4-Chloro-2-fluorocinnamic acid
Description
The exact mass of the compound this compound is 200.0040353 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-(4-chloro-2-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLPOWWRHAOKMT-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230994 | |
| Record name | (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-55-3, 202982-65-8 | |
| Record name | (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Chloro-2-fluorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 3-(4-chloro-2-fluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-2-fluorocinnamic acid, predominantly trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2-fluorocinnamic Acid
This guide provides a comprehensive technical overview of 4-Chloro-2-fluorocinnamic acid (CAS Number: 202982-65-8), a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry, drug development, and materials science. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, properties, and applications, grounding all claims in verifiable, authoritative sources.
Introduction and Strategic Importance
This compound is a substituted cinnamic acid derivative, a class of compounds renowned for their wide range of biological activities and utility as synthetic intermediates.[1] The strategic placement of both a chloro and a fluoro substituent on the phenyl ring creates a unique electronic and steric profile. This distinct halogenation pattern can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability, making it a valuable building block in the design of novel therapeutic agents and advanced materials.[1]
Its primary role in research and development is as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceuticals targeting inflammatory diseases and cancer.[1] Furthermore, its structural motifs have found utility in the agrochemical sector for the development of next-generation herbicides and pesticides.[1]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis. The compound typically appears as a white to light yellow crystalline powder.[2]
| Property | Value | Source(s) |
| CAS Number | 202982-65-8 | [1][3][4] |
| Molecular Formula | C₉H₆ClFO₂ | [1][3] |
| Molecular Weight | 200.59 g/mol | [1][3] |
| Melting Point | 213-217 °C | [1] |
| Purity | ≥97% (GC) | [1] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane. | [2] |
| Storage | Store at room temperature, sealed in a dry environment. | [1] |
Note: Some properties may be based on predicted data or vary slightly between suppliers.
Synthesis and Mechanistic Rationale
The synthesis of cinnamic acids and their derivatives is a well-established field of organic chemistry. The most common and historically significant method is the Perkin reaction.[5][6][7] This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[7][8]
For this compound, the logical starting material is 4-chloro-2-fluorobenzaldehyde. The reaction proceeds via the formation of a carbanion from the acetic anhydride, facilitated by the basic catalyst (sodium acetate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and hydrolysis yield the final α,β-unsaturated carboxylic acid product.[9]
Caption: A generalized workflow for the Perkin Reaction synthesis.
Representative Experimental Protocol (Perkin Reaction)
Disclaimer: The following protocol is a representative method based on the principles of the Perkin reaction for similar molecules.[9] Researchers should conduct their own optimization and safety assessments.
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-chloro-2-fluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).
-
Reaction: Heat the reaction mixture in an oil bath to approximately 180°C. Maintain this temperature with vigorous stirring for 4-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup - Hydrolysis: After cooling, pour the reaction mixture into a beaker containing water. Add a sufficient amount of sodium carbonate solution to make the solution alkaline, which converts the product into its soluble sodium salt.
-
Purification - Extraction: Transfer the alkaline solution to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.
-
Purification - Decolorization: The aqueous layer can be heated and treated with activated charcoal to remove colored impurities, followed by hot filtration.
-
Isolation: Cool the aqueous filtrate in an ice bath and carefully acidify with dilute hydrochloric acid until the precipitation of the product is complete (pH ~2).
-
Final Product: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.
Analytical Characterization
Due to the absence of publicly available experimental spectra for this compound (CAS 202982-65-8), the following data for the closely related compound, 4-Chlorocinnamic acid (CAS 1615-02-7) , is provided for comparative purposes. The presence of the ortho-fluoro substituent in the target molecule would be expected to introduce additional complexities, particularly in the NMR spectra (e.g., C-F and H-F coupling).
| Technique | Key Features for 4-Chlorocinnamic Acid (for comparison) | Source(s) |
| ¹H NMR | Signals corresponding to vinylic protons (doublets, J≈16 Hz indicating trans geometry), aromatic protons (two doublets in the AA'BB' system), and a carboxylic acid proton (broad singlet). | [10][11] |
| ¹³C NMR | Signals for the carboxyl carbon (~167 ppm), vinylic carbons, and four distinct aromatic carbons. | [10] |
| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300), C=O stretch (~1680), C=C (alkene) stretch (~1630), and C-Cl stretch. | [10] |
| Mass Spec (EI) | Molecular ion peak (M⁺) and characteristic fragmentation patterns including loss of -OH and -COOH. | [10] |
Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its role as a versatile scaffold for building biologically active molecules. Its derivatives have shown promise in several key areas.
Precursor for Anticancer Agents (Kinase Inhibitors)
Cinnamic acid and its derivatives are actively being investigated as foundational structures for the design of protein kinase inhibitors.[12] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The cinnamic acid scaffold can be elaborated to create compounds that compete with ATP for the kinase's binding site, thereby inhibiting its function and blocking downstream signaling that promotes tumor growth. While specific drugs derived from this compound are not yet on the market, its unique electronic properties make it an attractive starting point for synthesizing libraries of potential kinase inhibitors for high-throughput screening.
Caption: General mechanism of kinase inhibition by small molecules.
Foundation for Novel Antimicrobial Agents
Derivatives of halogenated cinnamic acids have demonstrated significant antimicrobial, particularly antifungal, activity.[13][14] Research on esters derived from 4-chlorocinnamic acid suggests that these compounds may act by inhibiting the enzyme 14α-demethylase.[13] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these compounds disrupt membrane integrity, leading to fungal cell death. The specific substitution pattern of this compound offers a unique template for designing novel antifungal agents that could potentially overcome existing resistance mechanisms.
Intermediate in Agrochemical Synthesis
The structural features of this compound are also valuable in the agrochemical industry.[1] Halogenated aromatic rings are common in modern herbicides and fungicides. This molecule can serve as a starting material for compounds that act as synthetic auxins or inhibit key plant or fungal enzymes, providing effective and selective crop protection.[1]
Safety and Handling
This compound is classified as an irritant.[4] It can cause skin, eye, and respiratory system irritation.[4] Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4]
-
Handling: Avoid breathing dust. Use in a well-ventilated area.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] For skin contact, wash with soap and water. If inhaled, move to fresh air.
Always consult the latest Safety Data Sheet (SDS) from your supplier before use.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers significant potential for innovation in drug discovery and advanced material science. Its unique halogenation pattern provides a powerful tool for medicinal chemists to fine-tune the properties of next-generation therapeutics. While further research is needed to fully elucidate the potential of its derivatives, the foundational chemistry and biological rationale presented in this guide underscore its importance and promise for future scientific advancements.
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Silva, R. H. N., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. BioMed Research International, 2019, 3941242. Retrieved from [Link]
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PubChem. (n.d.). 4-Chlorocinnamic acid. Retrieved from [Link]
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Mlynarczyk, K., & Mackiewicz, A. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Current medicinal chemistry, 23(11), 1136–1152. Retrieved from [Link]
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Lee, J. H., et al. (2009). Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate. Journal of medicinal chemistry, 52(23), 7467–7470. Retrieved from [Link]
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Simion, C., et al. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 10(1), 136-143. Retrieved from [Link]
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Fancelli, D., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Molecules, 27(4), 1279. Retrieved from [Link]
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Jaskolla, T. W., Lehmann, W. D., & Karas, M. (2008). 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences of the United States of America, 105(34), 12200–12205. Retrieved from [Link]
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Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7167. Retrieved from [Link]
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Nóbrega, D. F., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. BioMed research international, 2019, 3941242. Retrieved from [Link]
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Bułakowska, A., et al. (2023). Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. International Journal of Molecular Sciences, 24(23), 17042. Retrieved from [Link]
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Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Chloro-2-fluorocinnamic Acid for Advanced Research Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with 4-Chloro-2-fluorocinnamic acid. It moves beyond basic data to provide actionable insights into its synthesis, characterization, application, and safe handling, grounded in established scientific principles.
Introduction
This compound is a halogenated derivative of cinnamic acid, a class of compounds recognized for its versatile chemical reactivity and biological significance. The strategic placement of chloro and fluoro substituents on the phenyl ring profoundly influences the molecule's electronic properties, reactivity, and interaction with biological targets. This makes it a highly valuable and versatile building block (synthon) in modern organic synthesis. Its utility spans the creation of novel pharmaceutical agents, the development of advanced agrochemicals, and the engineering of specialized polymers.[1] This document provides an in-depth exploration of its core properties and methodologies to empower its effective use in research and development.
Section 1: Core Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its successful application. This compound is a white to off-white crystalline solid.[1] The trans (or E) isomer is the most common and thermodynamically stable form, a consequence of reduced steric hindrance between the carboxylic acid group and the substituted phenyl ring.
The key identifiers and properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| Molecular Weight | 200.59 g/mol | [1][2] |
| Molecular Formula | C₉H₆ClFO₂ | [1] |
| IUPAC Name | (2E)-3-(4-Chloro-2-fluorophenyl)prop-2-enoic acid | |
| Synonyms | 3-(4-Chloro-2-fluorophenyl)acrylic acid | [1] |
| CAS Number | 202982-65-8; 312693-55-3 (predominantly trans) | [1][2] |
| Melting Point | 213-217 °C | [1][3] |
| Appearance | White to almost white powder/crystal | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [3] |
Section 2: Synthesis and Purification
The most direct and widely employed method for synthesizing substituted cinnamic acids is the Knoevenagel condensation.[4][5] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation.
Causality of Reagent Choice:
-
4-Chloro-2-fluorobenzaldehyde: This serves as the aromatic backbone, providing the specific substitution pattern required in the final product.
-
Malonic Acid: The two carboxylic acid groups make the central methylene protons acidic and susceptible to deprotonation by a mild base, initiating the condensation.
-
Pyridine & Piperidine: Pyridine often serves as both the solvent and a mild base, while a catalytic amount of piperidine, a stronger base, is typically used to efficiently generate the required carbanion from malonic acid for the nucleophilic attack.[6]
Synthetic Workflow Diagram
Caption: Knoevenagel condensation workflow for synthesis.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure based on the principles of the Knoevenagel-Doebner modification.[4][6] Researchers should adapt it based on laboratory scale and conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-2-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2-3 volumes).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Condensation: Heat the reaction mixture to reflux (typically 90-115 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into an excess of cold dilute hydrochloric acid (e.g., 10% HCl). This neutralizes the pyridine and protonates the carboxylate, causing the crude product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual salts.
-
Purification: The most common purification method is recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure this compound.[7]
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system of analysis.
Analytical Techniques Summary
| Technique | Purpose | Expected Key Results |
| ¹H NMR | Structural confirmation and isomer identification | Signals for vinyl protons (doublets, J ≈ 16 Hz for trans isomer), aromatic protons, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Carbon skeleton confirmation | Signals for carboxyl, vinyl, and aromatic carbons. Fluorine coupling (C-F) will be observable. |
| FTIR Spectroscopy | Functional group identification | Characteristic stretches for O-H (broad), C=O, C=C, and C-X (C-Cl, C-F) bonds. |
| Mass Spectrometry | Molecular weight confirmation and fragmentation analysis | Molecular ion peak [M]⁺ and characteristic fragment ions. |
| HPLC | Purity assessment and quantification | A sharp, single peak under appropriate conditions indicates high purity. |
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound validation.
Representative Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~12.6 ppm (s, 1H): Carboxylic acid proton (exchangeable with D₂O).
-
δ ~7.6-7.8 ppm (m, 3H): Aromatic protons. The coupling patterns will be complex due to the F and Cl substituents.
-
δ ~7.6 ppm (d, 1H, J ≈ 16 Hz): Vinyl proton alpha to the carbonyl group. The large coupling constant is characteristic of the trans configuration.
-
δ ~6.6 ppm (d, 1H, J ≈ 16 Hz): Vinyl proton beta to the carbonyl group.
-
-
FTIR (KBr Pellet):
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
~1680-1700 cm⁻¹ (strong): C=O stretch of the conjugated carboxylic acid.
-
~1625 cm⁻¹ (sharp): C=C stretch of the alkene.
-
~1100-1250 cm⁻¹: C-F stretch.
-
~700-850 cm⁻¹: C-Cl stretch.
-
-
Mass Spectrometry (EI):
-
m/z 200/202: Molecular ion peak [M]⁺, showing the characteristic ~3:1 isotopic pattern for one chlorine atom.
-
m/z 183/185: Loss of OH radical.
-
m/z 155/157: Loss of the carboxyl group (-COOH).
-
m/z 120: Loss of both COOH and Cl.
-
Standard HPLC Protocol for Purity Analysis
This method is a general guideline for analyzing organic acids and should be optimized for specific instrumentation.[11][12]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is 60:40 Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., ~270-280 nm).
-
Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Section 4: Key Applications in Research and Development
The specific arrangement of the chloro and fluoro groups on the cinnamic acid scaffold makes this molecule a potent intermediate for various high-value applications.
Application Pathways
Caption: Major application pathways for the core scaffold.
-
Pharmaceutical Synthesis: This is the most prominent application area. The molecule serves as a key intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and cancer.[1] The halogen atoms can modulate properties like lipophilicity, metabolic stability, and binding affinity to protein targets. For instance, derivatives of related chlorocinnamic acids have been investigated for their antimicrobial and antifungal properties, potentially by inhibiting key enzymes like 14α-demethylase.[13][14]
-
Agrochemical Development: The unique halogenated structure contributes to enhanced biological activity, making it a valuable precursor for effective herbicides and pesticides.[1] The substituents can improve the compound's uptake by the target organism and its persistence in the environment to the desired degree.
-
Material Science: It is used in the development of advanced materials, such as specialty polymers and coatings, where its incorporation can enhance thermal stability and other mechanical properties.[1]
-
Analytical and Biochemical Research: In its pure form, it serves as a reference standard for the accurate quantification of similar compounds in complex mixtures using chromatographic techniques.[1] Furthermore, its derivatives are used in studies investigating enzyme inhibition and receptor binding, providing crucial insights into metabolic pathways and disease mechanisms.[1]
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.
GHS Hazard Information
Based on supplier safety data sheets, this compound is classified with the following hazards.[2][15][16]
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[9][17] |
Safe Handling and PPE Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield (US ANSI Z87.1 or EU EN166 standard).
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.
-
Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH/MSHA-approved N95 dust mask or higher-level respirator is required.[2]
-
-
Handling Practices: Avoid formation of dust and aerosols.[15] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[16]
-
Storage: Store in a cool, dry place in a tightly sealed container.[15] The compound is stable at room temperature.[1]
Spill Management Protocol
-
Minor Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for chemical waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team and do not attempt to clean up without specialized training and equipment.
-
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it a cornerstone intermediate in diverse fields, from medicinal chemistry to material science. By understanding its synthesis, characterization, and handling through the detailed, evidence-based protocols in this guide, researchers can confidently and safely leverage its full potential to drive scientific discovery.
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A Comprehensive Technical Guide to the Melting Point of 4-Chloro-2-fluorocinnamic Acid: A Cornerstone of Physicochemical Characterization
Introduction
4-Chloro-2-fluorocinnamic acid is a substituted aromatic carboxylic acid with significant applications as a key intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its unique electronic and structural properties make it a valuable scaffold in medicinal chemistry for creating targeted therapies.[1] In any research or drug development pipeline, the unambiguous identification and purity assessment of such intermediates are non-negotiable. The melting point stands as the most fundamental and accessible thermal property used for this purpose.
A sharp, well-defined melting point is a hallmark of a pure crystalline compound. Conversely, a depressed and broadened melting range often signals the presence of impurities.[2][3] This guide provides a comprehensive, in-depth exploration of the melting point of this compound. It moves beyond a simple statement of the value to provide researchers, scientists, and drug development professionals with a robust framework for its accurate measurement, the theoretical principles governing this property, and the synergistic analytical techniques required for absolute verification of both identity and purity.
Section 1: The Theoretical Basis of Melting Point
The transition of a substance from a solid to a liquid phase occurs at its melting point, where the thermal energy supplied is sufficient to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[4][5] For a pure, crystalline solid, this transition is sharp and occurs over a narrow temperature range, typically 0.5-1.5°C.[3] However, this idealized behavior is significantly influenced by several factors.
Core Factors Influencing Melting Point:
-
Intermolecular Forces: The strength of the forces between molecules, such as hydrogen bonding and dipole-dipole interactions, dictates the energy required to break the crystal lattice.[2][6] Cinnamic acids, with their carboxylic acid functional group, can form strong hydrogen-bonded dimers, contributing to their relatively high melting points.
-
Molecular Structure and Packing: The efficiency with which molecules pack into a crystal lattice affects the overall stability of the solid state. Symmetrical molecules often pack more efficiently and thus have higher melting points.[2][4]
-
Impurities: The presence of impurities is the most common cause of melting point deviation in a laboratory setting. Impurities disrupt the uniform crystal lattice, weakening the intermolecular forces and lowering the energy required to melt the solid.[5][7] This phenomenon, known as melting point depression, results in the substance melting at a lower temperature and over a wider range.[2][3] A broad melting range is therefore a strong indicator of an impure sample.
Caption: Relationship between compound purity and melting point characteristics.
Section 2: Reported Physicochemical Properties of this compound
A review of data from prominent chemical suppliers provides a consensus on the expected melting point for this compound. It is crucial to note the purity level associated with the reported value, as this directly impacts the measurement.
| Property | Data | Source(s) |
| Molecular Formula | C₉H₆ClFO₂ | [1] |
| Molecular Weight | 200.59 g/mol | [1] |
| CAS Number | 312693-55-3 or 202982-65-8 (isomer dependent) | [1][8] |
| Appearance | White to light yellow crystalline powder | [1][8] |
| Reported Melting Point | 213-217 °C | [1][8] |
| (Purity ≥96%) | (Note: A value of 213-216 °C is cited for 96% purity material) |
Section 3: Experimental Protocol for Accurate Melting Point Determination
The capillary method remains the gold standard for routine and accurate melting point determination.[9][10] The following protocol is designed to ensure reproducibility and reliability.
Instrumentation: Digital Melting Point Apparatus (e.g., Mel-Temp, Stuart SMP series, or similar).
Protocol Steps:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.
-
Using a spatula, crush the crystalline sample into a fine, uniform powder on a watch glass. Causality: A fine powder ensures efficient and uniform heat transfer within the capillary tube.
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. Causality: Tightly packing the sample prevents air pockets and ensures a distinct, observable melting event.
-
-
Apparatus Setup & Measurement:
-
Insert the loaded capillary tube into the heating block of the apparatus.
-
If the approximate melting point is known (~215°C), set a rapid heating ramp to reach ~200°C.
-
Once at 200°C, reduce the heating rate to 1-2°C per minute. Causality: A slow heating rate near the melting point is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[11]
-
-
Observation and Recording:
-
Observe the sample through the magnifying eyepiece.
-
Record T1: The temperature at which the first droplet of liquid becomes visible within the solid matrix.
-
Record T2: The temperature at which the last solid crystal completely melts into a clear liquid.
-
The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow.
-
-
Post-Measurement:
-
Allow the apparatus to cool significantly before performing another measurement.
-
Always use a fresh capillary and sample for each subsequent trial. Causality: Previously melted and re-solidified material may have a different crystalline structure, leading to an inaccurate reading.[11]
-
Caption: Standard workflow for capillary melting point determination.
Section 4: The Impact of Purity - A Protocol for Purification by Recrystallization
If an initial melting point determination reveals a broad or depressed range, purification is necessary. Recrystallization is the most effective method for purifying solid organic compounds.[12][13] The technique relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For substituted cinnamic acids, an ethanol-water mixture is often an effective solvent system.[14]
Protocol for Recrystallization:
-
Solvent Selection & Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
In a separate beaker, heat a 4:1 mixture of water:ethanol. Causality: Using a mixed solvent system allows for fine-tuning of solubility. The compound should be sparingly soluble at room temperature but highly soluble when the solvent is hot.[13]
-
Add the minimum amount of hot solvent to the Erlenmeyer flask required to fully dissolve the solid with stirring and gentle heating.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities which remain in the solution.[13]
-
Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.
-
Dry the crystals in a vacuum oven until a constant weight is achieved.
-
| Sample State | Expected Melting Point Range (°C) | Expected Range Width |
| Crude Product | Depressed & Broad (e.g., 209-214°C) | > 2°C |
| Recrystallized Product | Sharp & Elevated (e.g., 215-216.5°C) | < 1.5°C |
Section 5: Comprehensive Spectroscopic Verification
While melting point is an excellent indicator of purity, it is not an absolute confirmation of identity. A suite of spectroscopic methods must be employed to unambiguously verify the molecular structure of the purified compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. For this compound, key signals include the vinylic protons of the double bond. The large coupling constant (J ≈ 16 Hz) between these protons is characteristic of a trans (E) configuration.[15][16]
-
FTIR (Fourier-Transform Infrared Spectroscopy): FTIR identifies the functional groups present in the molecule.[17] Characteristic vibrational frequencies for this compound include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), a C=C alkene stretch (~1625-1640 cm⁻¹), and vibrations corresponding to the substituted aromatic ring, C-F, and C-Cl bonds.[18][19]
-
MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern.[20] For this compound, the mass spectrum should show a molecular ion peak [M]⁺ at m/z 200.59, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Caption: Integrated workflow for the purification and verification of a synthesized compound.
Conclusion
The accurate determination of the melting point of this compound, established to be in the range of 213-217°C for pure material, is a critical first step in its physicochemical characterization. However, this single data point gains its true authority only when contextualized within a framework of rigorous experimental practice and orthogonal analytical verification. By employing careful purification techniques such as recrystallization and confirming the material's identity and purity through NMR, FTIR, and mass spectrometry, researchers can proceed with confidence, knowing that the integrity of their starting material is sound. This integrated approach ensures that subsequent research and development efforts are built upon a foundation of validated, high-quality chemical matter.
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Solubility Profile of 4-Chloro-2-fluorocinnamic Acid: A Methodological and Theoretical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-fluorocinnamic acid is a halogenated cinnamic acid derivative with significant applications as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as in the development of agrochemicals.[1] Despite its importance, comprehensive, publicly available quantitative solubility data in various solvents remains scarce. This guide addresses this critical knowledge gap not by presenting pre-existing data, but by providing a robust, first-principles framework for its determination. We will delineate the core physicochemical properties of the compound, discuss the theoretical underpinnings of its solubility, and present a self-validating, detailed experimental workflow for generating accurate and reproducible solubility data. This document is intended to empower researchers in pharmaceutical development and chemical synthesis with the necessary tools to rigorously characterize this vital compound.
Introduction: The Critical Role of Solubility in Development
The journey of a chemical entity from a laboratory curiosity to a viable pharmaceutical or agrochemical product is critically dependent on its physicochemical properties. Among these, aqueous and solvent solubility are paramount. For an active pharmaceutical ingredient (API), solubility directly influences bioavailability, dictates formulation strategies (e.g., oral vs. parenteral), and impacts process chemistry, including reaction kinetics, purification, and crystallization.
This compound (CFCNA), a versatile building block, is no exception.[1] Its utility in creating novel therapeutic agents necessitates a thorough understanding of its solubility behavior.[1] A lack of reliable solubility data can lead to significant delays and resource expenditure during process development and formulation. This guide, therefore, provides a comprehensive methodological approach to systematically determine and analyze the solubility of CFCNA, ensuring data integrity and supporting accelerated development timelines.
Physicochemical Profile of this compound
A foundational understanding of a compound's intrinsic properties is essential for interpreting its solubility. CFCNA is a white to light yellow crystalline powder.[1][2] Key physicochemical parameters are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClFO₂ | [1][2] |
| Molecular Weight | 200.59 g/mol | [1] |
| Melting Point | 213-217 °C | [1][2] |
| pKa | 4.20 ± 0.10 | [2] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| CAS Number | 202982-65-8 or 312693-55-3 | [1][3] |
The molecule's structure, featuring a carboxylic acid group, an aromatic ring substituted with two different halogens (chloro and fluoro), and a conjugated double bond, dictates its solubility. The carboxylic acid moiety provides a site for hydrogen bonding and ionization (governed by its pKa of ~4.20), which would suggest some aqueous solubility, particularly at pH values above its pKa.[2] However, the hydrophobic phenyl ring and the chloro-substituent will limit its solubility in water.[4] Conversely, it is expected to be readily soluble in various organic solvents.[2]
Recommended Experimental Protocol: A Self-Validating Workflow
The absence of extensive published data necessitates a robust in-house protocol. The isothermal equilibrium (shake-flask) method is the gold standard for solubility determination due to its reliability and direct measurement of a saturated solution at thermodynamic equilibrium. The following protocol is designed to be self-validating, incorporating quality checks at each critical stage.
Experimental Workflow Overview
The overall process involves achieving thermodynamic equilibrium of the solute in the solvent, separating the saturated solution from the excess solid, quantifying the dissolved solute, and characterizing the remaining solid phase.
Caption: Workflow for Isothermal Solubility Determination.
Step-by-Step Methodology
1. Materials and Preparation:
-
Solute: Use high-purity (≥97%) this compound.[1] Characterize the initial solid form using X-Ray Powder Diffraction (XRPD) to establish a baseline crystal structure.
-
Solvents: Utilize analytical grade or HPLC grade solvents. It is crucial to degas aqueous solvents before use to prevent bubble formation during the experiment.
2. Isothermal Equilibration:
-
Causality: The objective is to achieve a true thermodynamic equilibrium between the dissolved and undissolved solute.
-
Procedure:
-
Add an excess amount of CFCNA to a known volume or mass of the selected solvent in a sealed vial (e.g., a 20 mL glass scintillation vial). "Excess" ensures that a solid phase remains after equilibrium is reached.
-
Place the vials in a constant-temperature orbital shaker or a temperature-controlled water bath with agitation. Maintain the temperature to within ±0.1 °C.
-
Allow the system to equilibrate. A preliminary kinetics study is essential to determine the time to reach equilibrium (typically 24-72 hours). This is verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration of the solute in the solution plateaus.
-
3. Phase Separation:
-
Causality: This step is critical for accurately sampling the saturated supernatant without including any undissolved solid particles, which would artificially inflate the measured solubility.
-
Procedure:
-
Allow the vials to settle at the experimental temperature for at least 30 minutes.
-
Withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial for analysis.
-
Self-Validation: The filtration step should be performed rapidly to minimize any temperature change that could cause precipitation. It is also wise to discard the first few drops from the filter to saturate any binding sites.
-
4. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Causality: HPLC with UV detection is a highly sensitive and specific method for quantifying aromatic compounds like CFCNA.
-
Conceptual Protocol:
-
Instrument: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic buffer is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Detection: Monitor at a wavelength of maximum absorbance for CFCNA.
-
Calibration: Prepare a series of calibration standards of known CFCNA concentrations in the chosen solvent. Generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Dilute the filtered saturated solution with the mobile phase to fall within the linear range of the calibration curve and inject it into the HPLC system. Calculate the concentration based on the calibration curve.
-
5. Solid Phase Characterization:
-
Causality: The solute may undergo a polymorphic transformation or form a solvate during the equilibration process. The solubility of this new form may differ from the original. Analyzing the residual solid is a crucial self-validation step.
-
Procedure:
-
After sampling the supernatant, recover the remaining solid by filtration.
-
Gently dry the solid at room temperature.
-
Analyze the dried solid using XRPD and compare the resulting diffractogram to that of the starting material. Any significant difference indicates a phase change, and the measured solubility must be attributed to this new solid form.
-
Data Analysis and Thermodynamic Modeling
Once experimental data is collected at various temperatures, it can be analyzed to provide deeper thermodynamic insights.
Data Analysis Workflow
Caption: Data Analysis and Thermodynamic Modeling Workflow.
Thermodynamic Models
For correlating temperature-dependent solubility data, several thermodynamic models can be employed. The modified Apelblat and the Buchowski–Ksiazaczak (λh) equations are commonly used due to their simplicity and effectiveness.[5]
-
Modified Apelblat Equation: This semi-empirical model relates the mole fraction solubility (x) to temperature (T) using three parameters (A, B, C): ln(x) = A + B/T + C*ln(T)
-
Buchowski–Ksiazaczak (λh) Equation: This model uses two parameters, λ (a non-ideality parameter) and h (related to the enthalpy of fusion), to describe the solid-liquid equilibrium.
By fitting the experimental data to these models, one can not only create a predictive tool for solubility at different temperatures but also calculate key thermodynamic parameters of dissolution (enthalpy ΔH°, entropy ΔS°, and Gibbs free energy ΔG°).[5] These parameters reveal whether the dissolution process is endothermic or exothermic and whether it is driven by enthalpy or entropy.[5]
Conclusion
While quantitative solubility data for this compound is not widely published, this guide provides the theoretical framework and a detailed, self-validating experimental protocol for its rigorous determination. By adhering to this methodology—encompassing careful preparation, isothermal equilibration, precise quantification, and essential solid-phase characterization—researchers can generate high-integrity, reproducible data. This foundational knowledge is indispensable for the rational design of synthetic processes, the development of effective formulations, and ultimately, the successful translation of this important chemical intermediate into high-value products.
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Spectroscopic Data of 4-Chloro-2-fluorocinnamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring organic compound. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, and biological activity. As a result, this compound and its derivatives are of considerable interest in medicinal chemistry and materials science, with potential applications in the development of novel therapeutic agents and functional polymers.[1][2]
A thorough understanding of the molecular structure and purity of this compound is paramount for its application in any field. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a detailed analysis of its predicted spectral features. By comparing this with experimental data from structurally related compounds, this guide aims to equip researchers with the necessary knowledge to confidently identify and characterize this molecule.
Molecular Structure and Physicochemical Properties
This compound possesses the chemical formula C₉H₆ClFO₂ and a molecular weight of 200.59 g/mol .[1][3] It typically appears as a colorless to light yellow crystalline powder with a melting point in the range of 213-216 °C.[1][3]
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound, along with the experimental data for related compounds, is presented below.
Predicted and Comparative ¹H NMR Data
| Compound | Solvent | Carboxylic Acid (1H, s) | Vinylic Protons (1H each, d) | Aromatic Protons |
| This compound (Predicted) | DMSO-d₆ | ~12.7 ppm | α-H: ~6.6 ppm, β-H: ~7.6 ppm | H-3: ~7.8 ppm (dd), H-5: ~7.5 ppm (dd), H-6: ~7.7 ppm (t) |
| 4-Chlorocinnamic acid | DMSO-d₆ | 12.6 ppm | α-H: 6.6 ppm, β-H: 7.6 ppm | 7.5 ppm (d), 7.8 ppm (d) |
| 4-Fluorocinnamic acid | DMSO-d₆ | 12.5 ppm | α-H: 6.5 ppm, β-H: 7.6 ppm | 7.3 ppm (t), 7.8 ppm (dd) |
| Cinnamic acid | DMSO-d₆ | 12.4 ppm | α-H: 6.6 ppm, β-H: 7.6 ppm | 7.4-7.9 ppm (m) |
Interpretation of the Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the carboxylic acid proton, the two vinylic protons of the acrylic acid moiety, and the three protons on the substituted phenyl ring.
-
Carboxylic Acid Proton: A broad singlet is anticipated at approximately 12.7 ppm. This downfield shift is characteristic of acidic protons.
-
Vinylic Protons: The trans-configuration of the double bond results in two doublets for the vinylic protons. The proton α to the carbonyl group (α-H) is expected to appear around 6.6 ppm, while the proton β to the carbonyl group (β-H) will be further downfield at about 7.6 ppm due to the deshielding effect of the aromatic ring. The coupling constant between these two protons should be in the range of 15-16 Hz, which is typical for a trans-alkene.
-
Aromatic Protons: The substitution pattern on the phenyl ring (chloro at C4 and fluoro at C2) will lead to a complex splitting pattern for the remaining three aromatic protons.
-
H-6: This proton is expected to appear as a triplet around 7.7 ppm due to coupling with both H-5 and the fluorine atom.
-
H-3: This proton will likely be a doublet of doublets around 7.8 ppm, being coupled to H-5 and the fluorine atom.
-
H-5: This proton should also appear as a doublet of doublets around 7.5 ppm, with couplings to H-3 and H-6.
-
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Predicted and Comparative ¹³C NMR Data
| Compound | Solvent | C=O | Vinylic Carbons | Aromatic Carbons |
| This compound (Predicted) | DMSO-d₆ | ~167 ppm | ~120 ppm, ~142 ppm | ~117 (d), ~122 (d), ~129, ~130, ~133, ~160 (d) ppm |
| 4-Chlorocinnamic acid | DMSO-d₆ | 167.6 ppm | 120.2, 142.6 ppm | 129.0, 129.9, 133.3, 134.9 ppm |
| 4-Fluorocinnamic acid | DMSO-d₆ | 167.7 ppm | 119.2, 142.8 ppm | 115.9 (d), 130.5 (d), 131.0, 163.5 (d) ppm |
| Cinnamic acid | DMSO-d₆ | 167.8 ppm | 119.3, 144.0 ppm | 128.2, 128.9, 130.2, 134.3 ppm |
Interpretation of the Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound is expected to show nine distinct signals.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear at the most downfield position, around 167 ppm.
-
Vinylic Carbons: The two sp² hybridized carbons of the alkene will be observed at approximately 120 ppm and 142 ppm.
-
Aromatic Carbons: The six aromatic carbons will resonate in the region of 117-160 ppm. The carbon directly bonded to the fluorine atom (C-2) will show a large one-bond C-F coupling constant and is expected around 160 ppm. The other carbon atoms will also exhibit smaller C-F couplings. The presence of the chlorine atom will also influence the chemical shifts of the aromatic carbons.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference the chemical shifts to the DMSO-d₆ solvent peak (δ = 39.52 ppm).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted and Comparative IR Data (cm⁻¹)
| Functional Group | This compound (Predicted) | 4-Chlorocinnamic acid | 4-Fluorocinnamic acid | Cinnamic acid |
| O-H stretch (acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| C=O stretch (acid) | ~1680 | ~1680 | ~1685 | ~1680 |
| C=C stretch (alkene) | ~1630 | ~1635 | ~1630 | ~1635 |
| C=C stretch (aromatic) | ~1600, ~1480 | ~1590, ~1490 | ~1600, ~1510 | ~1600, ~1495 |
| C-Cl stretch | ~750 | ~750 | - | - |
| C-F stretch | ~1250 | - | ~1230 | - |
Interpretation of the Predicted IR Spectrum
The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H group.
-
C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
C=C Stretches: The alkene C=C bond will show a medium intensity band around 1630 cm⁻¹. The aromatic C=C bonds will give rise to multiple bands in the 1480-1600 cm⁻¹ region.
-
C-Cl and C-F Stretches: The C-Cl stretch is expected to appear as a medium to strong band around 750 cm⁻¹, while the C-F stretch will be a strong band around 1250 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction and analyze the absorption frequencies.
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern
For this compound (MW = 200.59), the electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z 200, with an M+2 peak at m/z 202 with approximately one-third the intensity, which is characteristic of the presence of one chlorine atom.
-
Major Fragment Ions:
-
[M - OH]⁺: Loss of a hydroxyl radical (m/z 183).
-
[M - COOH]⁺: Loss of the carboxyl group (m/z 155).
-
[M - Cl]⁺: Loss of a chlorine atom (m/z 165).
-
Benzoyl-type cation: A peak corresponding to the 4-chloro-2-fluorobenzoyl cation (m/z 157).
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300.
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging established spectroscopic principles and comparing with data from analogous compounds, researchers can gain a robust understanding of the expected spectral features. The provided protocols and interpretations serve as a valuable resource for the unambiguous identification and characterization of this important molecule, facilitating its application in scientific research and development.
References
-
ChemBK. This compound. [Link]
-
PubChem. 4-Chlorocinnamic acid. [Link]
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PubChem. 4-Fluorocinnamic acid. [Link]
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SpectraBase. 4-Chloro-cinnamic acid. [Link]
-
NIST WebBook. p-Chlorocinnamic acid. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
The Royal Society of Chemistry. (2012). Supplementary Information. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health. [Link]
-
The fragmentations of substituted cinnamic acids after electron impact. CORE. [Link]
-
DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. SciELO México. [Link]
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1H NMR spectrum of 4-Chloro-2-fluorocinnamic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2-fluorocinnamic Acid
Abstract: This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a key intermediate in the development of pharmaceuticals and advanced materials, its unambiguous structural characterization is paramount.[1] This document offers a detailed predictive analysis of the spectrum, grounded in fundamental principles of chemical shifts and spin-spin coupling, and provides a robust experimental protocol for data acquisition. It is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for molecular structure elucidation.
Molecular Structure and Proton Environments
This compound (predominantly the trans or E-isomer) possesses a unique substitution pattern on both its aromatic ring and its acrylic acid side chain.[2] This results in six chemically distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. Understanding these environments is the first step in a complete spectral assignment.
The structure and proton numbering scheme are as follows:
Figure 2: Key spin-spin coupling relationships in this compound.
Experimental Protocol for Spectrum Acquisition
This protocol describes a self-validating system for obtaining a high-resolution ¹H NMR spectrum suitable for structural confirmation.
Figure 3: Standard experimental workflow for ¹H NMR analysis.
Methodology Details:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Ensure complete dissolution by vortexing the sample.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The experiment should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion, especially in the complex aromatic region. [3] * After inserting the sample, the instrument's field frequency is locked to the deuterium signal of the DMSO-d₆ solvent.
-
The probe is tuned and matched to the resonant frequency of the protons to maximize signal sensitivity.
-
Automated or manual shimming is performed to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the spectrum using standard parameters, such as a 90° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 5 seconds, and an acquisition time of ~4 seconds. A total of 16 scans is typically sufficient for a high signal-to-noise ratio.
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
The spectrum is manually phased to ensure all peaks are in the pure absorption mode (positive and upright).
-
The baseline is corrected to be flat and at zero intensity.
-
The spectrum is calibrated by setting the TMS signal to 0.00 ppm.
-
The relative area of each signal is determined through integration. The integral values should correspond to the number of protons responsible for each signal (1H, 1H, 1H, etc.).
-
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. The key diagnostic features for its unambiguous identification are:
-
A broad singlet far downfield (>12 ppm) for the carboxylic acid proton.
-
Two doublets in the vinylic region with a large coupling constant (J ≈ 16 Hz), confirming the trans-alkene geometry.
-
A complex set of multiplets in the aromatic region between 7.3 and 7.9 ppm, integrating to three protons, whose splitting pattern is consistent with the 1,2,4-trisubstituted phenyl ring.
By following the detailed predictive analysis and the robust experimental protocol outlined in this guide, researchers can confidently acquire and interpret the ¹H NMR spectrum to verify the identity and purity of this compound.
References
-
The Journal of Chemical Physics. Proton NMR Spectra of Disubstituted Benzenes. AIP Publishing. [Link]
-
ResearchGate. ¹H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). [Link]
-
Metabolites. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
ResearchGate. ¹H NMR spectra of (a) pure acrylic acid and containing (b) 3 mol%.... [Link]
-
Moodle, Al-Farabi Kazakh National University. NMR Spectroscopy of Benzene Derivatives. [Link]
-
PROSPRE - 1H NMR Predictor. PROSPRE - 1H NMR Predictor. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Standard Reference Data, NIST. A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]
-
YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]
-
ResearchGate. 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. [Link]
-
The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]
-
National Center for Biotechnology Information. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
SpectraBase. 4-Chloro-cinnamic acid - Optional[1H NMR] - Spectrum. [Link]
-
University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
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An In-Depth Technical Guide to the Purity Analysis of 4-Chloro-2-fluorocinnamic Acid for Pharmaceutical and Research Applications
Abstract
4-Chloro-2-fluorocinnamic acid is a pivotal intermediate in the synthesis of advanced materials and a key building block in the development of novel pharmaceutical agents, including anti-inflammatory and anti-cancer therapeutics[1]. The precise control of its purity is not merely a matter of quality control but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final products. This technical guide provides a comprehensive framework for the purity analysis of this compound, designed for researchers, scientists, and drug development professionals. It delves into the likely origins of impurities, outlines a multi-faceted analytical strategy for their detection and quantification, and provides detailed, field-proven protocols grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
The Genesis of Impurities: A Synthetic Perspective
A thorough purity analysis begins with an understanding of the compound's synthetic heritage. While multiple synthetic routes exist for cinnamic acid derivatives, the Perkin reaction stands out as a common and illustrative method. This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid[2][3].
For this compound, a plausible synthesis involves the reaction of 4-chloro-2-fluorobenzaldehyde with acetic anhydride using sodium acetate as a weak base catalyst[4][5].
DOT Script for Perkin Reaction
Caption: General Perkin reaction scheme for synthesizing the target molecule.
This synthetic pathway informs the potential impurity profile that must be considered during analysis.
Process-Related Impurities
-
Unreacted Starting Materials: Residual amounts of 4-chloro-2-fluorobenzaldehyde and acetic anhydride may persist.
-
Reagents and Catalysts: Traces of sodium acetate or other bases used.
-
Geometric Isomers: The Perkin reaction typically favors the formation of the more stable (E)-isomer (trans), but the (Z)-isomer (cis) can form as a minor impurity[4]. The presence of the (Z)-isomer is a critical purity parameter, as its physicochemical and biological properties may differ significantly.
-
Side-Reaction Products: Self-condensation of the aldehyde or anhydride can lead to minor, unforeseen by-products.
Degradation-Related Impurities
This compound, like other haloaromatic and unsaturated compounds, is susceptible to degradation under certain conditions. Forced degradation studies are essential to identify these potential impurities and develop a stability-indicating analytical method[6][7][8].
-
Hydrolytic Degradation: Although generally stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could potentially lead to hydrolysis, though this is less common for the carboxylic acid group itself.
-
Oxidative Degradation: The alkene double bond is susceptible to oxidation, which can be induced by exposure to peroxides or atmospheric oxygen over time. This can lead to the formation of epoxides, aldehydes, or cleavage products[9].
-
Photodegradation: Aromatic rings and conjugated double bonds can absorb UV light, leading to photodegradation. This can manifest as isomerization from the trans to the cis form or more complex photolytic reactions, a known pathway for haloaromatic compounds[2][10].
The following table summarizes the primary impurities to consider:
| Impurity Class | Specific Example(s) | Origin |
| Starting Materials | 4-chloro-2-fluorobenzaldehyde | Synthesis |
| Isomers | (Z)-4-Chloro-2-fluorocinnamic acid | Synthesis / Photodegradation |
| Reagents | Residual Sodium Acetate | Synthesis |
| Oxidation Products | Epoxides, Benzaldehyde derivatives | Degradation |
| By-products | Self-condensation products | Synthesis |
A Multi-Modal Analytical Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete purity profile. A robust assessment relies on the orthogonal application of several methods, each providing unique and complementary information.
DOT Script for Purity Analysis Workflow
Caption: Orthogonal approach for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Core Technique
Reverse-Phase HPLC (RP-HPLC) is the cornerstone for purity assessment, capable of quantifying the main component, separating geometric isomers, and detecting non-volatile impurities[11][12][13].
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components
GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from synthesis and purification, and unreacted volatile starting materials like 4-chloro-2-fluorobenzaldehyde[14][15]. Carboxylic acids often require derivatization to increase their volatility for GC analysis[16][17][18].
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation
¹H and ¹³C NMR spectroscopy provides unambiguous structural confirmation of the main component and can be used to identify and quantify impurities without the need for reference standards, provided the structures are known[19][20][21]. It is particularly powerful for determining the ratio of (E) to (Z) isomers.
Mass Spectrometry (MS): For Impurity Identification
Coupled with liquid chromatography (LC-MS), high-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation of unknown impurities by providing accurate mass measurements[5][22].
Differential Scanning Calorimetry (DSC): For Thermal Properties
DSC is used to determine the melting point and assess the presence of different polymorphic forms, which can impact solubility and bioavailability.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and are grounded in the principles of analytical procedure validation as outlined in ICH Q2(R1) and system suitability as per USP <621>[6][23][24].
Protocol 1: Stability-Indicating RP-HPLC Method for Purity Assay
This method is designed to separate the main component from its potential process-related and degradation impurities.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 275 nm (based on UV max of similar compounds)[25].
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
-
System Suitability (as per USP <621>): [10]
-
Standard Preparation: Prepare a solution containing this compound and a small amount of its (Z)-isomer (if available) or a related impurity.
-
Tailing Factor: The tailing factor for the main peak should not be more than 2.0.
-
Theoretical Plates: The column efficiency for the main peak should be not less than 2000 theoretical plates.
-
Resolution: The resolution between the (E)-isomer and the (Z)-isomer (or closest eluting impurity) should be not less than 1.5.
-
Precision: The relative standard deviation (RSD) for five replicate injections of the standard solution should be not more than 2.0%.
-
-
Procedure:
-
Prepare a standard solution of this compound reference standard at a concentration of approximately 0.5 mg/mL.
-
Prepare a sample solution of the test article at the same concentration.
-
Perform the system suitability tests. The system is deemed suitable for use only if all criteria are met.
-
Inject the sample solution and integrate all peaks.
-
Calculate the purity by area percent normalization, assuming all impurities have a similar response factor. For higher accuracy, relative response factors should be determined for known impurities.
-
Protocol 2: Forced Degradation Study
To validate the stability-indicating nature of the HPLC method, a forced degradation study must be performed on the drug substance[7][9][26].
-
Acid Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 N HCl at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 N NaOH at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat 10 mg of the sample in 10 mL of 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
Analyze all stressed samples using the validated HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other.
Protocol 3: GC-MS Analysis of Volatile Impurities
-
Derivatization (Silylation): [18]
-
Accurately weigh about 5 mg of the sample into a vial.
-
Add 500 µL of pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS System:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 260°C.
-
Oven Program: Start at 70°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Scan Range: 50-500 amu.
-
-
Procedure:
-
Inject 1 µL of the derivatized sample solution.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with derivatized standards of potential impurities (e.g., 4-chloro-2-fluorobenzaldehyde).
-
Protocol 4: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Experiments:
-
¹H NMR: Acquire standard proton spectrum to observe chemical shifts and coupling constants of aromatic and vinylic protons. The large coupling constant (typically >14 Hz) between the vinylic protons confirms the trans configuration.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all unique carbon environments.
-
-
Data Interpretation:
-
Confirm the chemical structure by assigning all proton and carbon signals.
-
Integrate the signals corresponding to the (E) and (Z) isomers in the ¹H NMR spectrum to determine their ratio.
-
Identify impurity signals by comparing the spectrum to that of the pure reference standard.
-
Conclusion: Ensuring Scientific Integrity
The purity of this compound is a critical attribute that directly impacts its performance in research and the safety and efficacy of the resulting pharmaceutical products. The multifaceted analytical approach detailed in this guide, which combines chromatographic separation, spectroscopic identification, and thermal analysis, provides a robust framework for a comprehensive purity assessment. By grounding these protocols in the authoritative guidelines of the ICH and USP, researchers and drug development professionals can ensure the scientific integrity of their work, leading to reliable, reproducible results and safer final products. This self-validating system of analysis is not just a recommendation; it is a necessity in the exacting world of scientific research and pharmaceutical development.
References
-
Chaudhry, G.R. and Chapalamadugu, S. (1991) Biodegradation of Halogenated Organic Compounds. Microbiological Reviews, 55(1), 59-79. Available from: [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Available from: [Link]
-
ResearchGate. (2022). 1 H and 13 C NMR data in DMSO-d 6 for compounds 4-6 (a measured at 600 MHz). Available from: [Link]
-
The Royal Society of Chemistry. (2012). Supplementary Information. Available from: [Link]
-
Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). Available from: [Link]
-
ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Available from: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Perkin Reaction. (2024). In Wikipedia. Available from: [Link]
- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]
-
ResearchGate. (2018). The role of forced degradation studies in stability indicating HPLC method development. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121). Available from: [Link]
-
Silva, A. M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Molecules, 24(8), 1603. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Available from: [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). Available from: [Link]
-
ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available from: [Link]
-
Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Available from: [Link]
-
Huidobro, J. F., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Molecules, 27(1), 123. Available from: [Link]
-
Li, J., et al. (2022). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 27(19), 6535. Available from: [Link]
-
OUCI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available from: [Link]
-
ResearchGate. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Available from: [Link]
-
Licence, P., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2769–2776. Available from: [Link]
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Cheung, L. L. W., et al. (2007). A Microscale Heck Reaction In Water. The Chemical Educator, 12(2), 77-79. Available from: [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "Heck reaction". Available from: [Link]
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The Emergence of a Key Synthetic Building Block: A Technical Guide to 4-Chloro-2-fluorocinnamic Acid
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-fluorocinnamic acid, a halogenated aromatic carboxylic acid that has garnered significant interest as a versatile intermediate in the fields of pharmaceutical and agrochemical research. While the specific historical genesis of this particular molecule is not extensively documented in seminal discovery papers, its development is intrinsically linked to the broader history and refinement of classical organic reactions used for the synthesis of cinnamic acid derivatives. This guide will delve into the physicochemical properties, a detailed, plausible synthetic route based on established methodologies, the underlying reaction mechanisms, and its contemporary applications in drug discovery and materials science.
Introduction: A Modern Scaffold with Historical Roots
This compound (CFA) is a crystalline solid with the molecular formula C₉H₆ClFO₂.[1][2] Its strategic placement of chloro and fluoro substituents on the phenyl ring, combined with the reactive carboxylic acid and alkene functionalities, makes it a valuable precursor for the synthesis of more complex molecules. The true value of CFA lies in its role as a molecular scaffold, allowing for the introduction of diverse functional groups to modulate the biological activity and physical properties of the target compounds.[1] Its applications are most prominent in the development of anti-inflammatory and anti-cancer agents, as well as in the creation of advanced polymers and specialized agrochemicals.[1]
The history of CFA is not one of a singular, celebrated discovery but rather an outcome of the evolution of robust synthetic methodologies for α,β-unsaturated carboxylic acids. The Perkin reaction, first described by William Henry Perkin in 1868, and the Knoevenagel condensation, established in the late 19th century, laid the foundational chemistry for the synthesis of cinnamic acids and their derivatives.[3][4] The synthesis of specifically substituted cinnamic acids like CFA is a modern application of these time-honored reactions, tailored to meet the demands of contemporary chemical research.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and research.
| Property | Value | Source |
| CAS Number | 202982-65-8 | [1][2] |
| Molecular Formula | C₉H₆ClFO₂ | [1][2] |
| Molecular Weight | 200.59 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 213-217 °C | [1] |
| Purity | ≥97% | [1] |
| Solubility | Soluble in many organic solvents. |
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound is most effectively achieved through a Knoevenagel-Doebner condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, in this case, the reaction of 4-chloro-2-fluorobenzaldehyde with malonic acid. A Chinese patent for the preparation of a related compound, fluorocinnamic acid, provides a robust and adaptable methodology.[5]
Reaction Scheme
The overall reaction for the synthesis of this compound via a Knoevenagel-Doebner condensation is as follows:
Caption: Knoevenagel-Doebner condensation for this compound synthesis.
Step-by-Step Experimental Protocol
This protocol is adapted from a patented method for a similar transformation and represents a viable route to the target molecule.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloro-2-fluorobenzaldehyde (1 equivalent) and malonic acid (1.1-1.5 equivalents).
-
Solvent and Catalyst Addition: Add pyridine, which acts as both the solvent and the basic catalyst, to the flask.
-
Reaction: Heat the reaction mixture to a temperature of 80-95 °C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture. Acidify with dilute hydrochloric acid to a pH of approximately 2. This will precipitate the crude this compound.
-
Purification: Filter the crude product and wash with cold water. Recrystallization from a suitable solvent, such as ethanol, will yield the purified product.
Mechanistic Insights
The Knoevenagel-Doebner condensation proceeds through a series of well-understood steps:
Caption: Mechanism of the Knoevenagel-Doebner Condensation.
-
Enolate Formation: The basic catalyst, pyridine, deprotonates the α-carbon of malonic acid to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-chloro-2-fluorobenzaldehyde, forming an aldol-type addition product.
-
Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: Upon heating, this intermediate undergoes decarboxylation (loss of CO₂) to yield the final product, this compound.
Applications in Research and Development
The utility of this compound as a synthetic intermediate is demonstrated in various areas of chemical and pharmaceutical research.
Pharmaceutical Development
The primary application of CFA is in the synthesis of novel therapeutic agents. The presence of the halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and membrane permeability. It is a key building block for compounds being investigated for their anti-inflammatory and anti-cancer properties.[1]
Agrochemicals
In the agrochemical industry, halogenated compounds are frequently used in the development of herbicides and pesticides. The unique electronic properties conferred by the chloro and fluoro substituents in CFA can enhance the biological activity of the resulting agrochemical products.[1]
Materials Science
This compound is also employed in the synthesis of advanced polymers and coatings. Its incorporation into a polymer backbone can enhance properties such as thermal stability and mechanical strength.[1]
Conclusion
This compound stands as a testament to the enduring power of fundamental organic reactions in addressing modern scientific challenges. While its own "discovery" may not be a singular historical event, its synthesis and application are firmly rooted in over a century of chemical innovation. For researchers in drug discovery, agrochemicals, and materials science, this versatile building block offers a reliable and adaptable platform for the creation of novel and functional molecules. As the demand for specialized chemicals continues to grow, the importance of intermediates like this compound in the scientific landscape is set to expand.
References
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-
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Unlocking the Pharmacological Potential of 4-Chloro-2-fluorocinnamic Acid: A Technical Guide for Drug Discovery
Abstract
Substituted cinnamic acids represent a promising class of molecules in medicinal chemistry, valued for their diverse pharmacological activities. Within this class, 4-Chloro-2-fluorocinnamic acid emerges as a compound of significant interest due to its unique halogenation pattern, which is anticipated to confer advantageous physicochemical and biological properties. Although currently recognized primarily as a synthetic intermediate, its structural features suggest a largely untapped potential for therapeutic applications. This technical guide offers a comprehensive exploration of key research areas for this compound, with a focus on oncology, infectious diseases, and metabolic disorders. By providing a robust scientific framework, this document aims to empower researchers, scientists, and drug development professionals to pioneer new investigations into this compelling molecule.
Introduction: The Strategic Advantage of Halogenation in Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a well-established class of naturally occurring phenolic compounds. The introduction of halogen atoms, such as chlorine and fluorine, onto the cinnamic acid scaffold is a proven strategy for modulating a molecule's lipophilicity, metabolic stability, and target-binding affinity. This often leads to enhanced therapeutic efficacy and improved pharmacokinetic profiles. This compound, with its distinct para-chloro and ortho-fluoro substitution, presents a unique electronic and steric configuration that is ripe for pharmacological exploration. While its utility as a building block in organic synthesis is acknowledged, its intrinsic bioactivity remains a compelling and underexplored frontier.[1][2] This guide will illuminate potential research avenues, providing a scientifically grounded roadmap for its evolution from a chemical intermediate to a lead compound in drug discovery.
Foundational Knowledge: Physicochemical Properties and Synthesis
A comprehensive understanding of the molecule's fundamental characteristics is the cornerstone of innovative drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C9H6ClFO2 | |
| Molecular Weight | 200.59 g/mol | |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 213-217 °C | [2] |
| Solubility | Readily soluble in organic solvents like ethanol and dichloromethane. | [3] |
The synthesis of this compound is typically accomplished via established condensation reactions such as the Perkin reaction or Knoevenagel condensation, which involve the reaction of 4-chloro-2-fluorobenzaldehyde with an acid anhydride or an active methylene compound, respectively.[4]
Figure 2: A tiered workflow for investigating anticancer potential.
Key Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series to determine the IC50 value.
-
Assay Setup: In a 96-well plate, combine the recombinant kinase (e.g., EGFR), a suitable substrate (e.g., a tyrosine-containing peptide), and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Terminate the reaction and quantify kinase activity using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Potential Research Area 2: Infectious Diseases - A Novel Antimicrobial Scaffold
Halogenation is a known strategy for enhancing the antimicrobial properties of organic molecules. [1]Esters of the closely related 4-chlorocinnamic acid have demonstrated significant antifungal activity, particularly against various Candida species. [5][6]
Central Hypothesis: Broad-Spectrum Antimicrobial and Antiviral Activity
The specific halogenation pattern of this compound may confer potent activity against a range of microbial pathogens. It is hypothesized that the compound could disrupt microbial cell membranes or inhibit essential enzymes. For instance, it may act as an inhibitor of fungal 14α-demethylase, a key enzyme in ergosterol biosynthesis. [6][7]Furthermore, the general class of cinnamic acid derivatives has shown promise as antiviral agents, suggesting a potential avenue of investigation for this compound against viruses like coronaviruses or hepatitis C virus. [8][9][10][11]
Proposed Experimental Workflow
Figure 3: Workflow for the evaluation of antimicrobial and antiviral efficacy.
Potential Research Area 3: Metabolic Disorders - Modulating Key Metabolic Enzymes
Cinnamic acid derivatives are known to interact with enzymes involved in metabolic pathways, suggesting a potential role in managing metabolic diseases.
Central Hypothesis: Inhibition of α-Glucosidase and Other Metabolic Enzymes
Derivatives of cinnamic acid have been shown to inhibit intestinal α-glucosidase, an enzyme responsible for carbohydrate digestion. [12][13]Inhibition of this enzyme can help to control postprandial hyperglycemia in diabetic patients. The structural features of this compound may allow it to effectively bind to the active site of α-glucosidase.
Proposed Experimental Workflow
A systematic evaluation would begin with in vitro enzyme inhibition assays, followed by cell-based models to assess effects on glucose uptake, and finally, in vivo studies in animal models of diabetes.
Table 2: Hypothetical Data for an α-Glucosidase Inhibition Study
| Compound | α-Glucosidase IC50 (µM) | Selectivity vs. Pancreatic α-Amylase |
| This compound | [Experimental Value] | [Experimental Value] |
| Acarbose (Positive Control) | [Known Value] | [Known Value] |
Conclusion and Strategic Outlook
This compound stands as a molecule with considerable, yet largely unexplored, therapeutic potential. The strategic incorporation of both chlorine and fluorine atoms on the cinnamic acid backbone provides a compelling rationale for its investigation across multiple disease areas. The proposed research avenues in oncology, infectious diseases, and metabolic disorders represent logical starting points for a comprehensive evaluation of its bioactivity. Future research should prioritize a multidisciplinary approach, integrating computational modeling with rigorous in vitro and in vivo testing to identify and validate novel therapeutic applications. The synthesis and evaluation of a focused library of derivatives will be instrumental in elucidating structure-activity relationships and optimizing the pharmacological profile of this promising scaffold.
References
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of 4-Chloro-2-fluorocinnamic Acid via Knoevenagel-Doebner Condensation
Abstract
4-Chloro-2-fluorocinnamic acid is a valuable substituted aromatic carboxylic acid that serves as a critical building block in the synthesis of complex organic molecules. Its structural motifs are found in numerous compounds of interest within the pharmaceutical and agrochemical industries, where it is often utilized as a key intermediate for developing novel therapeutic agents, including anti-inflammatory and anti-cancer compounds.[1] This application note provides a detailed, reliable, and efficient protocol for the synthesis of this compound from commercially available starting materials. The chosen method is the Knoevenagel-Doebner condensation, a robust and widely-used carbon-carbon bond-forming reaction, prized for its operational simplicity and generally high yields.[2] This document offers a step-by-step methodology, explains the mechanistic rationale behind the procedural choices, and includes comprehensive safety and characterization data to ensure reproducible and safe execution for researchers in organic synthesis and drug development.
Introduction & Scientific Background
Substituted cinnamic acids are a class of organic compounds with significant biological and chemical importance. The presence of halogens, such as chlorine and fluorine, on the phenyl ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets.[1][3] this compound, with its specific substitution pattern, is a precursor for various more complex structures.[4]
The synthesis of cinnamic acids can be achieved through several classic organic reactions, including the Perkin reaction, the Heck reaction, and the Claisen-Schmidt condensation.[5][6] However, for this specific target molecule, the Knoevenagel-Doebner condensation of 4-Chloro-2-fluorobenzaldehyde with malonic acid offers a particularly direct and efficient route.[7][8] This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base, typically an amine.[2] The reaction proceeds via a stable intermediate which then undergoes decarboxylation upon heating to yield the desired α,β-unsaturated acid.
Mechanism of the Knoevenagel-Doebner Condensation:
The reaction is catalyzed by a small amount of a primary or secondary amine, such as piperidine, while a tertiary amine or pyridine often serves as the solvent and a base to facilitate the final decarboxylation step.[2]
-
Enolate Formation: Piperidine acts as a base to deprotonate malonic acid, forming a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-Chloro-2-fluorobenzaldehyde.
-
Condensation: A subsequent dehydration step (elimination of water) forms the carbon-carbon double bond.
-
Decarboxylation: The intermediate product, a substituted malonic acid, is unstable to heat and readily loses carbon dioxide (decarboxylates) in the presence of pyridine to yield the final trans-4-Chloro-2-fluorocinnamic acid product.
This method is advantageous because it uses stable, readily available reagents and avoids the use of harsh organometallic catalysts or high-pressure conditions.
Experimental Protocol
This protocol details the synthesis of this compound on a standard laboratory scale.
Materials & Reagents
| Reagent | Chemical Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount Used | Role |
| 4-Chloro-2-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | 0.05 | 1.0 | 7.93 g | Starting Material |
| Malonic Acid | C₃H₄O₄ | 104.06 | 0.06 | 1.2 | 6.24 g | C2 Synthon |
| Pyridine | C₅H₅N | 79.10 | ~0.62 | - | 50 mL | Solvent / Base |
| Piperidine | C₅H₁₁N | 85.15 | ~0.005 | ~0.1 | 0.5 mL | Catalyst |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | - | As needed | Workup/Precipitation |
| Deionized Water | H₂O | 18.02 | - | - | As needed | Washing |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Safety Precautions
-
General: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
4-Chloro-2-fluorobenzaldehyde: Causes skin and serious eye irritation.[9]
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
Piperidine: Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Step-by-Step Synthesis Procedure
-
Reagent Combination: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-Chloro-2-fluorobenzaldehyde (7.93 g, 0.05 mol) and malonic acid (6.24 g, 0.06 mol).
-
Solvent and Catalyst Addition: Add pyridine (50 mL) to the flask, followed by the dropwise addition of piperidine (0.5 mL).
-
Reaction Heating (Reflux): Attach a reflux condenser to the flask. Place the apparatus in a heating mantle and heat the mixture to a gentle reflux (approx. 115°C). Maintain the reflux with continuous stirring for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quenching and Product Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Slowly and carefully pour the dark reaction mixture into a beaker containing 150 mL of cold water and ~50 g of crushed ice while stirring vigorously.
-
Acidification: In the fume hood, slowly add concentrated hydrochloric acid to the aqueous mixture until the pH is approximately 1-2 (check with pH paper). A precipitate of crude this compound will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water (3 x 30 mL) to remove residual pyridine hydrochloride and other water-soluble impurities.
-
Drying: Transfer the white to off-white solid to a watch glass and dry in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically in the range of 80-90%.
-
Characterization: The final product should be characterized to confirm its identity and purity.
Workflow Visualization
The following diagram provides a visual representation of the key steps in the synthesis protocol.
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Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Chloro-2-fluorocinnamic Acid via Knoevenagel Condensation
Introduction: The Significance of Substituted Cinnamic Acids
Cinnamic acid and its derivatives are a critical class of organic compounds that serve as versatile scaffolds in medicinal chemistry and materials science.[1] Their unique structure, featuring a phenyl group attached to an acrylic acid moiety, imparts a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of these properties, making them highly attractive candidates in drug discovery and development.[2][5] 4-Chloro-2-fluorocinnamic acid, in particular, is a valuable synthetic intermediate used in the development of novel pharmaceuticals and agrochemicals.[6]
The Knoevenagel condensation is a cornerstone of organic synthesis, providing a robust and efficient method for forming carbon-carbon double bonds.[7][8] This reaction, especially its Doebner modification, is exceptionally well-suited for synthesizing α,β-unsaturated carboxylic acids, such as cinnamic acid derivatives, by reacting an aromatic aldehyde with malonic acid.[9][10][11] This application note provides a comprehensive, in-depth protocol for the synthesis of this compound, grounded in mechanistic principles and practical laboratory insights for researchers and drug development professionals.
Mechanistic Insight: The Knoevenagel-Doebner Reaction Pathway
The synthesis of cinnamic acids from aromatic aldehydes and malonic acid proceeds via the Doebner modification of the Knoevenagel condensation.[9][12] This reaction is typically catalyzed by a basic system, classically a combination of pyridine serving as the solvent and a catalytic amount of the stronger base, piperidine.[13] The mechanism involves two key stages: the initial condensation to form an unsaturated malonic acid intermediate, followed by a thermally-induced decarboxylation.
There are two primary catalytic cycles through which the initial condensation can proceed:
-
Direct Enolate Pathway: A base deprotonates malonic acid to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the 4-Chloro-2-fluorobenzaldehyde.[7]
-
Iminium Ion Pathway: The secondary amine catalyst, piperidine, reacts with the aldehyde to form an iminium ion.[7] This iminium ion is significantly more electrophilic than the starting aldehyde, making it more susceptible to attack by the malonic acid enolate, thereby accelerating the reaction.[7][12]
Following the nucleophilic addition, a dehydration step yields the substituted benzylidenemalonic acid. Subsequent heating of this intermediate in the acidic pyridine environment facilitates decarboxylation (loss of CO₂) to afford the final, thermodynamically stable trans-4-Chloro-2-fluorocinnamic acid product.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful synthesis of the target compound with the expected characteristics confirms the validity of the procedure.
Part 1: Materials and Reagents
It is critical to use reagents of appropriate purity and to handle them according to standard safety protocols.
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 4-Chloro-2-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | 49-52 | 207-209 | Irritant |
| Malonic Acid | C₃H₄O₄ | 104.06 | 135-137 (dec.) | - | Harmful |
| Pyridine | C₅H₅N | 79.10 | -42 | 115 | Flammable, Toxic |
| Piperidine | C₅H₁₁N | 85.15 | -9 | 106 | Flammable, Corrosive |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | - | Corrosive, Toxic |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | - | 78 | Flammable |
Part 2: Step-by-Step Synthesis Procedure
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Application Notes and Protocols for the Purification of 4-Chloro-2-fluorocinnamic Acid
Introduction: The Critical Role of Purity in Drug Discovery
4-Chloro-2-fluorocinnamic acid is a substituted aromatic carboxylic acid that serves as a vital building block in the synthesis of a wide range of pharmacologically active molecules and advanced materials. Its halogenated phenyl ring and acrylic acid moiety make it a versatile intermediate for introducing specific functionalities that can modulate the biological activity and physicochemical properties of target compounds. In the realm of drug development, the purity of such intermediates is not merely a matter of quality control; it is a fundamental prerequisite for obtaining reliable biological data, ensuring reproducible synthetic outcomes, and meeting stringent regulatory standards.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound. We will delve into the scientific principles behind various purification techniques and offer detailed, field-proven protocols to achieve high purity, ensuring the integrity of your downstream applications.
Understanding the Impurity Profile: A Chemist's Perspective
Effective purification begins with a thorough understanding of the potential impurities. The synthesis of this compound, commonly achieved through Knoevenagel or Perkin condensations, can introduce several types of impurities:
-
Unreacted Starting Materials: Residual 4-chloro-2-fluorobenzaldehyde and malonic acid (or its equivalent) are common contaminants.
-
Side-Reaction Products: The self-condensation of the aldehyde or other unintended reactions can lead to the formation of various byproducts.
-
Isomers: Although the trans (E) isomer is typically the major and more stable product, small amounts of the cis (Z) isomer may be present.
-
Residual Solvents and Catalysts: Solvents such as pyridine or piperidine, often used as catalysts in Knoevenagel condensations, can be carried through the initial work-up.[1][2]
The purification strategies outlined below are designed to systematically remove these impurities based on their distinct chemical and physical properties.
Method 1: Recrystallization - The Workhorse of Solid Purification
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while the impurities remain in the solution.[3]
Scientific Rationale for Solvent Selection
The choice of solvent is paramount for a successful recrystallization. An ideal solvent should:
-
Completely dissolve the this compound at an elevated temperature (near the solvent's boiling point).
-
Exhibit poor solubility for the target compound at low temperatures (e.g., room temperature or in an ice bath).
-
Either dissolve the impurities well at all temperatures or not at all, so they can be removed by filtration.
-
Be chemically inert towards the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Based on the properties of similar cinnamic acid derivatives, a mixed solvent system of ethanol and water is often an excellent choice.[4] this compound, being a moderately polar molecule, is expected to be soluble in hot ethanol and less soluble in water. By carefully adjusting the ratio of ethanol to water, an optimal crystallization environment can be achieved.
Detailed Recrystallization Protocol
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% of the solute's weight). Boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Heat the filtrate and add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Data Presentation: Expected Outcome
| Parameter | Crude Product | After Recrystallization |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Melting Point | Broad range (e.g., 208-214 °C) | Sharp range (e.g., 213-216 °C) |
| Purity (by HPLC) | ~95% | >99% |
Method 2: Acid-Base Extraction - Exploiting Chemical Reactivity
Acid-base extraction is a highly effective liquid-liquid extraction technique for separating acidic or basic compounds from neutral species.[5][6] Since this compound is a carboxylic acid, it can be converted to its water-soluble carboxylate salt by treatment with a weak base, such as sodium bicarbonate. This allows for its separation from non-acidic impurities.[7][8]
Workflow for Acid-Base Extraction
Caption: Workflow of Acid-Base Extraction for Purification.
Detailed Acid-Base Extraction Protocol
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
6M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers
-
pH paper
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved carbon dioxide.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the carboxylic acid. Drain the aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acid. Combine the aqueous extracts. The organic layer now contains the neutral impurities and can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly. For even higher purity, the product from this step can be further recrystallized as described in Method 1.
Method 3: Column Chromatography - For High-Resolution Separation
Column chromatography is a versatile technique used to separate individual components from a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[9] This method is particularly useful for separating compounds with similar polarities, such as the cis and trans isomers of this compound or for removing closely related impurities.
Principles of Separation on Silica Gel
Silica gel, a polar stationary phase, is commonly used. The separation is based on the polarity of the compounds:
-
More polar compounds will adsorb more strongly to the silica gel and thus elute more slowly.
-
Less polar compounds will have weaker interactions with the silica gel and will be eluted more quickly by the mobile phase.
For carboxylic acids, streaking on silica gel can be an issue due to strong interactions. To mitigate this, a small amount of a volatile acid (e.g., acetic acid) is often added to the mobile phase to keep the carboxylic acid in its protonated state.[8]
Column Chromatography Workflow
Caption: General Workflow for Column Chromatography.
Detailed Column Chromatography Protocol
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Chromatography column
-
Test tubes or vials for fraction collection
-
TLC plates and chamber
Procedure:
-
Mobile Phase Selection: Determine an appropriate solvent system (mobile phase) by running thin-layer chromatography (TLC) on the crude product. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with the addition of 0.5-1% acetic acid.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve a small amount of the crude product in a minimal volume of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Monitoring: Monitor the collected fractions using TLC to identify which fractions contain the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Conclusion: A Multi-faceted Approach to Purity
The purification of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. While recrystallization is often sufficient for removing bulk impurities, a combination of acid-base extraction followed by recrystallization typically yields a product of very high purity. For the most demanding applications requiring the removal of isomeric or other closely related impurities, column chromatography is the method of choice. By understanding the chemical principles behind each technique and diligently following these detailed protocols, researchers can confidently obtain this compound of the required purity for their specific needs.
References
-
Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]
- Google Patents. (CN105348101A).
-
Scientific Research Publishing. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
-
PubChem. 4-Chlorocinnamic acid. [Link]
-
MDPI. (2018). Multifunctional Cinnamic Acid Derivatives. [Link]
-
University of California, Davis. Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
-
ResearchGate. (2014). Synthesis of Halo-substituted Framework Derivatives of Quinopimaric Acid. [Link]
-
ACS Publications. (2015). Determination of 2-Chlorocinnamic Acid Solubility in 16 Solvents: Model Correlation, Molecular Simulation and Solvent Effects Analysis. [Link]
-
ResearchGate. (2018). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Organic Syntheses. 2,3-dimethoxycinnamic acid. [Link]
-
PubMed. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2020). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. [Link]
-
The Royal Society of Chemistry. (2021). New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. [Link]
-
University of California, Irvine. Acid-Base Extraction. [Link]
-
ResearchGate. (2017). Solubilities of trans-cinnamic acid. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
CORE. The fragmentations of substituted cinnamic acids after electron impact. [Link]
-
BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]
-
Synthesis. (2006). Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. [Link]
-
ResearchGate. (2011). Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions. [Link]
-
Semantic Scholar. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. [Link]
-
Solubility of Things. 4-Chlorocinnamic acid. [Link]
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Application Notes & Protocols: 4-Chloro-2-fluorocinnamic Acid as a Pharmaceutical Intermediate
Abstract
4-Chloro-2-fluorocinnamic acid is a halogenated carboxylic acid that serves as a critical building block in the synthesis of numerous biologically active molecules. Its distinct substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers medicinal chemists a strategic tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. This comprehensive guide is designed for researchers, scientists, and drug development professionals, detailing the applications and protocols related to this compound. We will delve into its synthesis, its pivotal role as a precursor in the creation of prominent active pharmaceutical ingredients (APIs), provide validated, step-by-step protocols for its application in key chemical transformations, and explore the fundamental chemical principles that establish it as an invaluable component in contemporary drug discovery.
Table of Contents
-
Introduction: The Strategic Value of Halogenated Intermediates in Drug Design
-
Synthesis of this compound
-
2.1. Recommended Synthetic Route: The Knoevenagel Condensation
-
2.2. Visualizing the Synthesis
-
2.3. Detailed Synthesis Protocol
-
-
Physicochemical & Analytical Data
-
Core Application: A Key Precursor for Kinase Inhibitors
-
4.1. Mechanistic Insight: The Role in the Synthesis of Crizotinib
-
4.2. Visualizing the Synthetic Pathway to API
-
-
Experimental Protocols for Amide Bond Formation
-
5.1. Protocol 1: Amide Coupling via Acyl Chloride Activation
-
5.2. Protocol 2: Direct Amide Coupling with HATU
-
-
Safety, Handling, and Storage
-
References
Introduction: The Strategic Value of Halogenated Intermediates in Drug Design
In modern pharmaceutical development, the deliberate incorporation of halogens, particularly fluorine and chlorine, is a cornerstone strategy for optimizing the properties of drug molecules. Fluorine, with its high electronegativity and minimal steric footprint, can significantly enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins. Chlorine, being larger and more lipophilic, can also influence metabolic pathways and serve as a key point of interaction within protein binding pockets.
This compound stands out as an exceptionally useful intermediate by combining these two strategic halogens on a cinnamic acid framework. The cinnamic acid moiety is itself a "privileged scaffold," frequently found in natural products and synthetic compounds with a wide array of biological activities. The specific 2-fluoro, 4-chloro substitution pattern on the phenyl ring imparts a unique electronic and steric profile, making it a highly sought-after precursor for complex molecular architectures, particularly in the development of targeted cancer therapies.
Synthesis of this compound
A reliable and scalable synthesis of the starting material is the first critical step in any drug development campaign. This compound is most effectively synthesized from commercially available 4-chloro-2-fluorobenzaldehyde.
Recommended Synthetic Route: The Knoevenagel Condensation
The Knoevenagel condensation is a modification of the aldol condensation and is a highly efficient method for forming carbon-carbon double bonds. In this context, it involves the reaction of 4-chloro-2-fluorobenzaldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak amine base like pyridine or piperidine.[1][2] This method is often favored over others, like the Perkin reaction, for its high yields and milder reaction conditions, which help to prevent side reactions.[1] The reaction proceeds via condensation followed by a spontaneous decarboxylation event upon heating.
Visualizing the Synthesis
The following diagram illustrates the Knoevenagel condensation pathway for the synthesis of this compound.
Caption: Synthesis of this compound via Knoevenagel condensation.
Detailed Synthesis Protocol
This protocol is adapted from established Knoevenagel condensation procedures for substituted cinnamic acids.[1][3]
Materials:
-
4-Chloro-2-fluorobenzaldehyde
-
Malonic acid
-
Pyridine (as catalyst and solvent)
-
Piperidine (optional co-catalyst)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Buchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-chloro-2-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (approx. 2.5 mL per gram of aldehyde).
-
Catalysis: Add a few drops of piperidine as a co-catalyst to initiate the condensation.
-
Heating: Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.
-
Work-up: After cooling to room temperature, pour the reaction mixture into an excess of cold water.
-
Precipitation: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid with stirring until the pH is ~2. A precipitate of crude this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel and wash the filter cake thoroughly with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white to off-white crystalline solid. Dry the final product under vacuum.
Physicochemical & Analytical Data
Accurate characterization of the intermediate is essential for quality control and ensuring the success of subsequent synthetic steps.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClFO₂ | [4] |
| Molecular Weight | 200.59 g/mol | [4] |
| Appearance | White to off-white crystalline powder | Vendor Data |
| Melting Point | 213-216 °C | [4] |
| CAS Number | 312693-55-3 | [4] |
| ¹H NMR (DMSO-d₆) | δ ~7.5-7.8 (m, Ar-H, vinyl-H), ~6.6 (d, vinyl-H) | [5] (Similar Compounds) |
| ¹⁹F NMR (CDCl₃) | δ ~ -110 to -115 ppm (relative to CFCl₃) | [6][7] (Typical Ar-F range) |
| HPLC Method | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% Formic or Phosphoric AcidDetection: UV at 254 nm | [8][9] (General Method) |
Core Application: A Key Precursor for Kinase Inhibitors
The most prominent pharmaceutical application of this compound is as a key intermediate in the synthesis of targeted cancer therapies, specifically ATP-competitive kinase inhibitors.
Mechanistic Insight: The Role in the Synthesis of Crizotinib
A prime example is the synthesis of Crizotinib , a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ROS oncogene 1 (ROS1) used to treat specific subtypes of non-small cell lung cancer.[10]
In the multi-step synthesis of Crizotinib, the 2,4-disubstituted phenyl ring from this compound becomes a core component of the final drug. The carboxylic acid functional group serves as a handle for amide bond formation, a crucial step in building the complex heterocyclic structure of the inhibitor. The 2-fluoro and 4-chloro substituents are not mere placeholders; they are retained in the final API and play a vital role in the drug's binding efficacy. Crizotinib functions by competing with ATP for the kinase binding site.[11] The specific placement of the halogen atoms on the phenyl ring contributes to the precise steric and electronic interactions required for high-affinity binding within the ATP pocket of the ALK kinase, thereby blocking its signaling and inhibiting cancer cell proliferation.[8][12][13]
Visualizing the Synthetic Pathway to API
The diagram below outlines the conceptual transformation from the cinnamic acid intermediate to a final kinase inhibitor API.
Caption: Conceptual workflow from this compound to a final API.
Experimental Protocols for Amide Bond Formation
The conversion of the carboxylic acid to an amide is a pivotal step. The following protocols offer robust and widely used methods to achieve this transformation.
Protocol 1: Amide Coupling via Acyl Chloride Activation
This classic two-step approach is highly effective and suitable for a wide range of substrates. It involves converting the carboxylic acid to the more reactive acyl chloride, which is then coupled with the amine.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF)
-
Amine coupling partner (e.g., a substituted aniline)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous reaction vessel, magnetic stirrer, nitrogen inlet, ice bath
Procedure:
-
Acyl Chloride Formation:
-
Suspend this compound (1.0 eq) in anhydrous DCM (10 mL/g) under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).[14]
-
Cool the suspension to 0 °C.
-
Slowly add oxalyl chloride (1.2 eq) dropwise.[15]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove excess solvent and reagent, yielding the crude acyl chloride. Use immediately.[14]
-
-
Amide Formation:
-
In a separate flask, dissolve the amine partner (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Dissolve the crude acyl chloride in minimal anhydrous DCM and add it dropwise to the amine solution.[16]
-
Stir at 0 °C for 30 minutes, then at room temperature for 2-16 hours, monitoring by TLC.
-
Work-up: Quench with water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Direct Amide Coupling with HATU
This one-pot method uses a modern coupling reagent, avoiding the need to handle the reactive acyl chloride. It is often preferred for its efficiency and mild conditions.
Materials:
-
This compound
-
Amine coupling partner
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous reaction vessel, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, dissolve this compound (1.0 eq), the amine partner (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.[17]
-
Base Addition: Add DIPEA (2.0 eq) to the mixture.
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.[18]
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Comparison of the two-step acyl chloride and one-pot direct amide coupling methods.
Safety, Handling, and Storage
Proper safety protocols are mandatory when working with this compound and the reagents used in its transformations.
-
Hazard Identification: this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust. Avoid all personal contact.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and bases.
-
Reagent Hazards: Be particularly cautious when handling reagents like oxalyl chloride, thionyl chloride, and strong bases like DIPEA, as they are corrosive and/or toxic.
Conclusion and Future Outlook
This compound has proven to be a highly valuable and adaptable intermediate in pharmaceutical synthesis, underscored by its role in the creation of life-saving kinase inhibitors. The strategic placement of its halogen atoms provides a potent handle for medicinal chemists to optimize drug-target interactions and enhance molecular properties. As the drive for more selective and potent targeted therapies continues, the demand for well-characterized, high-purity building blocks like this compound is set to increase. Future research will likely see this intermediate being incorporated into novel molecular scaffolds targeting a broader range of diseases, further cementing its importance in the drug discovery pipeline.
References
-
Chuang, C.-Y., et al. (2021). Molecular Modeling of ALK L1198F and/or G1202R Mutations to Determine Differential Crizotinib Sensitivity. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2020). Mutation-mediated influences on binding of anaplastic lymphoma kinase to crizotinib decoded by multiple replica Gaussian accelerated molecular dynamics. ResearchGate. Available at: [Link]
-
Wodke, J., et al. (2021). Structural binding site comparisons reveal Crizotinib as a novel LRRK2 inhibitor. PMC. Available at: [Link]
-
Gummadi, M., et al. (2022). Structure and energy based quantitative missense variant effect analysis provides insights into drug resistance mechanisms of anaplastic lymphoma kinase mutations. ResearchGate. Available at: [Link]
-
Pawar, H. S., et al. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. Available at: [Link]
-
Katayama, R., et al. (2012). Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged Non-Small Cell Lung Cancer. PMC. Available at: [Link]
- Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363.
-
Organic Syntheses. (n.d.). Procedure for Acyl Chloride Formation. Organic Syntheses. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information on Cinnamic Acids. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for Amide Coupling. Organic Syntheses. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for Acyl Chloride Formation and Amide Coupling. Organic Syntheses. Available at: [Link]
-
Goswami, M., et al. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. Available at: [Link]
-
Slideshare. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf. Available at: [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Oxalyl Chloride. Available at: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
-
Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]
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Application Notes and Protocols for 4-Chloro-2-fluorocinnamic Acid in Drug Design
Introduction: The Strategic Advantage of Halogenated Cinnamic Acids in Medicinal Chemistry
Cinnamic acid and its derivatives are a well-established class of naturally occurring and synthetic compounds that serve as a versatile scaffold in drug discovery.[1][2] The core structure, featuring a phenyl ring linked to an acrylic acid moiety, offers multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of halogen atoms to the phenyl ring is a proven strategy in medicinal chemistry to enhance biological activity, modulate metabolic stability, and improve target binding affinity.[3]
This guide focuses on 4-Chloro-2-fluorocinnamic acid , a dually halogenated derivative with significant potential as a building block for novel therapeutic agents. The presence of both a chloro and a fluoro substituent on the phenyl ring creates a unique electronic and steric profile, making it a compelling candidate for the development of drugs targeting a range of diseases, including cancer and inflammatory disorders.[4] These application notes provide detailed protocols for the synthesis of this compound and a representative amide derivative, as well as methodologies for evaluating its biological activity in relevant in vitro models.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a drug scaffold is fundamental to its application in medicinal chemistry.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClFO₂ | [5] |
| Molecular Weight | 200.59 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 213-217 °C | [4] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane | [5] |
Applications in Drug Design: Targeting Inflammation and Cancer
The unique substitution pattern of this compound makes it a valuable starting point for the design of inhibitors for various biological targets. The electron-withdrawing nature of the halogen substituents can influence the acidity of the carboxylic acid group and the overall electronic distribution of the molecule, which can be critical for molecular recognition by target proteins.
Anti-inflammatory Potential
Chronic inflammation is a key pathological feature of numerous diseases. Cinnamic acid derivatives have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways such as the NF-κB pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2] The halogenated phenyl ring of this compound can be exploited to enhance interactions with the binding sites of inflammatory mediators.
Anticancer Applications
The cinnamic acid scaffold has been incorporated into numerous compounds with demonstrated anticancer activity.[1][6] These derivatives can induce apoptosis and cause cell cycle arrest in cancer cell lines. The specific halogenation pattern of this compound can be leveraged to design selective inhibitors of protein kinases, which are often dysregulated in cancer.[6]
Synthetic Protocols
The following protocols provide detailed procedures for the synthesis of this compound and a representative N-aryl amide derivative.
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
The Knoevenagel condensation is a reliable method for the synthesis of cinnamic acids from the corresponding benzaldehydes and malonic acid.
Synthetic workflow for this compound.
Materials:
-
4-Chloro-2-fluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated hydrochloric acid
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloro-2-fluorobenzaldehyde (10 mmol), malonic acid (12 mmol), and pyridine (20 mL).
-
Add a catalytic amount of piperidine (0.5 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (20 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum. Characterize by NMR, IR, and melting point analysis.
Protocol 2: Synthesis of N-(4-methoxyphenyl)-4-chloro-2-fluorocinnamide
The carboxylic acid moiety of this compound can be readily converted to amides, which are common functional groups in drug molecules.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (DCM)
-
4-Methoxyaniline
-
Triethylamine (TEA)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
In a round-bottom flask, suspend this compound (5 mmol) in dry DCM (20 mL) under an inert atmosphere.
-
Cool the suspension in an ice bath and add thionyl chloride (6 mmol) dropwise.
-
Remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve 4-methoxyaniline (5 mmol) and triethylamine (6 mmol) in dry DCM (15 mL) and cool in an ice bath.
-
Dissolve the crude acid chloride in dry DCM (15 mL) and add it dropwise to the aniline solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Evaluation Protocols
The following protocols describe in vitro assays to evaluate the anti-inflammatory and anticancer potential of this compound and its derivatives.
Protocol 3: In Vitro Anti-inflammatory Activity Assay
This assay measures the ability of a test compound to inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Inhibition of the NF-κB pathway by cinnamic acid derivatives.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (and/or its derivatives)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-only control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the cytokine production).
Illustrative Data for Structurally Similar Compounds:
| Compound | Target | IC₅₀ (µM) |
| 2,4-Dichlorocinnamic acid | Tyrosinase (diphenolase activity) | 295 |
| 2-Chlorocinnamic acid | Tyrosinase (diphenolase activity) | 765 |
Note: The data presented is for tyrosinase inhibition by structurally related dichlorinated and monochlorinated cinnamic acids and serves as an example of the expected range of biological activity.[7]
Protocol 4: In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It is widely used to screen for the cytotoxic potential of compounds against cancer cell lines.
Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell line (e.g., HeLa - cervical cancer, or A549 - lung cancer)
-
Appropriate cell culture medium with supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a buffered SDS solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
Treat the cells with a series of concentrations of this compound or its derivatives for 48-72 hours. Include a vehicle control (no compound).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Illustrative Cytotoxicity Data for Cinnamic Acid Derivatives:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Cinnamide Derivative 59e | A549 (Lung) | 0.04 | [1] |
| Cinnamide Derivative 59e | HeLa (Cervical) | 0.004 | [1] |
| Cinnamide Derivative 59g | HeLa (Cervical) | 0.033 | [1] |
| Compound 5 | A549 (Lung) | 10.36 | [8] |
Note: This data is for various other cinnamic acid derivatives and is presented to illustrate the potential potency that can be achieved with this scaffold.[1][8]
Conclusion and Future Directions
This compound represents a promising and strategically designed scaffold for the development of novel therapeutic agents. Its dual halogenation pattern provides a unique chemical handle for optimizing biological activity and pharmacokinetic properties. The protocols detailed in these application notes offer a robust framework for the synthesis and biological evaluation of this compound and its derivatives. Further exploration of this scaffold, including the synthesis of a diverse library of derivatives and their evaluation in a broader range of biological assays, is warranted to fully unlock its therapeutic potential.
References
-
Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019). Evidence-Based Complementary and Alternative Medicine. [Link]
-
Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019). ResearchGate. [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). International Journal of Molecular Sciences. [Link]
-
Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019). PubMed. [Link]
-
Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. (2012). Journal of the Serbian Chemical Society. [Link]
-
Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase. (2013). Journal of Bioscience and Bioengineering. [Link]
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2021). Molecules. [Link]
-
Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (2022). Biointerface Research in Applied Chemistry. [Link]
-
This compound. ChemBK. [Link]
-
4-Chlorocinnamic acid. PubChem. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Application Note: 4-Chloro-2-fluorocinnamic Acid as a Key Intermediate for the Synthesis of Novel Anti-inflammatory Agents
Abstract
This technical guide details the strategic use of 4-Chloro-2-fluorocinnamic acid as a versatile precursor for the synthesis of novel anti-inflammatory agents. We provide a rationale for its selection, highlighting the role of halogen substitution in enhancing biological activity. This document outlines a complete workflow, including a robust, two-step synthetic protocol for a novel N-aryl cinnamide, detailed methodologies for purification and characterization, and established protocols for in-vitro biological evaluation using a lipopolysaccharide (LPS)-stimulated macrophage model. The proposed mechanism of action, targeting the NF-κB inflammatory signaling pathway, is discussed and visually represented. This guide serves as a comprehensive resource for researchers in medicinal chemistry and drug development, demonstrating the potential of this compound in the discovery of next-generation anti-inflammatory therapeutics.
Introduction: The Rationale for Halogenated Cinnamic Acids in Inflammation Research
Inflammation is the body's protective response to injury or infection, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The search for new, potent, and safe anti-inflammatory drugs is therefore a critical endeavor in pharmaceutical research. Cinnamic acid and its derivatives, naturally occurring compounds, have attracted significant interest for their anti-inflammatory properties.[1] Their mechanism often involves the inhibition of key signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which leads to a downstream reduction in pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2).[1][2][3]
The strategic modification of the core cinnamic acid scaffold can significantly enhance its therapeutic potential. Halogenation, in particular, is a well-established medicinal chemistry strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of chloro and fluoro substituents, as in this compound, can increase lipophilicity, improve membrane permeability, and enhance binding affinity to target proteins.[4][5] This makes this compound an exceptionally valuable and promising starting material for developing novel anti-inflammatory agents with potentially superior efficacy.[4]
Physicochemical Properties and Safety Data
This compound is a solid crystalline powder.[6] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 202982-65-8 | [6] |
| Molecular Formula | C₉H₆ClFO₂ | |
| Molecular Weight | 200.59 g/mol | |
| Melting Point | 213-216 °C | [6] |
| Appearance | White to light yellow crystalline powder | [6] |
| SMILES | OC(=O)\C=C\c1ccc(Cl)cc1F |
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation.[6] It may also cause respiratory irritation.[6][7] Standard laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]
Proposed Synthetic Pathway for a Novel Cinnamide Derivative (CFA-1)
To demonstrate the utility of this compound, we propose the synthesis of a novel N-aryl amide, designated CFA-1 (N-(4-hydroxyphenyl)-3-(4-chloro-2-fluorophenyl)propenamide). Amide derivatives are prevalent in pharmacologically active compounds. The synthesis follows a reliable two-step process: activation of the carboxylic acid to an acid chloride, followed by condensation with an appropriate aniline.
Sources
The Strategic Application of 4-Chloro-2-fluorocinnamic Acid in the Synthesis of Novel Anti-Cancer Agents: A Guide for Researchers
Introduction: The Untapped Potential of a Halogenated Scaffold
In the landscape of anti-cancer drug discovery, the pursuit of novel molecular scaffolds that can be readily diversified to generate potent and selective therapeutic agents is of paramount importance. Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including anti-cancer properties.[1][2] The synthetic tractability of the cinnamic acid core, with its phenyl ring, acrylic acid moiety, and α,β-unsaturation, offers a versatile platform for medicinal chemists.[3] The strategic introduction of halogen atoms to this scaffold has been shown to significantly modulate the pharmacokinetic and pharmacodynamic properties of these compounds, often leading to enhanced biological activity.[4][5]
This guide focuses on 4-Chloro-2-fluorocinnamic acid , a halogenated cinnamic acid derivative that serves as a key intermediate in the synthesis of potential anti-inflammatory and anti-cancer agents.[6] While direct, extensive studies on the anti-cancer activity of this compound itself are not widely published, its true value lies in its role as a foundational building block for creating a new generation of targeted therapies. The presence of both chloro and fluoro substituents on the phenyl ring provides unique electronic and steric properties that can be exploited to design compounds with improved target engagement and metabolic stability.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will provide insights into the rationale behind using this compound in anti-cancer research, detail its application in the synthesis of novel derivatives, and provide robust protocols for the subsequent evaluation of these compounds in pre-clinical cancer models.
Chemical Properties and Rationale for Use
This compound is a white to off-white crystalline solid with the molecular formula C₉H₆ClFO₂ and a molecular weight of 200.59 g/mol .[7]
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClFO₂ | |
| Molecular Weight | 200.59 g/mol | |
| CAS Number | 202982-65-8 | [6] |
| Melting Point | 213-217 °C | [6] |
| Appearance | White to almost white powder/crystal | [7] |
| Purity | ≥ 97% | [6] |
The rationale for employing this compound as a scaffold in anti-cancer drug design is rooted in the established principles of structure-activity relationships (SAR) for halogenated compounds.[3][4] The electron-withdrawing nature of the chlorine and fluorine atoms can significantly influence the acidity of the carboxylic acid group and the reactivity of the α,β-unsaturated system. Furthermore, these halogens can engage in specific interactions, such as halogen bonding, with biological targets, potentially leading to enhanced binding affinity and selectivity.[5] The presence of fluorine can also improve metabolic stability and bioavailability by blocking sites of oxidative metabolism.
Application in the Synthesis of Bioactive Derivatives
The primary application of this compound in anti-cancer research is as a starting material for the synthesis of more complex and potent derivatives, such as amides, esters, and chalcones.[6][8][9] The carboxylic acid functionality provides a convenient handle for derivatization, allowing for the introduction of various pharmacophores to explore the chemical space and optimize for anti-cancer activity.
Below is a generalized workflow for the utilization of this compound in a drug discovery program.
Hypothesized Signaling Pathways and Mechanisms of Action
While the direct molecular targets of derivatives of this compound are yet to be fully elucidated, based on the known mechanisms of other cinnamic acid derivatives, several signaling pathways are likely to be implicated in their anti-cancer effects.[1][10] These include the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases, as well as cell cycle arrest at various checkpoints.[2][10]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and in vitro evaluation of novel anti-cancer agents derived from this compound. These are generalized methods and may require optimization based on the specific derivative being synthesized and the cancer cell lines being investigated.
Protocol 1: Synthesis of N-aryl/alkyl Amides of this compound
This protocol describes a general method for the synthesis of amide derivatives from this compound using a carbodiimide coupling agent.[11]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Desired primary or secondary amine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDCI (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-aryl/alkyl amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of synthesized derivatives on cancer cell lines.[9][12]
Materials:
-
Synthesized this compound derivatives
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2][9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compounds in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of a lead compound on the cell cycle distribution of cancer cells.[10]
Materials:
-
Lead compound identified from the MTT assay
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.
Conclusion and Future Directions
This compound represents a valuable and strategically important starting material for the development of novel anti-cancer therapeutics. Its unique halogenation pattern provides a foundation for creating derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide offer a robust framework for the synthesis and in vitro evaluation of these novel compounds.
Future research should focus on the synthesis of a diverse library of derivatives and their systematic screening against a broad panel of cancer cell lines. Promising lead compounds should be further investigated to elucidate their specific molecular targets and mechanisms of action. Ultimately, in vivo studies using xenograft models will be crucial to validate the therapeutic potential of these novel agents.[7] The continued exploration of halogenated cinnamic acid scaffolds, such as this compound, holds significant promise for the future of anti-cancer drug discovery.
References
-
Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. Available from: [Link]
-
Finding a Novel Chalcone–Cinnamic Acid Chimeric Compound with Antiproliferative Activity against MCF-7 Cell Line Using a Free-Wilson Type Approach. PMC - PubMed Central. Available from: [Link]
-
Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Chembiol Drug Des. 2024;103:e14415. Available from: [Link]
-
Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. AIR Unimi. Available from: [Link]
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PMC - NIH. Available from: [Link]
-
Structure Activity Relationships. Drug Design Org. Available from: [Link]
-
Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. PubMed. Available from: [Link]
-
United States Patent. Googleapis.com. Available from: [Link]
- Therapeutic compounds. Google Patents.
-
Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. ResearchGate. Available from: [Link]
-
Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. Available from: [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available from: [Link]
-
Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. NIH. Available from: [Link]
-
Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. Available from: [Link]
- A kind of synthesis technology of anticancer drug procarbazine. Google Patents.
- Cancer chemotherapeutic agent/formulation, manufacture and use thereof. Google Patents.
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- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
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- 10. researchgate.net [researchgate.net]
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Application Notes and Protocols: Antimicrobial Applications of 4-Chloro-2-fluorocinnamic Acid Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Cinnamic acid and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-Chloro-2-fluorocinnamic acid derivatives as potential antimicrobial agents. Detailed, field-proven protocols for determining antimicrobial susceptibility, bactericidal/fungicidal activity, and investigating the mechanism of action are presented. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Promise of Cinnamic Acid Scaffolds
Cinnamic acid, a naturally occurring organic acid found in plants, and its derivatives are known for their diverse pharmacological activities.[3][4] The core structure of cinnamic acid, featuring an aromatic ring and a carboxylic acid function, serves as an excellent scaffold for chemical modification to enhance antimicrobial potency.[5][6] Modifications to the aromatic ring, such as the introduction of halogen atoms like chlorine and fluorine, can significantly influence the compound's biological activity. Specifically, derivatives of 4-chlorocinnamic acid have demonstrated notable antifungal and antibacterial properties.[7][8] This guide focuses on the systematic evaluation of this compound derivatives, a subset with potential for unique antimicrobial profiles.
The primary mechanism of action for many cinnamic acid derivatives involves the disruption of microbial cell membranes, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[3][9] Other proposed mechanisms include the inhibition of essential enzymes and interference with biofilm formation.[3][10] A thorough understanding of a compound's antimicrobial spectrum and its mechanism of action is critical for its development as a therapeutic agent.
Preliminary Screening: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the foundational metric for assessing the antimicrobial potency of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[11][12] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[13][14]
Protocol 2.1: Broth Microdilution MIC Assay
This protocol outlines the determination of MIC values for this compound derivatives against a panel of relevant bacterial and fungal strains.
Materials:
-
This compound derivatives
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidity meter
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to create a range of working concentrations.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Inoculation and Incubation:
-
Dispense 100 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (inoculum without the test compound), and well 12 will be a sterility control (broth only).
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).
-
Diagram 2.1: MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Assessing Bactericidal vs. Bacteriostatic Activity
While the MIC indicates the concentration that inhibits growth, it does not differentiate between compounds that kill the microorganisms (bactericidal/fungicidal) and those that merely prevent their proliferation (bacteriostatic/fungistatic). This distinction is crucial for therapeutic applications.
3.1 Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16] A similar definition applies to the Minimum Fungicidal Concentration (MFC) for fungi.
This protocol is a direct extension of the MIC assay.
Materials:
-
Results from the MIC assay (Protocol 2.1)
-
Sterile Mueller-Hinton Agar (MHA) or other appropriate agar plates
-
Sterile micro-pipettors and tips
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile agar plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the microorganisms.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours (or longer for slower-growing organisms).
-
-
Determination of MBC/MFC:
Interpretation:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[17]
3.2 Time-Kill Kinetics Assay
Time-kill assays provide a dynamic view of antimicrobial activity by measuring the rate at which a compound kills a microbial population over time.[19][20] This assay is invaluable for understanding the concentration-dependent and time-dependent killing effects of a new compound.[21]
Materials:
-
This compound derivatives
-
Appropriate sterile broth medium
-
Log-phase culture of the test microorganism
-
Sterile tubes or flasks
-
Sterile saline or PBS for dilutions
-
Appropriate agar plates for colony counting
Procedure:
-
Preparation of Inoculum:
-
Grow the test microorganism in broth to the early to mid-logarithmic phase of growth.
-
Dilute the culture in fresh, pre-warmed broth to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Exposure to Test Compound:
-
Prepare tubes or flasks containing the broth with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control tube without any test compound.
-
Inoculate each tube with the prepared microbial suspension.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates until colonies are visible.
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
Table 3.1: Representative Time-Kill Assay Data (Hypothetical)
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.3 | 5.3 | 4.6 | 3.9 | 3.0 |
| 6 | 8.1 | 5.1 | 4.0 | 3.1 | <2.0 |
| 8 | 8.8 | 5.0 | 3.5 | <2.0 | <2.0 |
| 24 | 9.2 | 4.9 | <2.0 | <2.0 | <2.0 |
Investigating the Mechanism of Action: Membrane Permeability and Cellular Leakage
A primary mode of action for many antimicrobial compounds, including cinnamic acid derivatives, is the disruption of the microbial cell membrane.[3][9] Several assays can be employed to investigate this mechanism.
4.1 Membrane Permeability Assays
These assays utilize fluorescent probes that can only enter cells with compromised membranes.
Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful tool for identifying dead cells or cells with compromised membranes.[22][23]
Materials:
-
Log-phase culture of the test microorganism
-
Propidium iodide (PI) stock solution
-
This compound derivatives
-
Fluorometer or flow cytometer
-
Sterile buffer (e.g., PBS)
Procedure:
-
Cell Preparation:
-
Harvest log-phase cells by centrifugation and wash them twice with sterile buffer.
-
Resuspend the cells in the buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
-
Assay Setup:
-
In a 96-well black plate or cuvette, add the cell suspension.
-
Add PI to a final concentration of 1-5 µM.
-
Add the test compound at various concentrations (e.g., 1x MIC, 2x MIC).
-
Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
-
Measurement:
-
Measure the fluorescence intensity immediately and at various time points using an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
An increase in fluorescence indicates that PI has entered the cells and is binding to nucleic acids, signifying membrane damage.
-
4.2 Cellular Leakage Assays
Damage to the cell membrane results in the leakage of intracellular components. Measuring the release of these components can quantify membrane disruption.
The loss of intracellular potassium is an early indicator of membrane damage.[24][25]
Materials:
-
Log-phase culture of the test microorganism
-
Potassium-selective electrode
-
Low-potassium buffer
-
This compound derivatives
Procedure:
-
Cell Preparation:
-
Harvest and wash log-phase cells as described in Protocol 4.1.1, resuspending them in a low-potassium buffer.
-
-
Measurement:
-
Place the cell suspension in a stirred vessel at a constant temperature.
-
Immerse the potassium-selective electrode in the suspension and allow the baseline reading to stabilize.
-
Add the test compound and monitor the change in the extracellular potassium concentration over time.
-
An increase in the extracellular K⁺ concentration indicates leakage from the cells.
-
Diagram 4.1: Mechanism of Action - Membrane Disruption
Caption: Proposed mechanism of action for membrane-active antimicrobials.
Conclusion
The protocols detailed in this document provide a robust framework for the systematic evaluation of this compound derivatives as potential antimicrobial agents. By determining the MIC, assessing bactericidal versus bacteriostatic activity, and investigating the mechanism of action, researchers can generate the critical data necessary to advance promising candidates through the drug discovery pipeline. The inherent versatility of the cinnamic acid scaffold suggests that with targeted chemical modifications, novel and potent antimicrobial agents can be developed to combat the growing challenge of antimicrobial resistance.
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de Cássia da Silveira e Sá, R., et al. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 26(9), 2469. [Link]
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Wang, Y., et al. (2019). Synthesis, characterization and antimicrobial study of cinnamic acid functionalized Ag nanoparticles. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 188-195. [Link]
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Adnan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21327. [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Retrieved from [Link]
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Spudy, B., & Lewis, K. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51173. [Link]
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Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. [Link]
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Bio-protocol. (n.d.). Membrane Permeability Assay. Bio-protocol. Retrieved from [Link]
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Di Meo, C., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 226. [Link]
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Li, Z., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157), e60936. [Link]
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ResearchGate. (2025). (PDF) Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. ResearchGate. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules, 29(16), 3794. [Link]
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Lee, S.-H., et al. (2021). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. International Journal of Molecular Sciences, 22(18), 9779. [Link]
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Lee, H., et al. (2015). Two interdependent mechanisms of antimicrobial activity allow for efficient killing in nylon-3-based polymeric mimics of innate immunity peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(11, Part A), 2827-2834. [Link]
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Trotsko, N., et al. (2023). Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. International Journal of Molecular Sciences, 24(23), 17006. [Link]
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Application Notes and Protocols for 4-Chloro-2-fluorocinnamic Acid in Agrochemical Development
Foreword: The Strategic Imperative of Halogenated Cinnamic Acids in Modern Agrochemicals
In the relentless pursuit of novel and effective agrochemical solutions, the cinnamic acid scaffold has emerged as a compelling template for the design of new herbicides, fungicides, and plant growth regulators.[1] Cinnamic acid and its derivatives are naturally occurring compounds in plants, often involved in defense mechanisms and developmental processes.[2] Their inherent biological activity, coupled with a readily modifiable chemical structure, makes them an attractive starting point for synthetic chemists. The strategic incorporation of halogen atoms, a well-established tactic in medicinal and agrochemical research, can significantly enhance the biological efficacy and metabolic stability of these molecules.[3]
This guide focuses on a particularly promising, yet underexplored, derivative: 4-Chloro-2-fluorocinnamic acid . The dual halogenation on the phenyl ring is hypothesized to modulate its electronic properties and lipophilicity, potentially leading to enhanced target interaction and improved performance as an active ingredient in agrochemical formulations.[3] These application notes provide a comprehensive technical guide for researchers, offering insights into its synthesis, potential mechanisms of action, and detailed protocols for its evaluation as a candidate herbicide and fungicide.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is fundamental to its formulation and application in agrochemical research.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClFO₂ | Chem-Impex |
| Molecular Weight | 200.59 g/mol | Sigma-Aldrich[4] |
| Appearance | White to almost white crystalline powder | Chem-Impex[3] |
| Melting Point | 213-216 °C | Sigma-Aldrich[4] |
| CAS Number | 202982-65-8 | Chem-Impex[3] |
Proposed Synthetic Pathways: A Senior Scientist's Perspective
While this compound is commercially available, an in-house synthesis may be required for analog development or cost-effective large-scale screening. Two classical and robust methods for the synthesis of cinnamic acid derivatives are the Perkin and Heck reactions. The choice between these pathways will depend on the availability of starting materials and the desired scale of the synthesis.
The Perkin Reaction: A Classic Approach
The Perkin reaction is a well-established method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes and acid anhydrides.[5]
Causality Behind Experimental Choices:
-
Starting Material: 4-Chloro-2-fluorobenzaldehyde is the logical starting point, as it already contains the desired substitution pattern on the aromatic ring.
-
Reagents: Acetic anhydride serves as the source of the two-carbon extension that will form the acrylic acid moiety. Sodium acetate is a classic and effective base catalyst for this transformation.[5]
-
Reaction Conditions: The high temperature is necessary to drive the condensation and subsequent dehydration steps of the reaction.
Protocol 1: Proposed Synthesis of this compound via Perkin Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-2-fluorobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (2 equivalents).
-
Reaction Execution: Heat the reaction mixture to 180°C in an oil bath and maintain vigorous stirring for 5-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add water to the mixture to hydrolyze the excess acetic anhydride.
-
Add a saturated solution of sodium carbonate to make the solution alkaline, which will dissolve the acidic product.
-
Steam distill the mixture to remove any unreacted aldehyde.
-
Cool the remaining solution and filter to remove any resinous byproducts.
-
Acidify the filtrate with concentrated hydrochloric acid until the product precipitates.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
The Heck Reaction: A Modern Alternative
The palladium-catalyzed Heck reaction offers a more modern and often milder approach to the synthesis of substituted alkenes, including cinnamic acids.[6]
Causality Behind Experimental Choices:
-
Starting Material: A suitable starting material for this reaction would be an aryl halide with the desired substitution pattern, such as 1-bromo-4-chloro-2-fluorobenzene. The choice of halide (Br or I) can influence reactivity.
-
Reagents: Acrylic acid is the coupling partner that will introduce the carboxylic acid functionality. A palladium catalyst, such as palladium(II) acetate, is essential for the carbon-carbon bond formation. A phosphine ligand is often used to stabilize the catalyst and improve its efficiency. A base, such as triethylamine, is required to neutralize the hydrogen halide formed during the reaction.[6]
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures.
Protocol 2: Proposed Synthesis of this compound via Heck Reaction
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-chloro-2-fluorobenzene (1 equivalent), acrylic acid (1.2 equivalents), palladium(II) acetate (2 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 4 mol%).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or acetonitrile) and triethylamine (2 equivalents) to the flask.
-
Reaction Execution: Heat the reaction mixture to 100-120°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the pure this compound.
-
Agrochemical Applications and Putative Mechanisms of Action
The unique halogenation pattern of this compound suggests its potential in two primary agrochemical applications: as a fungicide and as a herbicide.
Antifungal Potential: Targeting Fungal Cell Wall Integrity and Respiration
Halogenated cinnamic acid derivatives have demonstrated significant antifungal properties.[4] The proposed mechanisms often involve the disruption of essential fungal processes.
-
Inhibition of Fungal Enzymes: Cinnamic acid derivatives have been shown to inhibit enzymes crucial for fungal growth, such as benzoate 4-hydroxylase (CYP53), which is involved in the detoxification of aromatic compounds.[7] The chloro and fluoro substituents on the phenyl ring of this compound may enhance its binding to the active site of such enzymes, leading to potent inhibition.
-
Disruption of Cell Wall Integrity: Some cinnamic acid analogs act as chemosensitizers, augmenting the efficacy of cell wall-disrupting antifungal agents.[4] This suggests a potential mechanism where this compound could interfere with the biosynthesis or maintenance of the fungal cell wall.
Protocol 3: In Vitro Antifungal Susceptibility Testing
This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of this compound against common plant pathogenic fungi.
-
Fungal Strains and Culture Preparation:
-
Select relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani).
-
Culture the fungi on a suitable medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.
-
Prepare a spore suspension in sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a liquid growth medium (e.g., Potato Dextrose Broth - PDB) in a 96-well microtiter plate to achieve a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the fungal spore suspension to each well of the microtiter plate.
-
Include positive (fungicide standard) and negative (solvent control) controls.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for 3-7 days, or until sufficient growth is observed in the negative control wells.
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of the test compound that completely inhibits visible fungal growth.
-
The Minimum Fungicidal Concentration (MFC) can also be determined by plating aliquots from the clear wells onto fresh PDA plates and observing for growth after further incubation.
-
Herbicidal Potential: Disrupting Auxin Transport
Cinnamic acids and their derivatives are known to interfere with plant growth by inhibiting auxin transport.[8] Auxin is a critical plant hormone that regulates numerous developmental processes, and its polar transport is essential for phenomena such as gravitropism and apical dominance.
-
Inhibition of Auxin Efflux Carriers: The structural similarity of cinnamic acids to auxin allows them to compete for binding to auxin transport proteins, particularly the PIN-FORMED (PIN) family of efflux carriers. By disrupting the directional flow of auxin, this compound could induce abnormal growth and development, ultimately leading to plant death. The halogen substituents may enhance the binding affinity to these carriers.
Protocol 4: Evaluation of Pre-emergent Herbicidal Activity
This protocol describes a laboratory-based bioassay to assess the pre-emergent herbicidal efficacy of this compound.
-
Test Species and Soil Preparation:
-
Select seeds of common weed species (e.g., barnyardgrass (Echinochloa crus-galli), common lambsquarters (Chenopodium album)) and a representative crop species (e.g., corn, soybean) to assess selectivity.
-
Use a standardized soil mix and fill small pots or trays.
-
-
Application of Test Compound:
-
Prepare a solution of this compound in a suitable solvent/carrier system at various concentrations.
-
Evenly apply the test solutions to the soil surface of the pots. Include a negative control (carrier only) and a positive control (commercial herbicide).
-
-
Sowing and Growth Conditions:
-
Sow a predetermined number of seeds of each test species into the treated soil.
-
Place the pots in a controlled environment (growth chamber or greenhouse) with appropriate light, temperature, and humidity.
-
Water the pots as needed.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 14-21 days), assess the herbicidal effects.
-
Measure parameters such as germination rate, shoot and root length, and fresh/dry weight of the seedlings.
-
Calculate the percentage of inhibition compared to the negative control.
-
Determine the concentration required for 50% inhibition of growth (GR₅₀).
-
Visualizing the Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the proposed synthesis and bioassay workflows.
Caption: Proposed synthetic workflows for this compound.
Caption: Workflows for evaluating the agrochemical potential of this compound.
Conclusion and Future Directions
This compound represents a compelling, yet underexplored, scaffold for the development of novel agrochemicals. Its dual halogenation is anticipated to confer enhanced biological activity, making it a prime candidate for investigation as both a fungicide and a herbicide. The protocols outlined in this guide provide a robust framework for the synthesis and systematic evaluation of this promising compound. Further research should focus on optimizing the synthetic routes, elucidating the precise molecular targets, and conducting more extensive whole-plant and field trials to fully ascertain its potential in sustainable agriculture. The structure-activity relationships derived from the study of this compound and its analogs will undoubtedly contribute to the rational design of the next generation of crop protection agents.
References
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-
Komali Mam. (2017, April 14). Perkin reaction and it's mechanism (organic name reaction) [Video]. YouTube. [Link]
-
Perkin reaction. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
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-
AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. (2022). European Patent Office. Retrieved from [Link]
-
Perkin reaction. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
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-
4-Fluorocinnamic acid. (n.d.). PubChem. Retrieved from [Link]
-
1-Bromo-4-chloro-2-fluorobenzene. (n.d.). PubChem. Retrieved from [Link]
-
Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. (2015). ResearchGate. Retrieved from [Link]
-
Perkin reaction and it's mechanism (organic name reaction). (2017). YouTube. Retrieved from [Link]
-
AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES. (2022). European Patent Office. Retrieved from [Link]
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Application Notes & Protocols: Investigating the Bioactivity of 4-Chloro-2-fluorocinnamic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Scientific Rationale
4-Chloro-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a core structure found in numerous biologically active natural products. While it is widely utilized as a key intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and cancer[1], its intrinsic bioactivity warrants direct investigation. The unique electronic properties conferred by the chloro and fluoro substituents on the phenyl ring can significantly modulate its interaction with biological targets compared to its parent compound.
This guide provides a series of robust, validated protocols for researchers to characterize the biological effects of this compound. The assays described herein are selected based on the known activities of the broader cinnamic acid class, which includes enzyme inhibition, antimicrobial effects, and cytotoxicity against cancer cell lines[2][3][4]. By following these protocols, researchers can elucidate the compound's mechanism of action and therapeutic potential. We will move from broad screening assays to more specific cellular and biochemical investigations, providing a logical framework for a comprehensive research project.
Physicochemical Properties of this compound
A clear understanding of the test article's properties is fundamental to experimental design, particularly for ensuring accurate solubility and concentration calculations.
| Property | Value | Source |
| CAS Number | 202982-65-8 | [1][5] |
| Molecular Formula | C₉H₆ClFO₂ | [1] |
| Molecular Weight | 200.59 g/mol | |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 213 - 217 °C | [1] |
| Solubility | Soluble in organic solvents like ethanol and DMSO | [5] |
Section 1: Enzyme Inhibition Assay - Mushroom Tyrosinase
Expert Rationale: Tyrosinase is a key copper-containing enzyme responsible for melanin biosynthesis in plants and mammals and is also critical for enzymatic browning in fruits and vegetables. Many cinnamic acid derivatives are known to be effective tyrosinase inhibitors[4][6]. This assay is a robust, colorimetric method to determine if this compound can inhibit this enzyme, suggesting its potential application in cosmetics (for hyperpigmentation) or the food industry. We use L-DOPA as a substrate because its oxidation by tyrosinase produces a colored product, dopachrome, which can be easily quantified spectrophotometrically.
Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for the tyrosinase enzyme inhibition assay.
Protocol 1: Tyrosinase Inhibition Assay
Materials:
-
This compound
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Dimethyl sulfoxide (DMSO), spectrophotometric grade
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 475 nm
Procedure:
-
Reagent Preparation:
-
Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Solution: Prepare a 1000 U/mL solution of mushroom tyrosinase in phosphate buffer. Just before use, dilute to 200 U/mL.
-
Substrate Solution: Prepare a 2.5 mM solution of L-DOPA in phosphate buffer. This solution should be made fresh.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 140 µL phosphate buffer + 20 µL of various concentrations of the test compound (serially diluted from the stock solution) + 20 µL of enzyme solution.
-
Negative Control (100% activity): 140 µL phosphate buffer + 20 µL of DMSO (without compound) + 20 µL of enzyme solution.
-
Blank (No Enzyme): 160 µL phosphate buffer + 20 µL of DMSO.
-
Self-Validation Insight: The negative control defines the baseline enzyme activity, while the blank corrects for any non-enzymatic oxidation of L-DOPA.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells. The final volume in each well will be 200 µL.
-
Immediately place the plate in the microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_test / V_control)] * 100 Where V_test is the reaction rate in the presence of the test compound and V_control is the reaction rate of the negative control.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Section 2: Antimicrobial Susceptibility Testing
Expert Rationale: Halogenation of organic molecules is a known strategy to enhance antimicrobial activity[3]. Cinnamic acid derivatives have demonstrated activity against a range of bacteria and fungi[7][8]. This protocol uses the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This quantitative result is crucial for evaluating the compound's potential as an antibiotic or antifungal agent.
Protocol 2: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 10231)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 Medium for fungi
-
Sterile 96-well U-bottom microplates
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strains overnight at 37°C (bacteria) or 30°C (fungi).
-
Dilute the overnight culture in the appropriate fresh broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Plate Preparation:
-
Prepare a 2x working stock of this compound in the appropriate broth (MHB or RPMI).
-
Add 100 µL of broth to all wells of a 96-well plate.
-
Add 100 µL of the 2x compound stock to the first column and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last dilution well. This creates a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared 5 x 10⁵ CFU/mL inoculum to each well. The final volume will be 200 µL, and the compound concentrations will be halved to their final 1x concentration.
-
Self-Validation Controls:
-
Growth Control: Wells containing only broth and inoculum (no compound).
-
Sterility Control: Wells containing only broth (no inoculum, no compound).
-
-
Seal the plates and incubate for 18-24 hours at 37°C (bacteria) or 24-48 hours at 30°C (fungi).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye.
-
Optionally, absorbance can be read at 600 nm. The MIC is the concentration where the absorbance is equivalent to the sterility control.
-
Section 3: Cell Viability and Cytotoxicity Assay
Expert Rationale: Given its potential as an intermediate for anti-cancer drugs[1], assessing the direct cytotoxic effect of this compound on cancer cell lines is a critical step. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Workflow for MTT Cytotoxicity Assay
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Protocol 3: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations.
-
Self-Validation Controls:
-
Untreated Control: Cells treated with medium containing the same concentration of DMSO as the highest compound dose.
-
Media Blank: Wells with medium but no cells.
-
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = [(Abs_test - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot the % Viability against the logarithm of the compound concentration to determine the IC₅₀ value, which represents the concentration that inhibits cell viability by 50%.
-
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Kostopoulou, I., et al. (2017). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 22(3), 406. Retrieved from [Link]
-
Bîcu, E., et al. (2012). Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. Research Journal of Chemical Sciences, 2(12), 1-6. Retrieved from [Link]
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 20551-20581. Retrieved from [Link]
-
Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3144. Retrieved from [Link]
-
Wang, S., et al. (2015). Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors. Medicinal Chemistry Research, 24, 2433-2442. Retrieved from [Link]
-
de Fátima Alves, M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Molecules, 24(8), 1593. Retrieved from [Link]
-
de Fátima Alves, M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed. Retrieved from [Link]
-
De Marco, F., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Antibiotics, 11(2), 241. Retrieved from [Link]
-
Chen, Q., et al. (2013). Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase. Journal of Bioscience and Bioengineering, 116(5), 569-574. Retrieved from [Link]
-
Bułakowska, A., et al. (2023). Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. International Journal of Molecular Sciences, 24(23), 17042. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chlorocinnamic acid. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 4-Chlorocinnamic acid | 1615-02-7 | FC37374 | Biosynth [biosynth.com]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Unraveling the Enzyme Inhibitory Potential of 4-Chloro-2-fluorocinnamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Emerging Role of Cinnamic Acid Derivatives in Enzyme Inhibition
Cinnamic acid and its derivatives represent a class of organic compounds that are gaining significant attention in biochemical and pharmaceutical research for their diverse biological activities. Among these, 4-Chloro-2-fluorocinnamic acid is a synthetic derivative with potential applications in medicinal chemistry and drug design.[1] Its halogenated structure suggests that it may serve as a scaffold for developing targeted therapeutic agents.[1] This document provides a comprehensive guide for researchers on how to conduct initial enzyme inhibition studies with this compound, from determining its half-maximal inhibitory concentration (IC50) to elucidating its mode of inhibition. While the specific enzyme targets for this compound are still under investigation, this protocol will use a hypothetical bacterial metallo-β-lactamase (MBL) as a representative enzyme to demonstrate the experimental workflow. MBLs are a critical class of enzymes that confer antibiotic resistance to bacteria, making them a prime target for new inhibitor discovery.
Proposed Mechanism of Action: A Hypothetical Model
While the precise mechanism of inhibition for this compound is yet to be empirically determined, we can propose a plausible model based on its chemical structure. The carboxylic acid moiety of the molecule could potentially chelate the zinc ions that are essential for the catalytic activity of metallo-β-lactamases. The electron-withdrawing effects of the chlorine and fluorine atoms on the phenyl ring may enhance the acidity of the carboxylic acid, thereby promoting its interaction with the positively charged zinc ions in the active site. This interaction would prevent the substrate (e.g., a β-lactam antibiotic) from binding, thus inhibiting the enzyme.
Caption: Hypothetical chelation of zinc ions in the MBL active site by this compound.
Experimental Protocols
Determination of IC50 Value
This protocol outlines a spectrophotometric assay to determine the concentration of this compound required to inhibit 50% of the MBL enzyme activity. The assay is based on the hydrolysis of a chromogenic cephalosporin substrate, nitrocefin, which changes color upon cleavage by MBL.
Materials:
-
Purified metallo-β-lactamase (MBL) enzyme
-
This compound
-
Nitrocefin (substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.01% Tween-20
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 486 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 1 mM stock solution of nitrocefin in DMSO.
-
Dilute the MBL enzyme in assay buffer to a working concentration (e.g., 2 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
-
Assay Setup (in a 96-well plate):
-
Serial Dilution of Inhibitor: Create a series of dilutions of the this compound stock solution in assay buffer. A common starting range is from 100 µM to 0.1 µM final concentration. Ensure the final DMSO concentration in all wells is the same (e.g., 1%).
-
Plate Layout:
-
Blank Wells (No Enzyme): 50 µL assay buffer + 50 µL substrate solution.
-
Control Wells (100% Activity): 45 µL assay buffer + 5 µL of 1% DMSO + 50 µL substrate solution.
-
Test Wells: 45 µL of the serially diluted inhibitor + 5 µL of enzyme solution.
-
-
Pre-incubation: Add the enzyme to the control and test wells. Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
To initiate the reaction, add 50 µL of the nitrocefin working solution (diluted from the stock in assay buffer to a final concentration equal to its Km value) to all wells.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 486 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by setting the average velocity of the control wells (no inhibitor) to 100% activity.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the determination of the IC50 value.
Determination of Mode of Inhibition
To understand how this compound inhibits the enzyme, kinetic studies are performed by measuring the enzyme's reaction rates at varying substrate and inhibitor concentrations.
Procedure:
-
Assay Setup:
-
Prepare several different fixed concentrations of this compound (e.g., 0, 0.5 * Ki, 1 * Ki, 2 * Ki, where Ki is the inhibition constant, which can be estimated from the IC50 value).
-
For each inhibitor concentration, create a series of varying substrate (nitrocefin) concentrations (e.g., ranging from 0.2 * Km to 5 * Km).
-
-
Measurement:
-
Following the same procedure as the IC50 determination, measure the initial reaction velocities (V₀) for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).
-
-
The inhibition constant (Ki) can be determined by replotting the slopes of the Lineweaver-Burk plot against the inhibitor concentration.
-
Data Presentation: Hypothetical Kinetic Data
The following table presents a hypothetical set of results for the inhibition of MBL by this compound. This serves as an example for presenting experimental findings.
| Parameter | Value | Description |
| IC50 | 15.2 ± 1.8 µM | Concentration of inhibitor causing 50% inhibition at a substrate concentration equal to Km. |
| Mode of Inhibition | Competitive | The inhibitor likely binds to the active site of the enzyme, competing with the substrate. |
| Ki | 7.3 ± 0.9 µM | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. |
Conclusion and Future Directions
This application note provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. The detailed protocols for determining the IC50 and mode of inhibition are adaptable to various enzyme systems. The hypothetical data presented for a metallo-β-lactamase target illustrates how this compound could act as a competitive inhibitor. Further studies, including structural biology techniques like X-ray crystallography, would be necessary to confirm the binding mode and provide a more detailed understanding of the molecular interactions between this compound and its target enzyme. Such studies are crucial for the rational design of more potent and selective inhibitors for therapeutic applications.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Astandard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Enzymatic Assay of Trypsin Inhibition. (2019, November 14). protocols.io. [Link]
-
de Farias, P. A. M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. BioMed Research International, 2019, 3941242. [Link]
Sources
Application Note: Robust and Versatile Strategies for the Synthesis of Amides from 4-Chloro-2-fluorocinnamic Acid
Abstract
The amide bond is a cornerstone of medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast array of pharmacologically active molecules.[1][2] 4-Chloro-2-fluorocinnamic acid represents a valuable, functionalized building block for creating novel chemical entities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on two primary, field-proven strategies for synthesizing amides from this substrate: the classic acyl chloride-mediated pathway and the modern direct coupling approach using carbodiimide reagents. We will delve into the mechanistic rationale behind these methods, present detailed, step-by-step protocols, and offer insights into process optimization and troubleshooting.
Introduction: The Centrality of Amide Synthesis
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. This is due to a competing acid-base reaction that forms a highly unreactive ammonium carboxylate salt.[3][4] Consequently, the synthesis of amides invariably requires the "activation" of the carboxylic acid to render its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2][5]
This guide focuses on two robust activation strategies applied to this compound:
-
Two-Step Acyl Chloride Formation: Conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with an amine.[5]
-
One-Pot Carbodiimide Coupling: In-situ activation of the carboxylic acid using a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[6]
The choice between these methods depends on factors such as substrate compatibility, desired scale, and available resources.
Overview of Synthetic Pathways
The following diagram illustrates the two distinct workflows for converting this compound into a target amide.
Figure 1: High-level workflows for amide synthesis.
Method A: Acyl Chloride Pathway
This classic, two-step method is highly reliable and often results in excellent yields. It involves the initial conversion of the carboxylic acid to its corresponding acyl chloride, a highly electrophilic intermediate. This intermediate is then reacted with the desired amine in the presence of a base to yield the final amide.[5][7]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. First, the carboxylic acid is converted to the acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with an amine involves a nucleophilic attack by the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride.[8] A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion as the leaving group. A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7]
Figure 2: Mechanism of amination via an acyl chloride.
Detailed Experimental Protocol (Acyl Chloride Method)
Step 1: Synthesis of 4-Chloro-2-fluorocinnamoyl chloride
| Reagent | M.W. | Amount (mmol) | Equiv. | Quantity |
| This compound | 200.59 | 10 | 1.0 | 2.01 g |
| Thionyl chloride (SOCl₂) | 118.97 | 20 | 2.0 | 1.46 mL |
| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | catalytic | cat. | 1-2 drops |
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (2.01 g, 10 mmol).
-
Add anhydrous dichloromethane (50 mL) and stir to dissolve.
-
Add a catalytic amount of DMF (1-2 drops).[9]
-
Slowly add thionyl chloride (1.46 mL, 20 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-chloro-2-fluorocinnamoyl chloride is a yellow oil or solid and is typically used in the next step without further purification.
Step 2: Amidation
| Reagent | M.W. | Amount (mmol) | Equiv. | Quantity |
| Crude Acyl Chloride | ~219.03 | ~10 | 1.0 | From Step 1 |
| Amine (e.g., Benzylamine) | 107.15 | 11 | 1.1 | 1.18 g |
| Triethylamine (TEA) or DIPEA | 101.19 | 15 | 1.5 | 2.09 mL |
| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |
Procedure:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the desired amine (e.g., benzylamine, 1.18 g, 11 mmol) and triethylamine (2.09 mL, 15 mmol) in anhydrous DCM (50 mL).
-
Cool the amine solution to 0°C using an ice bath.
-
Dissolve the crude 4-chloro-2-fluorocinnamoyl chloride from Step 1 in a minimal amount of anhydrous DCM (~10 mL).
-
Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the acyl chloride is consumed.
-
Work-up:
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.[11]
Method B: Direct Coupling with EDC/HOBt
This one-pot method is widely used in modern organic synthesis, especially in medicinal chemistry, due to its mild conditions and operational simplicity.[6] Carbodiimides, like EDC, activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine.
Mechanistic Rationale
The reaction begins with the carboxylic acid attacking the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[3][12] This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond and a soluble urea byproduct. However, the O-acylisourea can also undergo an undesired intramolecular rearrangement to a stable N-acylurea, terminating the reaction.[12][13] To prevent this and enhance reaction efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt rapidly intercepts the O-acylisourea to form an active HOBt ester. This new intermediate is less prone to side reactions but remains sufficiently reactive towards the amine.[5][14]
Figure 3: Role of HOBt in preventing side reactions during EDC coupling.
Detailed Experimental Protocol (EDC/HOBt Coupling)
| Reagent | M.W. | Amount (mmol) | Equiv. | Quantity |
| This compound | 200.59 | 5 | 1.0 | 1.0 g |
| Amine (e.g., Aniline) | 93.13 | 6 | 1.2 | 0.56 g |
| EDC·HCl | 191.70 | 7.5 | 1.5 | 1.44 g |
| HOBt | 135.12 | 7.5 | 1.5 | 1.01 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 10 | 2.0 | 1.74 mL |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 25 mL |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 5 mmol), HOBt (1.01 g, 7.5 mmol), and the desired amine (e.g., aniline, 0.56 g, 6 mmol).
-
Add anhydrous DMF (25 mL) and stir until all solids are dissolved.
-
Add DIPEA (1.74 mL, 10 mmol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.44 g, 7.5 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into 150 mL of cold water, which may cause the product to precipitate.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), 1 M HCl (2 x 40 mL), saturated NaHCO₃ solution (2 x 40 mL), and brine (1 x 40 mL).[4]
-
Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Summary and Comparison of Methods
| Feature | Method A: Acyl Chloride | Method B: EDC/HOBt Coupling |
| Steps | Two distinct steps (activation, amination) | One-pot procedure |
| Reactivity | Very high; acyl chloride is highly reactive | Milder, more controlled reactivity |
| Conditions | Can require heating (reflux); generates HCl | Typically room temperature |
| Substrate Scope | Broad, but sensitive functional groups may not be tolerated | Very broad; compatible with most functional groups |
| Byproducts | HCl (neutralized by base), SO₂ | Soluble urea, HOBt |
| Pros | Often high-yielding, inexpensive reagents (SOCl₂) | Mild conditions, operational simplicity, fewer side reactions with HOBt |
| Cons | Harsh conditions, moisture-sensitive intermediate | More expensive reagents, potential for N-acylurea side product |
Conclusion
The synthesis of amides from this compound can be achieved efficiently through multiple robust pathways. The acyl chloride method offers a high-yielding, cost-effective route for robust substrates, while direct coupling with reagents like EDC/HOBt provides a milder, more versatile one-pot alternative suitable for complex molecules and sensitive functional groups. The selection of the optimal protocol should be guided by the specific chemical properties of the amine coupling partner, the desired scale of the reaction, and laboratory capabilities. Both methods presented herein provide reliable and scalable solutions for researchers in the synthesis of novel cinnamic acid amide derivatives for drug discovery and development.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
-
OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). OrgoSolver. [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Khan Academy. [Link]
-
Chemistry Student. (2022, December 27). How Do Acyl Chlorides Form Primary and Secondary Amides? YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
HOBt-HBTU.com. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. HOBt-HBTU.com. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9). ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]
-
Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Wikipedia. (n.d.). HBTU. Wikipedia. [Link]
-
The Organic Chemistry Tutor. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Cheemala, M. N., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Journal of Laboratory Chemical Education. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. pubs.sciepub.com. [Link]
-
van Zadelhoff, A., et al. (2021). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. ResearchGate. [Link]
- Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
-
Bulgarian Chemical Communications. (n.d.). Synthesis and radical scavenging activity of cinnamic acid esters. . [Link]
-
PubMed. (n.d.). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. PubMed. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
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- 11. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 12. Carbodiimide - Wikipedia [en.wikipedia.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-fluorocinnamic acid
Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this valuable chemical intermediate. By understanding the causality behind side reactions, you can optimize your protocols for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The three most prevalent methods start from 4-chloro-2-fluorobenzaldehyde and include the Knoevenagel condensation, the Perkin reaction, and the Heck reaction. The Knoevenagel condensation, particularly the Doebner modification using malonic acid in the presence of a base like pyridine, is often preferred for its high yields and relatively mild conditions.[1] The Perkin reaction offers a classic route using an acid anhydride and its corresponding salt, though it typically requires higher temperatures.[1][2] The Heck reaction provides an alternative pathway by coupling an aryl halide with acrylic acid using a palladium catalyst.
Q2: I've noticed my crude product yield is significantly lower than expected. What are the primary causes?
A2: Low yields can stem from several factors. A primary cause is the occurrence of competing side reactions, the most significant of which is the Cannizzaro reaction involving the starting aldehyde. This is especially problematic under strongly basic conditions. Other causes include incomplete reaction, mechanical losses during workup, or suboptimal reaction conditions such as incorrect temperature or insufficient reaction time.
Q3: How can I get a preliminary assessment of my crude product's purity?
A3: A simple and effective method is melting point determination. Pure trans-4-Chloro-2-fluorocinnamic acid has a sharp melting point. The presence of impurities typically results in a melting point that is depressed (lower than the literature value) and exhibits a broader range.[3] Additionally, Thin-Layer Chromatography (TLC) can provide a quick qualitative check for the presence of unreacted starting materials or major byproducts. For more detailed analysis, techniques like HPLC, GC-MS, and NMR spectroscopy are recommended to identify and quantify specific impurities.[4][5]
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section addresses specific problems you may encounter, identifies the likely chemical culprits, and provides actionable protocols to resolve the issues.
Problem 1: My NMR/LC-MS analysis shows two major byproducts: 4-chloro-2-fluorobenzyl alcohol and 4-chloro-2-fluorobenzoic acid.
Likely Cause: Cannizzaro Reaction
This is the most common and significant side reaction. 4-Chloro-2-fluorobenzaldehyde lacks α-hydrogens, making it susceptible to disproportionation under basic conditions—a classic Cannizzaro reaction. In this redox process, two molecules of the aldehyde react: one is oxidized to a carboxylic acid (4-chloro-2-fluorobenzoic acid), and the other is reduced to an alcohol (4-chloro-2-fluorobenzyl alcohol). This side reaction consumes your starting material, directly reducing the yield of the desired cinnamic acid.
Causality: The Cannizzaro reaction is highly dependent on base concentration and temperature. High concentrations of strong bases (like NaOH or KOH) and elevated temperatures significantly favor this pathway over the desired condensation reaction.
Mitigation Protocol: Optimizing Knoevenagel Conditions
-
Use a Weaker Base: Instead of strong bases like NaOH, use a weaker organic base such as pyridine, which also often serves as the solvent, or piperidine as a catalyst. These are basic enough to facilitate the Knoevenagel condensation but less likely to promote the Cannizzaro reaction.[1]
-
Control Base Concentration: If using a stronger base is unavoidable, use it in catalytic amounts rather than stoichiometric or excess quantities. For Aldol-type reactions, dilute base is recommended to suppress the Cannizzaro pathway.
-
Maintain Low Temperatures: Run the initial phase of the reaction at a lower temperature (e.g., room temperature or on a water bath) before gentle heating. This allows the desired condensation to initiate before higher temperatures can accelerate the Cannizzaro reaction.
-
Order of Addition: Consider slowly adding the base to the mixture of the aldehyde and malonic acid to keep the instantaneous concentration of the base low.
Removal Protocol: Acid-Base Extraction
If these byproducts have already formed, they can be effectively removed during workup.
-
Dissolution: After the reaction, dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The desired this compound and the byproduct 4-chloro-2-fluorobenzoic acid will be deprotonated to their water-soluble carboxylate salts and move to the aqueous layer. The neutral byproduct, 4-chloro-2-fluorobenzyl alcohol, will remain in the organic layer, which can be discarded.
-
Acidification: Carefully acidify the aqueous layer with a strong acid like concentrated HCl until the pH is acidic (pH ~2). This will re-protonate the carboxylates, causing the desired product and the acidic byproduct to precipitate.
-
Separation: At this stage, the primary impurity mixed with your product is 4-chloro-2-fluorobenzoic acid. This can often be separated by a careful recrystallization, as their crystal packing and solubility profiles may differ.
Problem 2: My final product seems to be a mixture of E/Z (trans/cis) isomers.
Likely Cause: Incomplete Isomerization
The Knoevenagel and Perkin reactions can initially produce a mixture of (E) and (Z) isomers. The trans or (E)-isomer is typically the more thermodynamically stable and desired product due to reduced steric hindrance. Often, the reaction conditions (especially extended heating) will favor the formation of the E-isomer.
Mitigation and Removal:
-
Reaction Time and Temperature: Extended heating during the reaction or workup can often promote the conversion of the less stable Z-isomer to the more stable E-isomer.
-
Purification: The isomers often have different solubilities and can sometimes be separated by fractional crystallization.
-
Isomerization: If a significant amount of the Z-isomer persists, it's possible to isomerize it to the E-isomer. A classic method involves dissolving the mixture and treating it with a catalytic amount of iodine under photochemical or thermal conditions.
Problem 3: During a Perkin reaction, I'm observing byproducts from the self-condensation of acetic anhydride.
Likely Cause: Suboptimal Reaction Conditions
The Perkin reaction involves heating an aromatic aldehyde and an acid anhydride with the alkali salt of the acid.[6][7] High temperatures are necessary, but if not properly controlled, or if the wrong base is used, the acetic anhydride can undergo self-condensation.
Mitigation Protocol:
-
Use Anhydrous Reagents: Ensure that the sodium acetate catalyst is freshly fused and powdered and that all reagents and glassware are anhydrous. Water can hydrolyze the acetic anhydride, reducing its effectiveness and potentially leading to other side reactions.
-
Temperature Control: While the reaction requires heat (often 160-180°C), avoid excessive temperatures that could lead to decomposition or unwanted self-condensation.[7]
-
Appropriate Base: Use the sodium or potassium salt of the acid corresponding to the anhydride (e.g., sodium acetate with acetic anhydride). This minimizes the potential for acyl exchange reactions.[6]
Visualizing Reaction Pathways
Knoevenagel Condensation Pathway and Cannizzaro Side Reaction
Caption: Knoevenagel pathway to the desired product versus the competing Cannizzaro side reaction.
Troubleshooting Workflow for Low Purity
Caption: A logical workflow for diagnosing and solving purity issues in the synthesis.
Experimental Protocols
Protocol 1: Purification of Crude this compound by Recrystallization
This protocol is effective for removing less polar impurities, such as the starting aldehyde, and can also help separate the desired product from the acidic byproduct of the Cannizzaro reaction.
-
Solvent Selection: A mixture of ethanol and water is a common and effective solvent system for recrystallizing cinnamic acids.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to use the minimum volume to ensure the solution is saturated.[8]
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly below its boiling point and add a small amount of activated charcoal. Swirl and heat the mixture for a few minutes. Perform a hot gravity filtration to remove the charcoal.[9]
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the point of saturation). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.[3]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Table 1: Effect of Reaction Conditions on Byproduct Formation
| Parameter | Condition Change | Effect on Desired Product | Effect on Byproduct Formation | Recommended Action |
| Base | Strong Base (e.g., 50% NaOH) vs. Weak Base (e.g., Pyridine) | May decrease yield significantly. | Strongly promotes Cannizzaro reaction. | Use weak bases like pyridine or piperidine for Knoevenagel.[1] |
| Temperature | High Temp (>100°C) vs. Moderate Temp (e.g., Water Bath) | Can increase reaction rate. | Significantly increases rate of Cannizzaro reaction. | Use the lowest temperature that allows the primary reaction to proceed efficiently. |
| Reaction Time | Insufficient vs. Optimal | Incomplete reaction, low yield. | Less time for side reactions to occur. | Monitor reaction by TLC to determine optimal time, avoiding prolonged heating. |
| Water Content | Wet Reagents/Solvents vs. Anhydrous | Can hydrolyze reagents (e.g., acetic anhydride in Perkin). | Can affect base concentration and side reactions. | Use anhydrous reagents and dry glassware, especially for the Perkin reaction. |
References
-
Wikipedia. (2024). Perkin reaction. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]
- Google Patents. (1992). EP0484122A2 - Method for obtaining high-purity cinnamic acid.
-
Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. [Link]
-
Professor Dave Explains. (2020). Recrystallization and Melting Point Analysis. [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. [Link]
-
Royal Society of Chemistry. (20xx). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. [Link]
-
Sci Vis Lab. (2007). Organic Chemistry Lab: Recrystallization. [Link]
-
ResearchGate. (2018). Perkin reaction. [Link]
-
ResearchGate. (2016). Detection and determination of some phenolic and cinnamic acids in plant extracts. [Link]
-
Name Reaction. (n.d.). Perkin Reaction. [Link]
-
PubMed Central. (2025). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]
Sources
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- 2. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 4. veeprho.com [veeprho.com]
- 5. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Knoevenagel Condensation of Halogenated Benzaldehydes
Welcome to the technical support center for the Knoevenagel condensation of halogenated benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial carbon-carbon bond-forming reaction. Here, we address common side reactions and experimental challenges in a direct question-and-answer format, providing in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Knoevenagel condensation with a halogenated benzaldehyde is resulting in a low yield and a complex mixture of products. What are the likely side reactions?
Low yields and product mixtures are common challenges, often stemming from competing reaction pathways. The primary side reactions to consider are:
-
Self-condensation of the aldehyde: This is particularly problematic when using a strong base, which can deprotonate the α-carbon of the aldehyde (if one exists), leading to aldol-type side products.
-
Michael addition: The desired α,β-unsaturated product is a Michael acceptor. A second molecule of the active methylene compound can act as a nucleophile and add to this product, leading to a 1,4-addition byproduct. This is more common with highly reactive methylene compounds and prolonged reaction times.
-
Decarboxylation (if applicable): When using active methylene compounds with carboxylic acid groups (like malonic acid), premature or incomplete decarboxylation can lead to a mixture of products.
-
Cannizzaro-type reactions: In the presence of a very strong base and an aldehyde without α-hydrogens (like benzaldehyde derivatives), a disproportionation reaction can occur, yielding an alcohol and a carboxylic acid. While less common with the weak bases typically used in Knoevenagel condensations, it's a possibility under incorrect basic conditions.
The halogen substituent on the benzaldehyde can also influence reactivity. Electron-withdrawing halogens (especially fluorine and chlorine) can activate the carbonyl group, making it more susceptible to nucleophilic attack, but can also affect the electronic properties of the product, potentially influencing the rate of Michael addition.
Q2: I suspect Michael addition is the primary cause of my low yield. How can I suppress this side reaction?
Michael addition is a frequent culprit, leading to the formation of a bis-adduct. Here’s a systematic approach to minimize it:
Troubleshooting Protocol: Minimizing Michael Addition
-
Stoichiometry Control:
-
Rationale: Using a slight excess of the halogenated benzaldehyde ensures that the active methylene compound is the limiting reagent, reducing the probability of a second addition to the product.
-
Action: Start with a 1:1.1 to 1:1.2 molar ratio of the active methylene compound to the halogenated benzaldehyde. Monitor the reaction closely by TLC to avoid consuming all the aldehyde, which would favor the Michael addition.
-
-
Catalyst Choice:
-
Rationale: The basicity of the catalyst plays a crucial role. A weaker base is generally preferred to avoid excessive formation of the nucleophilic carbanion from the active methylene compound.
-
Action: If you are using a relatively strong base like piperidine, consider switching to a weaker base such as pyridine or an ammonium salt like ammonium acetate.
-
-
Reaction Time and Temperature:
-
Rationale: The Knoevenagel condensation is often faster than the subsequent Michael addition. Therefore, stopping the reaction once the initial product is formed can prevent the formation of the bis-adduct.
-
Action: Monitor the reaction progress diligently using TLC or GC-MS. Quench the reaction as soon as the starting benzaldehyde is consumed and before significant amounts of the Michael adduct appear. Running the reaction at a lower temperature can also help to control the rate of the side reaction.
-
-
Solvent Effects:
-
Rationale: The solvent can influence the relative rates of the condensation and addition reactions.
-
Action: Aprotic polar solvents like DMF or acetonitrile have been shown to promote high conversions and selectivity in shorter reaction times. Experiment with different solvents to find the optimal conditions for your specific substrates.
-
Comparative Data on Reaction Conditions:
| Catalyst | Solvent | Temperature (°C) | Typical Outcome for Halogenated Benzaldehydes |
| Piperidine | Ethanol | Reflux | High conversion, but risk of Michael addition |
| Pyridine | Toluene | Reflux | Slower reaction, often with better selectivity |
| Ammonium Acetate | Acetic Acid | 100 | Good for Doebner modification, promotes decarboxylation |
| L-proline | DMSO | Room Temp | "Green" catalyst, can offer good selectivity |
Q3: I am using malonic acid with a chlorobenzaldehyde and observing a mixture of the desired cinnamic acid derivative and a dicarboxylic acid product. What is causing this and how can I ensure complete decarboxylation?
This issue arises from incomplete decarboxylation, a key step in the Doebner modification of the Knoevenagel condensation.
Workflow for Optimizing Decarboxylation:
Caption: Troubleshooting workflow for incomplete decarboxylation.
Detailed Protocol for the Doebner Modification:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine.
-
Addition of Aldehyde: Add the halogenated benzaldehyde (1 equivalent) to the solution.
-
Catalyst: Add a catalytic amount of piperidine (0.1 equivalents).
-
Heating: Heat the reaction mixture to reflux. The temperature should be high enough to facilitate both the condensation and the subsequent decarboxylation.
-
Monitoring: Monitor the reaction by TLC, observing the disappearance of the intermediate dicarboxylic acid.
-
Work-up: Once the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.
-
Purification: Filter the solid product and recrystallize from a suitable solvent (e.g., ethanol/water).
Q4: My reaction with an ortho-halogenated benzaldehyde is very sluggish compared to the para-substituted analogue. Why is this happening and how can I improve the reaction rate?
The slower reaction rate with ortho-substituted benzaldehydes is often due to steric hindrance. The ortho-halogen group can physically block the approach of the nucleophilic carbanion to the carbonyl carbon.
Strategies to Overcome Steric Hindrance:
-
Increase Reaction Temperature: Higher temperatures provide more kinetic energy to the reacting molecules, helping to overcome the activation energy barrier imposed by steric hindrance.
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration to achieve a satisfactory conversion.
-
Use a More Active Methylene Compound: Compounds like malononitrile are generally more reactive than diethyl malonate due to the stronger electron-withdrawing nature of the nitrile groups, which makes the methylene protons more acidic and the resulting carbanion a better nucleophile.
-
Catalyst Choice: While a weak base is generally recommended, in cases of severe steric hindrance, a slightly stronger base might be necessary to increase the concentration of the carbanion at equilibrium. However, this must be balanced against the risk of self-condensation.
Experimental Workflow Diagram:
Caption: Options to improve reaction rates for sterically hindered substrates.
References
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
YouTube. (2023, January 14). Knoevenagel condensation. Retrieved from [Link]
-
Taylor & Francis Online. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde.... Retrieved from [Link]
-
ResearchGate. (2020). Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. Retrieved from [Link]
-
YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2). Retrieved from [Link]
- ResearchGate. (2019). *Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piper
Technical Support Center: Synthesis of 4-Chloro-2-fluorocinnamic Acid
Introduction
Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues to increase the yield and purity of this important chemical intermediate. This compound and its derivatives are valuable in pharmaceutical development, particularly in the creation of anti-inflammatory and anti-cancer agents, as well as in the agrochemical industry.[1]
This document provides in-depth, experience-based guidance in a question-and-answer format, addressing specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes for producing this compound?
The synthesis of cinnamic acid derivatives, including this compound, is typically achieved through several established methods. The most prevalent are the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.[2]
-
Knoevenagel Condensation : This is a highly versatile and widely used method for forming carbon-carbon bonds.[3] It involves the reaction of an aromatic aldehyde (4-chloro-2-fluorobenzaldehyde) with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base catalyst like piperidine or pyridine.[3][4] This method is often favored for its relatively mild reaction conditions and good yields.[4][5]
-
Perkin Reaction : This classic reaction involves the condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of an alkali salt of the acid (e.g., sodium acetate) as a base catalyst.[6][7][8] It typically requires higher temperatures than the Knoevenagel condensation.[2][9]
-
Heck Reaction : This palladium-catalyzed cross-coupling reaction connects an aryl halide with an alkene.[2] For the synthesis of this compound, this would involve coupling a suitable aryl halide with acrylic acid or an acrylate ester. This method is known for its high stereoselectivity.
Q2: My yield of this compound is consistently low. What are the likely causes and how can I address them?
Low yields can be attributed to several factors, often related to reaction conditions, reagent quality, or the chosen synthetic route. Here’s a breakdown of common issues and their solutions:
-
Suboptimal Reaction Conditions :
-
Temperature : The Perkin reaction requires high temperatures (around 180°C), while Knoevenagel condensations can often be performed at a milder reflux.[2][9] Ensure your reaction temperature is optimized for the specific method you are using.
-
Reaction Time : Insufficient reaction time will lead to incomplete conversion, while excessively long times can promote side reactions. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[2]
-
-
Reagent Quality and Stoichiometry :
-
Moisture : The presence of water can be particularly detrimental in the Perkin reaction, as it can hydrolyze the acetic anhydride.[2] Always use anhydrous reagents and thoroughly dry all glassware.
-
Reagent Ratios : The molar ratios of your reactants are critical. For instance, in the Perkin reaction, using an excess of acetic anhydride is common practice.[2] Experiment with slight variations in stoichiometry to find the optimal balance.
-
-
Catalyst Issues :
-
Inappropriate Catalyst : The choice of catalyst is crucial. For Knoevenagel condensations, weak bases like piperidine, pyridine, or DABCO are effective.[4] For the Heck reaction, a palladium-based catalyst is necessary.[2]
-
Catalyst Deactivation : Catalysts can lose activity due to impurities or degradation.[2] If you suspect this, try using a fresh batch of catalyst.
-
Troubleshooting Guide
Issue 1: Formation of Side Products
Q: I am observing significant amounts of side products in my reaction mixture, which complicates purification and lowers the yield. What are the common side reactions and how can I minimize them?
A: Side product formation is a common challenge. Here are some likely culprits and mitigation strategies:
-
Self-Condensation of the Aldehyde (Aldol Condensation) : This can occur in the presence of a base.
-
Solution : Slowly add the aldehyde to the reaction mixture to maintain a low concentration, which disfavors self-condensation.
-
-
Decarboxylation of the Product : In the Knoevenagel condensation using malonic acid, the intermediate can decarboxylate to form an unwanted alkene.[10]
-
Solution : Careful control of the reaction temperature can help minimize this side reaction.
-
-
Cannizzaro Reaction : If using a strong base with an aldehyde that lacks α-hydrogens, a disproportionation reaction can occur, yielding an alcohol and a carboxylic acid.
Issue 2: Difficulty in Product Isolation and Purification
Q: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the best practices for purification?
A: Effective purification is key to obtaining a high-quality product.
-
Initial Workup :
-
Recrystallization : This is a powerful technique for purifying solid compounds.
-
Acid-Base Extraction :
-
You can dissolve the crude product in an organic solvent and wash it with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt. The aqueous layer can then be separated, acidified to precipitate the pure acid, and the solid collected by filtration.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol is adapted from established procedures for synthesizing cinnamic acid derivatives.[3][4]
Materials:
-
4-Chloro-2-fluorobenzaldehyde
-
Malonic acid
-
Pyridine (as both solvent and catalyst)[4]
-
Piperidine (catalytic amount)[4]
-
Hydrochloric acid (for acidification)
-
Ethanol and water (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-2-fluorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Data Summary Table:
| Parameter | Value |
| Starting Aldehyde | 4-Chloro-2-fluorobenzaldehyde |
| Active Methylene Compound | Malonic Acid |
| Catalyst | Piperidine/Pyridine |
| Solvent | Pyridine |
| Typical Reaction Temperature | Reflux |
| Purification Method | Recrystallization |
Visualizations
Knoevenagel Condensation Pathway
Caption: Knoevenagel condensation reaction pathway.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- BenchChem. (2025). Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives. BenchChem.
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (2023). bepls.
- Diwakar, B. S., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry.
- Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal.
- Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar.
- This compound. ChemBK. (2024).
- Chemistry Perkin Reaction Mechanism. sathee jee.
- Effect of different catalyst at 65 ℃ on the reduction of cinnamic acid. ResearchGate. (2025).
- Improving the yield of the Perkin reaction for cinnamic acid synthesis. BenchChem. (2025).
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry.
- Cinnamic acid derivatives. The Pharma Innovation Journal. (2019).
- Technical Support Center: Optimizing Catalyst Selection for Cinnamic Acid Synthesis. BenchChem. (2025).
- A Concise Introduction of Perkin Reaction. Longdom Publishing.
- SYNTHESIS OF SOME CINNAMIC ACID DERIVATIVES: EFFECT OF GROUPS ATTACHED ON AROMATIC RING TO THE REACTIVITY OF BENZALDEHYDE. ResearchGate. (2025).
- 4-Chlorocinnamic acid. ChemicalBook. (2025).
- Perkin condensation. (2023). YouTube.
- Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
- Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. ResearchGate. (2025).
- Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis'. CDN.
- Perkin Reaction. Online Organic Chemistry Tutor.
- 4. Organic Syntheses Procedure.
- Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction. ResearchGate.
- Perkin Reaction.
- The most used reactions in the synthesis of cinnamic acid and its derivatives.
- Perkin reaction. Wikipedia.
- Perkin Reaction Mechanism. BYJU'S.
- This compound. Chem-Impex.
- One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Sciforum.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (2018).
- Synthesis routes of 2-Chloro-4-fluorocinnamic acid. BenchChem.
- Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction. BenchChem.
- This compound, predominantly trans 96. Sigma-Aldrich.
- Heck Reaction. Chemistry LibreTexts. (2023).
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. OUCI.
- Synthesis of a-aryloxy cinnamic acids. Indian Academy of Sciences.
- The Intramolecular Heck Reaction. Macmillan Group. (2004).
- A synthesis of o-chlorocinnamic acid utilizing a Meerwein reaction. An undergraduate organic experiment.
- Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PMC - NIH. (2019).
- Method for obtaining high-purity cinnamic acid. Google Patents.
- The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. ResearchGate. (2025).
Sources
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- 12. 4-Chlorocinnamic acid | 1615-02-7 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for Cinnamic Acid Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of cinnamic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during experimental work. Here, we will delve into the nuances of reaction optimization, explaining the causality behind experimental choices to ensure both success and reproducibility in your syntheses.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding the synthesis of cinnamic acid and its derivatives.
Q1: What are the primary synthetic routes to produce cinnamic acids?
A1: The three most prevalent methods for synthesizing cinnamic acids are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[1] Each of these methods has its own set of advantages and is suited for different starting materials and desired product specifications. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1] The Knoevenagel condensation is a reaction between an aromatic aldehyde and a compound with an active methylene group, like malonic acid, which is catalyzed by a weak base.[1][2] The Heck reaction utilizes a palladium catalyst to couple an aryl halide with an alkene such as acrylic acid.[1]
Q2: How do I select the most appropriate catalyst for my synthesis?
A2: Catalyst selection is critical and is dictated by your chosen synthetic route and specific substrates. For the Perkin reaction, the catalyst is typically the alkali salt of the acid anhydride used, such as anhydrous sodium acetate or potassium acetate.[1][3] For the Knoevenagel condensation, weak organic bases like piperidine or pyridine are commonly employed.[2] In some cases, proline has been shown to be an effective and more sustainable catalyst.[4] For the Heck reaction, a palladium catalyst, such as Pd/C or other palladium complexes, is required.[1][5]
Q3: My reaction yield is consistently low. What are the common culprits?
A3: Low yields can stem from several factors. Common issues include the presence of moisture, especially in reactions like the Perkin reaction where it can hydrolyze the acetic anhydride.[1] Suboptimal reaction temperature can either slow the reaction down or lead to side product formation.[2][6] Insufficient catalyst activity or amount is another frequent cause.[1][6] Finally, product loss during the work-up and purification steps can significantly reduce your final yield.[6]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and highly effective technique for monitoring the progress of most cinnamic acid derivative syntheses.[6] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time. This allows you to determine the optimal reaction time for your specific conditions.[6]
Q5: What are the typical impurities I might encounter, and how can I remove them?
A5: Low purity, often indicated by a broad and depressed melting point, can be due to unreacted starting materials such as the aromatic aldehyde or acid anhydride.[1] Side products from competing reactions, like aldol-type intermediates, can also be present.[1] Purification methods like recrystallization are very effective for solid cinnamic derivatives.[2][7] Column chromatography is another powerful technique for separating the desired product from impurities.[7][8] A common work-up procedure involves washing with a sodium bicarbonate solution to remove acidic impurities and unreacted cinnamic acid.[6]
Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in Perkin Reaction
The Perkin reaction, while a classic method, requires stringent conditions for high yields.
| Potential Cause | Troubleshooting Steps & Explanation |
| Hydrated Catalyst | The alkali salt catalyst (e.g., sodium acetate) must be anhydrous. Moisture will react with the acetic anhydride, quenching the reaction. Solution: Dry the sodium acetate in an oven before use to ensure it is completely free of water.[3] |
| Insufficient Temperature or Time | The Perkin reaction typically requires high temperatures (160-180°C) and prolonged heating (3-8 hours or more) to proceed to completion.[1][3] Solution: Gradually increase the reaction temperature within the recommended range and monitor the reaction progress using TLC to determine the optimal heating time. |
| Oxidized Benzaldehyde | Benzaldehyde can readily oxidize to benzoic acid, which will not participate in the reaction. Solution: Use freshly distilled or a new bottle of benzaldehyde to ensure its purity. |
| Inefficient Work-up | The product, cinnamic acid, needs to be converted to its soluble salt to separate it from unreacted benzaldehyde. Solution: After the reaction, pour the mixture into water and add a saturated solution of sodium carbonate until the solution is alkaline. This converts cinnamic acid to its water-soluble sodium salt, allowing for the removal of insoluble impurities by filtration or extraction.[1][9] The cinnamic acid is then precipitated by acidifying the aqueous solution.[1] |
Issue 2: Poor Results in Knoevenagel Condensation
The Knoevenagel condensation is a versatile reaction, but its success hinges on the right balance of catalyst and conditions.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate Catalyst Concentration | The amount of base catalyst (e.g., piperidine, pyridine) is crucial. Too little will result in a slow reaction, while too much can lead to unwanted side reactions.[2] Solution: Optimize the catalyst loading. Start with a catalytic amount and incrementally increase it while monitoring the reaction for both conversion and byproduct formation. |
| Suboptimal Temperature | While generally milder than the Perkin reaction, the temperature still plays a key role. Too low a temperature will lead to a sluggish reaction, while excessive heat can cause decomposition of reactants like malonic acid or promote side reactions.[2] Solution: An optimal temperature range is often between 80-120°C.[2] For sensitive substrates, running the reaction at a gentle reflux in a suitable solvent is often effective.[1] |
| Incorrect Solvent Choice | The solvent can influence reaction rate and selectivity. Solution: Ethanol is a common and effective solvent for this reaction.[1][4] In some protocols, pyridine can serve as both the solvent and the catalyst.[1] The choice should be based on the solubility of your specific reactants. |
Issue 3: Challenges in Fischer Esterification of Cinnamic Acid
The Fischer esterification is an equilibrium-driven reaction, and pushing it towards the product is key to achieving high yields.
| Potential Cause | Troubleshooting Steps & Explanation |
| Equilibrium Limitation | The reaction is reversible, and the water produced as a byproduct can drive the equilibrium back towards the reactants.[6] Solution: To shift the equilibrium towards the ester, you can use a large excess of the alcohol, which can also serve as the solvent.[6] Alternatively, actively remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[6] |
| Insufficient Catalyst | A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required in sufficient quantity to protonate the carboxylic acid and facilitate nucleophilic attack by the alcohol.[6] Solution: Ensure an adequate catalytic amount of a strong acid is used. While traditionally an excess was used, catalytic amounts can be effective.[6] |
| Side Reactions at High Temperatures | Overheating the reaction can lead to side reactions, such as the dehydration of the alcohol or polymerization.[6] Solution: Maintain a gentle reflux and avoid excessive temperatures. For sensitive substrates, consider running the reaction at room temperature for a longer duration.[10] |
| Formation of Ethyl Cinnamate as a Side Product | When using ethyl acetate as a co-solvent, it can sometimes participate in the reaction, leading to the formation of ethyl cinnamate as a byproduct.[10] Solution: If this is an issue, consider alternative co-solvents or adjust the reaction conditions to favor the desired esterification. |
Issue 4: Difficulties with Amide Coupling Reactions
The formation of an amide bond from cinnamic acid requires activation of the carboxylic acid.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inefficient Carboxylic Acid Activation | The carboxylic acid must be activated to react with the amine. Solution: Use a suitable coupling reagent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11][12] Additives such as 4-dimethylaminopyridine (DMAP) can improve reaction efficiency.[11] |
| Side Reactions with Coupling Reagents | Carbodiimide reagents can lead to the formation of N-acylurea byproducts, which can be difficult to remove. Solution: The choice of solvent and reaction temperature can influence the formation of byproducts. Running the reaction at a controlled temperature and using a suitable solvent like anhydrous THF can improve outcomes.[11] |
| Racemization | For chiral amines or carboxylic acids, racemization can be a concern, especially with carbodiimide-based methods.[13] Solution: The use of additives like 1-hydroxybenzotriazole (HOBt) can help to suppress racemization. Alternatively, phosphonium or aminium-based coupling reagents can be used as they often lead to less racemization.[13] |
| Harsh Reaction Conditions | Converting cinnamic acid to the more reactive cinnamoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be an effective two-step approach for amide formation. However, these reagents are harsh and can be incompatible with sensitive functional groups.[13][14] Solution: If using this method, ensure all glassware is dry, as thionyl chloride reacts violently with water.[15] Perform the reaction in a well-ventilated fume hood with a gas trap to neutralize the HCl and SO₂ byproducts.[15] |
Experimental Protocols & Workflows
Protocol 1: Synthesis of Cinnamic Acid via Perkin Reaction
This protocol outlines a standard procedure for the synthesis of cinnamic acid from benzaldehyde and acetic anhydride.
Reactants:
-
Benzaldehyde (e.g., 0.05 mol)
-
Acetic anhydride (e.g., 0.073 mol)
-
Anhydrous sodium acetate (e.g., 0.03 mol)[1]
Procedure:
-
Combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.[1]
-
Equip the flask with a reflux condenser and heat the mixture in an oil bath at 160-180°C for 3-5 hours.[1]
-
Allow the reaction mixture to cool slightly and then carefully pour it into a beaker of water.[1]
-
Add a saturated solution of sodium carbonate until the solution is alkaline to convert the cinnamic acid to its soluble sodium salt.[1]
-
Filter the solution to remove any insoluble byproducts.
-
Transfer the filtrate to a clean beaker and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the precipitation of cinnamic acid is complete.
-
Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry.
-
The crude product can be further purified by recrystallization from hot water or an ethanol-water mixture.
Protocol 2: Synthesis of Cinnamic Acid Derivatives via Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of an aromatic aldehyde with malonic acid.
Reactants:
-
Aromatic aldehyde (e.g., 0.10 mol)
-
Malonic acid (e.g., 0.11 mol)
-
95% Ethanol (e.g., 25 mL)
-
Pyridine (e.g., 2.5 mL)[1]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde, malonic acid, 95% ethanol, and pyridine.[1]
-
Heat the mixture to a mild reflux for 6-8 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and then place it in an ice bath to induce crystallization.[1]
-
Collect the crystals using a Büchner funnel and wash them with cold 95% ethanol.[1]
-
Recrystallize the crude cinnamic acid derivative from ethanol to obtain the purified product.[1]
Protocol 3: Synthesis of Cinnamoyl Chloride
This protocol describes the conversion of cinnamic acid to cinnamoyl chloride using thionyl chloride.
Reactants:
-
trans-Cinnamic acid
-
Thionyl chloride (SOCl₂) (typically a 1.5-fold molar excess)[15]
Procedure:
-
Safety First: This reaction should be performed in a fume hood as it evolves toxic and corrosive gases (HCl and SO₂).[15] A gas trap containing a sodium hydroxide solution is mandatory.[15] Ensure all glassware is thoroughly dried.[15]
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, add trans-cinnamic acid.
-
Slowly add thionyl chloride to the flask. An initial vigorous evolution of gas is expected.[15]
-
Once the initial reaction subsides, gently heat the mixture to reflux. The reaction is complete when the evolution of gas ceases.[15]
-
Remove the excess thionyl chloride by distillation. The remaining crude cinnamoyl chloride can then be purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.[14][15]
Visualizations
Experimental Workflow for Cinnamic Acid Synthesis and Derivatization
Caption: General workflows for the synthesis of cinnamic acid and its common derivatives.
Troubleshooting Logic for Low Reaction Yield
Caption: A logical flow diagram for troubleshooting low yields in cinnamic acid derivative synthesis.
References
- BenchChem. (n.d.). Troubleshooting low yields in cinnamic acid esterification reactions.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cinnamic Acid Synthesis.
- Unknown. (2025, October 21). How to optimize the synthesis process of cinnamic derivatives? [Blog post].
- AIP Publishing. (n.d.). Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification.
- BenchChem. (2025). Improving the yield of the Perkin reaction for cinnamic acid synthesis.
- Unknown. (n.d.). Safe Handling and Synthesis of Cinnamoyl Chloride (CAS 102-92-1).
- Unknown. (n.d.). The SYnthesis of Cinnamoyl Chloride.
- Unknown. (2025, August 7). What are the synthetic challenges for cinnamic derivatives? [Blog post].
- PubMed Central. (n.d.). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers.
- BenchChem. (n.d.). synthesis of cinnamoyl chloride from cinnamic acid and thionyl chloride.
- The Pharma Innovation Journal. (2019, April 29). Cinnamic acid derivatives.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
- Unknown. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Malaysian Journal of Analytical Sciences. (2024, December 29). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS.
- Johnson Matthey Technology Review. (1999, October 1). oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Unknown. (n.d.). Preparation of cinnamic acid (Perkin condensation).
- NIH. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
Sources
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- 2. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
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- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What are the synthetic challenges for cinnamic derivatives? - Blog [sinoshiny.com]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
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- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hepatochem.com [hepatochem.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Substituted Cinnamic Acids
Welcome to the technical support center for the purification of substituted cinnamic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide practical, field-proven insights in a question-and-answer format to help you achieve the desired purity for your downstream applications.
Section 1: General Considerations & Initial Purity Assessment
Before diving into specific purification techniques, it's crucial to understand the nature of your crude product and common impurities.
Q1: What are the typical impurities I might encounter in my crude substituted cinnamic acid product?
A1: Impurities in crude cinnamic acid can originate from starting materials, byproducts, or degradation. Common culprits include:
-
Unreacted Starting Materials: Such as the corresponding benzaldehyde and malonic acid (or its derivatives) if using the Knoevenagel condensation.
-
Geometric Isomers: The cis (or Z) isomer of the desired trans (or E) cinnamic acid is a frequent impurity, which can be formed, for instance, upon UV irradiation.[1]
-
Ortho, para, and meta-isomers: If the substitution on the aromatic ring is not perfectly selective.
-
Over-reaction or Side-reaction Products: Such as decarboxylation products or adducts from Michael additions.
-
Residual Solvents and Reagents: Including catalysts and coupling agents used in the synthesis.[2]
Q2: How can I quickly assess the purity of my crude product and identify the major impurities?
A2: A combination of simple analytical techniques can provide a good initial assessment:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for a quick purity check.[3] By spotting your crude material alongside the starting materials and a pure standard (if available), you can visualize the number of components. A single spot suggests high purity, while multiple spots indicate the presence of impurities. The relative Rf values can give you a clue about the polarity of the impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. A broad melting range suggests the presence of impurities.
-
Spectroscopy (1H NMR & IR):
-
1H NMR spectroscopy can provide detailed structural information and help identify impurities.[4][5] For example, the coupling constant of the vinylic protons can distinguish between cis (~12 Hz) and trans (~16 Hz) isomers.[6]
-
Infrared (IR) spectroscopy is excellent for confirming the presence of the carboxylic acid functional group (a broad O-H stretch from ~2500-3300 cm-1 and a C=O stretch around 1680-1710 cm-1).[7]
-
Section 2: Troubleshooting Recrystallization
Recrystallization is often the first line of defense for purifying solid cinnamic acid derivatives. Its success hinges on the appropriate choice of solvent.
Q3: My substituted cinnamic acid is not dissolving in the hot solvent, or it's crashing out too quickly upon cooling. What should I do?
A3: This is a common issue related to solvent selection and volume. Cinnamic acids are generally poorly soluble in water but readily dissolve in many organic solvents.[8] The solubility is also pH-dependent; they are more soluble at higher pH due to deprotonation.[9]
-
For poor solubility in hot solvent:
-
Increase Solvent Volume: You may not be using enough solvent. Add small increments of hot solvent until the solid dissolves.
-
Switch to a More Polar Solvent: If you are using a non-polar solvent, try a more polar one like ethanol, methanol, or ethyl acetate.[9] The substituents on the cinnamic acid will also influence its polarity.[10]
-
Use a Solvent Mixture: A binary solvent system can be very effective. For example, dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at high temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until you see persistent cloudiness. Reheat to get a clear solution and then allow it to cool slowly. A common example is a methanol/water mixture.[11]
-
-
For rapid crystallization ("crashing out"):
-
Add More "Good" Solvent: The solution might be too supersaturated. Reheat the mixture to redissolve the solid and add a small amount of the "good" solvent.[11] This will slow down the cooling and crystallization process, leading to purer crystals.
-
Insulate the Flask: Slow cooling is key to forming well-defined crystals that exclude impurities. Insulating the flask with glass wool or placing it in a warm water bath can help.
-
Q4: After recrystallization, my yield is very low. How can I improve it?
A4: A low yield can be frustrating. Here are some potential causes and solutions:
-
Using too much solvent: This is a very common mistake. If you use an excessive amount of solvent, a significant portion of your product will remain in the mother liquor.[11] To check for this, you can try to concentrate the mother liquor and see if more product crystallizes.
-
Cooling to an insufficient temperature: Ensure you are cooling the solution for an adequate amount of time in an ice bath to maximize crystal formation.
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your product might crystallize on the filter paper. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.
-
The compound is genuinely soluble in the chosen solvent even at low temperatures: In this case, you will need to select a different solvent or solvent system where the solubility difference between hot and cold is more pronounced.
The following table provides a starting point for selecting a recrystallization solvent for various substituted cinnamic acids.
| Substituent on Phenyl Ring | Suggested Solvents/Solvent Systems | Rationale |
| Unsubstituted | Ethanol/Water, Hot Water | Moderate polarity, good solubility difference between hot and cold. |
| Electron-donating (e.g., -OCH3, -CH3) | Methanol, Ethanol, Ethyl Acetate | Increased non-polar character may require more organic solvents. |
| Electron-withdrawing (e.g., -NO2, -Cl) | Acetic Acid, Ethanol | Increased polarity might allow for more polar solvents. |
| Hydroxy (-OH) | Hot Water, Ethanol/Water | The hydroxyl group increases polarity and hydrogen bonding capacity.[10] |
Section 3: Navigating Column Chromatography
When recrystallization is insufficient, column chromatography is a powerful technique for separating compounds with different polarities.[12]
Q5: I'm not getting good separation of my substituted cinnamic acid from a non-polar impurity on a silica gel column. What can I do?
A5: This indicates that your mobile phase is likely too polar, causing your compound of interest to move too quickly down the column along with the impurity. Substituted cinnamic acids are polar due to the carboxylic acid group, so they will have a moderate affinity for the polar silica gel stationary phase.[12]
-
Decrease the Polarity of the Mobile Phase: Start with a less polar eluent system. For normal-phase chromatography on silica gel, a mixture of hexane and ethyl acetate is common.[12] Begin with a higher ratio of hexane (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by adding more ethyl acetate.
-
Use a Different Solvent System: Sometimes, a different solvent combination can provide better selectivity. Consider trying dichloromethane/methanol or toluene/acetic acid systems.
-
Check for Co-elution with TLC: Before running the column, use TLC to test different solvent systems. The ideal system will show good separation between your desired compound and the impurities, with the Rf of your compound being around 0.2-0.4.[3]
Q6: My cinnamic acid is streaking on the TLC plate and the column. What is causing this and how can I fix it?
A6: Streaking is often a sign of overloading or interactions between the acidic compound and the stationary phase.
-
Acidify the Mobile Phase: Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can suppress the ionization of the carboxylic acid group. This will result in a less polar species that interacts more predictably with the silica gel, leading to sharper bands and less tailing.
-
Reduce the Sample Load: Overloading the column or TLC plate can lead to broad, streaky bands. Try loading a smaller amount of your crude material.
-
Ensure the Sample is Fully Dissolved: The sample should be dissolved in a minimal amount of a solvent in which it is highly soluble before loading onto the column.
Below is a workflow to guide your column chromatography purification strategy.
Caption: Workflow for Column Chromatography Purification.
Section 4: Utilizing Acid-Base Extraction
Acid-base extraction is a highly effective chemical method for separating acidic compounds like cinnamic acids from neutral or basic impurities.[13]
Q7: I have a neutral impurity (like unreacted benzaldehyde) in my cinnamic acid. How can I use acid-base extraction to remove it?
A7: This is an ideal scenario for acid-base extraction. The principle is to convert the acidic cinnamic acid into its water-soluble salt, while the neutral impurity remains in the organic phase.[14]
Here is a step-by-step protocol:
-
Dissolve the Crude Mixture: Dissolve your crude product in an organic solvent like diethyl ether or dichloromethane.[15]
-
Extract with Base: Transfer the solution to a separatory funnel and extract it with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3).[16] The cinnamic acid will react to form sodium cinnamate, which is soluble in the aqueous layer. The neutral benzaldehyde will remain in the organic layer.
-
Separate the Layers: Carefully separate the aqueous layer from the organic layer.
-
Repeat Extraction: Extract the organic layer one or two more times with the aqueous base to ensure all the cinnamic acid has been removed.
-
Wash the Aqueous Layer: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any residual neutral impurities.
-
Regenerate the Cinnamic Acid: Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with litmus paper).[15] The cinnamic acid will precipitate out as a solid.
-
Isolate the Product: Collect the purified cinnamic acid by vacuum filtration, wash it with cold water, and dry it thoroughly.
The following diagram illustrates the logic of an acid-base extraction.
Caption: Acid-Base Extraction Workflow.
Section 5: Purity Confirmation
After purification, it's essential to confirm the purity of your substituted cinnamic acid.
Q8: How can I be confident that my purified product is clean?
A8: A combination of the following methods will provide strong evidence of purity:
-
TLC: A single spot on a TLC plate developed in an appropriate solvent system is a good sign.
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity.
-
1H NMR and 13C NMR: The absence of impurity peaks in the NMR spectrum is a definitive confirmation of purity.[17]
-
HPLC: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the purity with high accuracy.[18]
By following these troubleshooting guides and understanding the principles behind each purification technique, you will be well-equipped to tackle the challenges of purifying substituted cinnamic acids and obtain high-purity materials for your research and development needs.
References
- Benchchem. (n.d.). Purifying 4-Methylcinnamic Acid: A Detailed Guide to Column Chromatography.
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters.
- Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound.
- J-Stage. (2018). Process for the Purification of cis-p-Coumaric Acid by Cellulose Column Chromatography after the Treatment of the trans Isomer w.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Benchchem. (n.d.). Technical Support Center: Cinnamyl Cinnamate Synthesis Reaction Monitoring.
- AZoM. (2014). Separating Acidic, Basic and Neutral Compounds.
- Benchchem. (n.d.). Troubleshooting low yields in cinnamic acid esterification reactions.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
- Solubility of Things. (n.d.). Cinnamic acid.
- Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Identification of Cinnamic Acid Isomers.
- Wikipedia. (n.d.). Cinnamic acid.
- MDPI. (2022). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.
- Wikipedia. (n.d.). Acid–base extraction.
- ResearchGate. (2020). (PDF) Thin layer chromatography, high performance liquid chromatography and melting point for extraction and purification of cinnamic acid from cinnamon bark (Cinnamon aromaticum).
- ResearchGate. (n.d.). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid | Request PDF.
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- 5. researchgate.net [researchgate.net]
- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 18. researchgate.net [researchgate.net]
Stability issues of 4-Chloro-2-fluorocinnamic acid in solution
Introduction
Welcome to the technical support guide for 4-Chloro-2-fluorocinnamic acid (CAS No: 202982-65-8). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. As a key intermediate in pharmaceutical and agrochemical synthesis, understanding its behavior in various experimental conditions is critical for reproducible and reliable results.[1] This guide provides answers to frequently asked questions and detailed troubleshooting protocols based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound is a white to off-white crystalline powder.[1][2] It is an organic compound with the chemical formula C₉H₆ClFO₂.[2] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 200.59 g/mol | |
| Melting Point | 213-216 °C | [2] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Purity (Typical) | ≥ 96-97% | [1] |
| Primary Isomer | Predominantly trans isomer | [3] |
The trans isomer of cinnamic acids is generally more stable than the cis form, which is an important consideration for solution stability.[3]
Q2: In which solvents can I dissolve this compound?
This compound exhibits limited solubility in water but is readily soluble in common organic solvents.[2][4] For experimental work, Dimethyl Sulfoxide (DMSO) and ethanol are common choices for creating stock solutions.
| Solvent | Solubility Profile | Notes |
| Water | Limited / Sparingly soluble | [4][5] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [5][6] |
| Dichloromethane (DCM) | Soluble | [2][4] |
| Dimethyl Sulfoxide (DMSO) | Readily Soluble | [6] |
Expert Insight: Always use high-purity, anhydrous solvents to prepare stock solutions. The presence of water or other impurities can initiate degradation pathways. For biological assays, DMSO is often the preferred solvent for initial stock solutions, which are then serially diluted in aqueous media.
Q3: What are the primary factors that can compromise the stability of this compound in solution?
Several factors can affect the stability of the compound. The most critical are pH, light, and temperature.
-
pH: Cinnamic acids and their derivatives are known to be sensitive to pH. High pH (alkaline conditions) can deprotonate the carboxylic acid, potentially leading to side reactions or degradation.[7][8][9] Acidic pH is generally preferred for stability.[9][10]
-
Light: The double bond in the cinnamic acid structure is susceptible to photo-induced cis-trans isomerization. Since the trans isomer is typically the more stable and often the desired form, exposure to UV light should be minimized.[3]
-
Temperature: Elevated temperatures can accelerate degradation kinetics.[4] While gentle heating can aid dissolution, prolonged exposure to high heat should be avoided.[4]
-
Oxidizing Agents: As an organic molecule with a double bond and an aromatic ring, it can be susceptible to oxidation. Avoid contact with strong oxidizing agents.[6]
Q4: What are the recommended storage conditions for stock solutions?
To ensure long-term stability, stock solutions should be stored with the following precautions:
-
Container: Use amber glass vials or tubes wrapped in aluminum foil to protect from light.
-
Temperature: For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. For short-term use (1-2 weeks), refrigeration at 2-8°C is acceptable.[6]
-
Atmosphere: For highly sensitive applications, purging the headspace of the vial with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.
Caption: Workflow for preparing and storing stock solutions.
Troubleshooting Guide
Issue 1: My solution has turned yellow/brown or a precipitate has formed upon storage.
-
Probable Cause (Color Change): This often indicates chemical degradation. The conjugated system in the molecule can be altered through oxidation or other reactions, leading to chromophores that absorb visible light.
-
Probable Cause (Precipitation): If the stock was prepared in a pure organic solvent and stored at low temperature, the precipitate is likely the compound crashing out of solution due to reduced solubility. If it was diluted into an aqueous buffer, this indicates the compound's low aqueous solubility.[4]
-
Troubleshooting Steps:
-
Check Solubility: Gently warm the solution to room temperature. If the precipitate redissolves, it was likely due to low-temperature storage. Consider preparing a slightly lower concentration stock solution.
-
Assess Degradation: If the solution remains discolored or the precipitate does not redissolve upon warming, degradation is likely. The solution should be discarded.
-
Review Storage: Confirm that the solution was protected from light and stored at the correct temperature. Ensure the solvent used was anhydrous.
-
Issue 2: I am observing new or changing peaks in my HPLC/LC-MS analysis of an aged solution.
-
Probable Cause: The appearance of new peaks is a clear indicator of degradation or isomerization.
-
Isomerization: A common transformation is the isomerization from the trans (E) form to the cis (Z) form, which will likely have a different retention time on a reverse-phase HPLC column.[3]
-
Degradation: For related fluorocinnamic acids, degradation can occur at the acrylic acid side chain, potentially forming compounds like 4-chloro-2-fluorobenzoic acid through oxidative cleavage or other biotransformation-like pathways.[11][12]
-
Caption: Potential photo-induced cis-trans isomerization.
-
Troubleshooting & Validation Protocol:
-
Establish a Baseline: Immediately after preparing a fresh solution, run an HPLC-UV analysis to obtain a reference chromatogram and quantify the main peak's area. This is your t=0 reference.
-
Stress Studies (Forced Degradation): To predict potential degradation products, subject fresh solutions to stress conditions (e.g., high pH, exposure to UV light, mild heat). Analyze these samples by HPLC or LC-MS to identify potential degradants.
-
Routine Stability Check: Analyze your working solutions periodically (e.g., weekly) and compare the chromatograms to the t=0 reference. A decrease in the main peak area and/or the appearance of new peaks indicates instability.
-
Issue 3: My biological assay results are inconsistent or show decreased compound activity over time.
-
Probable Cause: If the compound is the active agent, a loss of potency strongly suggests degradation. The concentration of the active parent compound is decreasing, leading to weaker or more variable biological effects. The cis isomer may also have different (likely lower) biological activity than the intended trans isomer.
-
Troubleshooting Flowchart:
Caption: Troubleshooting inconsistent biological assay results.
Experimental Protocol: Quantitative Stability Assessment
This protocol describes how to use High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the stability of this compound in a specific solvent or buffer system. HPLC is a well-suited method for this type of analysis.[13]
Objective: To determine the percentage of this compound remaining after storage under defined conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, Acetonitrile, Methanol)
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
HPLC system with UV detector and C18 column
Methodology:
-
Standard Preparation: Prepare a fresh 1 mg/mL stock solution of the compound in the desired solvent (e.g., DMSO). This will serve as your 100% reference standard.
-
Sample Preparation: Prepare a separate solution of the compound at the same concentration in the same solvent system. This will be your test sample.
-
Storage Conditions: Store the test sample under the conditions you wish to evaluate (e.g., 4°C protected from light, room temperature on the benchtop, etc.). Store the reference standard at -80°C.
-
Time Points: Define your testing intervals (e.g., 0, 24, 48, 72 hours; 1 week; 1 month).
-
HPLC Analysis:
-
At each time point, dilute both the reference standard and the test sample to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase.
-
Inject equal volumes onto the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for lambda max, typically around 270-280 nm for cinnamic acid derivatives.
-
-
-
Calculation:
-
Integrate the peak area of the parent compound in both the reference and test sample chromatograms.
-
Calculate the percent remaining: (% Remaining) = (Peak Area of Test Sample / Peak Area of Reference Standard) x 100
-
Acceptance Criteria: The definition of "stable" depends on the application. For most research purposes, a recovery of >95% is considered stable. For pharmaceutical development, ICH guidelines would apply.
References
-
Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. National Institutes of Health (NIH). Available at: [Link]
-
This compound. ChemBK. Available at: [Link]
-
Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. ResearchGate. Available at: [Link]
-
Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH. PubMed. Available at: [Link]
-
Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains. PMC - NIH. Available at: [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available at: [Link]
-
4-Chlorocinnamic acid - Solubility of Things. Solubility of Things. Available at: [Link]
-
4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk. Alchemist. Available at: [Link]
-
Complete biodegradation of 4-fluorocinnamic acid by a consortium comprising Arthrobacter sp. strain G1 and Ralstonia sp. strain H1. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. Available at: [Link]
-
Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains. ResearchGate. Available at: [Link]
-
4-Fluorocinnamic acid | C9H7FO2 | CID 1530234. PubChem - NIH. Available at: [Link]
-
4-Chlorocinnamic acid | C9H7ClO2 | CID 637797. PubChem - NIH. Available at: [Link]
-
Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. ResearchGate. Available at: [Link]
Sources
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- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
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- 5. 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk [cinnamic-acid.com]
- 6. Page loading... [guidechem.com]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complete biodegradation of 4-fluorocinnamic acid by a consortium comprising Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of Halogenated Cinnamic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of halogenated cinnamic acids. This guide is designed to provide in-depth answers to common questions and solutions to experimental challenges, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for halogenated cinnamic acids?
A1: Halogenated cinnamic acids, like many halogenated aromatic compounds, are degraded through several key pathways, primarily microbial and photochemical.[1][2]
-
Microbial Degradation: This is a biological process driven by microorganisms like bacteria and fungi.[1] The degradation typically occurs in stages:
-
Upper Pathway: Initial enzymatic modifications to the molecule, preparing it for dehalogenation.[3][4]
-
Middle Pathway (Dehalogenation): This is the critical and often most difficult step, involving the removal of halogen atoms (e.g., chlorine, bromine).[1][3] This can happen under aerobic (oxygen-rich) or anaerobic (oxygen-poor) conditions through mechanisms like reductive, hydrolytic, or oxygenolytic dehalogenation.[1][5]
-
Lower Pathway (Ring Cleavage): After dehalogenation, the aromatic ring is cleaved by dioxygenase enzymes, breaking it open to form aliphatic intermediates.[3] These intermediates are then funneled into central metabolic pathways (e.g., the Krebs cycle) to be used by the microorganism for energy and growth.[4]
-
-
Photochemical Degradation: This process involves the breakdown of the compound by light, particularly UV radiation.[2][6] It can occur via two main mechanisms:
-
Direct Photolysis: The halogenated cinnamic acid molecule directly absorbs photons, leading to its excitation and subsequent decomposition.[7]
-
Indirect (Sensitized) Photolysis: Other substances in the environment (photosensitizers), such as dissolved organic matter, absorb light and produce highly reactive species like hydroxyl radicals (•OH) or singlet oxygen.[8][9] These reactive species then attack and degrade the halogenated cinnamic acid.
-
Q2: What are the key enzymes involved in the microbial degradation of these compounds?
A2: A variety of enzymes are crucial for the breakdown of halogenated aromatics. Key classes include:
-
Halogenases/Dehalogenases: These enzymes catalyze the removal of halogen substituents, a pivotal step in detoxification and subsequent degradation.[1]
-
Monooxygenases and Dioxygenases: These are critical for both activating the aromatic ring for dehalogenation and for the ultimate ring cleavage.[3][10] For example, catechol 1,2-dioxygenase (for intradiol cleavage) and catechol 2,3-dioxygenase (for extradiol cleavage) are common in these pathways.[3]
-
Lyases and Hydrolases: These enzymes are involved in the downstream processing of the ring-cleavage products. For instance, an enzyme was isolated from Pseudomonas sp. B13 that converts chlorinated muconic acids into maleoylacetic acid.[11]
Q3: Which analytical techniques are best for identifying and quantifying halogenated cinnamic acids and their degradation products?
A3: A combination of chromatographic and spectrometric techniques is essential for robust analysis.[12][13]
-
(Ultra) High-Performance Liquid Chromatography (UHPLC/HPLC): This is the most common separation technique.[13][14] When coupled with a Diode Array Detector (DAD) or UV-Vis detector, it allows for quantification by monitoring absorbance at specific wavelengths (typically 200-400 nm for phenolic compounds).[12]
-
Mass Spectrometry (MS): Coupling HPLC or Gas Chromatography (GC) to a mass spectrometer (LC-MS, GC-MS) is crucial for identifying unknown degradation products.[12][13] MS provides mass-to-charge ratios (m/z) of the parent ion and its fragments, which allows for structural elucidation.[12] Triple quadrupole mass spectrometry (QqQ-MS/MS) offers excellent sensitivity and selectivity for quantifying low levels of metabolites.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for volatile degradation products or those that can be made volatile through derivatization (e.g., with diazomethane).[6]
Q4: What environmental factors most significantly influence degradation rates?
A4: Degradation efficiency is highly sensitive to environmental conditions.
-
For Microbial Degradation: Key factors include pH, temperature, oxygen availability, and the presence of other nutrients or carbon sources.[16][17] The structure of the compound itself is also critical; for example, higher numbers of halogen substituents can decrease degradation rates.[18][19]
-
For Photochemical Degradation: The primary factors are light intensity, wavelength, and the presence of photosensitizers in the water matrix.[7] The pH of the solution can also have a strong effect, as it can change the ionization state of the molecule, altering its light absorption properties and quantum yield.[9][20]
Troubleshooting Guide for Degradation Experiments
This section addresses specific problems you might encounter during your research, providing potential causes and actionable solutions.
Problem 1: Low or No Degradation of the Halogenated Cinnamic Acid
| Potential Cause | Recommended Solution & Rationale |
| Microbial Strain Inactivity | Solution: Verify the viability and activity of your microbial culture. Use a positive control with a known degradable substrate (e.g., non-halogenated cinnamic acid) to confirm metabolic activity. Rationale: The selected microorganism may not possess the necessary enzymatic machinery to degrade the specific halogenated compound, or the culture may have lost its viability.[17] |
| Toxicity of the Compound | Solution: Perform a dose-response experiment by testing a range of substrate concentrations. Start with a very low concentration and gradually increase it. Rationale: High concentrations of halogenated organic compounds can be toxic or inhibitory to microbial life, halting the degradation process.[21] |
| Inappropriate Environmental Conditions | Solution: Optimize key parameters such as pH, temperature, and aeration (for aerobic studies). Consult the literature for the optimal growth conditions of your specific microbial strain. Rationale: Microbial enzymes have optimal operational ranges for pH and temperature.[10][19] Oxygen is a required co-substrate for oxygenase enzymes, which are critical in aerobic degradation.[3] |
| Insufficient Light Exposure (Photodegradation) | Solution: Measure the intensity and spectrum of your light source. Ensure the lamp's emission spectrum overlaps with the absorbance spectrum of the target compound. Check for "shadowing" effects in the reactor. Rationale: Photochemical reactions depend directly on the number of photons absorbed by the molecule. If the light intensity is too low or the wavelength is incorrect, the reaction will not proceed efficiently.[7] |
| Lack of Required Co-substrates | Solution: For some microbial pathways (co-metabolism), a primary growth substrate (e.g., glucose, succinate) is required to induce the production of the necessary degradative enzymes. Add a suitable co-substrate to the medium. Rationale: The degradation of a recalcitrant compound may not provide enough energy for microbial growth, requiring the organism to feed on a more easily metabolized compound to produce the enzymes that fortuitously degrade the target pollutant.[22][23] |
Problem 2: Unidentified or Unexpected Peaks in Chromatogram (HPLC/GC)
| Potential Cause | Recommended Solution & Rationale |
| Formation of Intermediary Degradation Products | Solution: This is an expected outcome. Use LC-MS/MS or GC-MS to identify these new peaks. Analyze their mass spectra and fragmentation patterns to propose structures. Rationale: Degradation is a stepwise process that generates a series of intermediate molecules before complete mineralization. Identifying these is key to elucidating the degradation pathway.[13][15] |
| Contamination | Solution: Run a "blank" control (e.g., sterile medium without inoculum, or a pure solvent sample) through the entire experimental and analytical workflow. Rationale: Contaminants can be introduced from glassware, solvents, or the growth medium itself, leading to extraneous peaks that can be mistaken for degradation products. |
| Abiotic Transformation | Solution: Run a "killed control" (e.g., autoclaved microbial culture with the substrate) or a "dark control" (for photodegradation studies). Rationale: The compound may be degrading due to non-biological or non-photochemical processes like hydrolysis or oxidation. These controls are essential to prove that the observed degradation is due to the intended mechanism (microbial or photochemical).[7][8] |
| In-source Fragmentation or Ion Cluster Formation in MS | Solution: Optimize the mass spectrometer's source parameters (e.g., cone voltage, capillary temperature). Dilute the sample to reduce the likelihood of ion cluster formation. Rationale: Harsh conditions in the MS source can cause the parent molecule to fragment before analysis, while high concentrations can lead to the formation of adducts or dimers. These artifacts can be misinterpreted as metabolites.[15] |
Problem 3: Irreproducible Results Between Experimental Replicates
| Potential Cause | Recommended Solution & Rationale |
| Inconsistent Inoculum Size or Growth Phase | Solution: Standardize your inoculum preparation. Always use cells from the same growth phase (e.g., mid-log phase) and normalize the inoculum by optical density (OD) or cell count. Rationale: The metabolic state and number of microbial cells at the start of the experiment will directly impact the rate and extent of degradation.[24] |
| Variability in Experimental Conditions | Solution: Tightly control all experimental parameters (temperature, pH, shaking speed, light intensity). Use calibrated equipment and prepare all media and solutions from the same stock for a given experiment. Rationale: Small variations in environmental conditions can lead to significant differences in biological or chemical reaction rates.[7][16] |
| Inconsistent Sample Handling/Extraction | Solution: Develop and strictly follow a Standard Operating Procedure (SOP) for sample collection, quenching (stopping the reaction), storage, and extraction. Use an internal standard to correct for variations in extraction efficiency and instrument response.[15] Rationale: Each step in sample workup can introduce variability. An internal standard, a compound added at a known concentration to every sample, helps normalize the final quantitative results. |
| Photodegradation of Analyte During Sample Processing | Solution: Protect samples from light after collection by using amber vials or wrapping them in aluminum foil, especially if the parent compound or expected products are known to be light-sensitive.[25] Rationale: Continued photochemical reactions after sampling will lead to inaccurate measurements of degradation at specific time points. |
Protocols and Workflows
Protocol 1: Aerobic Microbial Degradation Assay
This protocol outlines a batch experiment to assess the degradation of a halogenated cinnamic acid by a pure bacterial culture.
-
Media and Culture Preparation:
-
Prepare a minimal salts medium (MSM) appropriate for your bacterial strain. A common recipe includes K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and a trace element solution.
-
Autoclave the medium to ensure sterility.
-
Prepare a stock solution of the halogenated cinnamic acid in a suitable solvent (e.g., ethanol or DMSO) and filter-sterilize it. The final solvent concentration in the medium should be non-toxic (typically <0.1%).
-
Grow a pre-culture of the selected bacterial strain in a rich medium (e.g., LB or TSB) until it reaches the mid-logarithmic growth phase.
-
Harvest the cells by centrifugation, wash them twice with sterile MSM to remove residual rich medium, and resuspend them in MSM to a standardized optical density (e.g., OD₆₀₀ of 1.0).
-
-
Experimental Setup:
-
In sterile Erlenmeyer flasks, add MSM.
-
Spike the medium with the halogenated cinnamic acid stock solution to the desired final concentration (e.g., 50 mg/L).
-
Inoculate the flasks with the washed bacterial cell suspension (e.g., a 1-5% v/v inoculum).
-
Crucial Controls:
-
Biotic Control: Flask with inoculum but without the halogenated cinnamic acid.
-
Abiotic (Sterility) Control: Flask with the halogenated cinnamic acid but without inoculum.
-
Killed Control: Flask with the halogenated cinnamic acid and autoclaved inoculum.
-
-
-
Incubation and Sampling:
-
Incubate the flasks in an orbital shaker at the optimal temperature and shaking speed (e.g., 30°C, 150 rpm).
-
Collect samples aseptically at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
-
Sample Analysis:
-
Immediately after collection, centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Acidify the supernatant with HCl to pH ~2.[15]
-
Extract the supernatant with an equal volume of a solvent like ethyl acetate three times.[15]
-
Pool the organic fractions, dry with anhydrous sodium sulfate, and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (for HPLC) or a suitable solvent (for GC) and analyze.
-
Protocol 2: Photochemical Degradation Assay
This protocol describes a method to measure the direct photolysis rate of a halogenated cinnamic acid.
-
Solution Preparation:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer) at the desired pH. The buffer should not be photosensitive.
-
Prepare a stock solution of the halogenated cinnamic acid.
-
Create the final experimental solution by spiking the buffer with the stock solution. The concentration should be low enough to ensure the solution is optically dilute, minimizing self-shielding effects.
-
-
Reactor Setup:
-
Use a photoreactor equipped with a specific lamp (e.g., a mercury lamp for UV or a xenon lamp to simulate sunlight). The reactor vessel should be made of quartz to allow UV transmission.
-
Place the reactor in a temperature-controlled water bath to maintain a constant temperature.
-
Use a magnetic stirrer to ensure the solution is well-mixed.
-
-
Irradiation and Sampling:
-
Before turning on the lamp, take a "time zero" sample.
-
Crucial Control: Prepare an identical reactor vessel, wrap it completely in aluminum foil to block all light (the "dark control"), and run it in parallel.[8]
-
Turn on the lamp to start the experiment.
-
Collect samples from both the irradiated and dark control reactors at specified time intervals.
-
-
Sample Analysis:
-
Directly analyze the collected samples by HPLC-UV. Dilution with the mobile phase may be necessary.
-
Quantify the decrease in the parent compound's concentration over time. The degradation rate can then be calculated. To determine the quantum yield, the photon flux of the lamp must also be measured, often through chemical actinometry.[26]
-
Visualizing the Pathways and Workflows
References
-
An Assessment of Test Methods for Photodegradation of Chemicals in the Environment. (n.d.). ECETOC. Retrieved January 6, 2026, from [Link]
-
Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-72. Retrieved January 6, 2026, from [Link]
-
Biodegradation of Halogenated Compounds. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]
-
General microbial pathways of halogenated aromatics degradations. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Microbial breakdown of halogenated aromatic pesticides and related compounds. (n.d.). DeepDyve. Retrieved January 6, 2026, from [Link]
-
Pimviriyakul, P., Wongnate, T., & Tinikul, R. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-86. Retrieved January 6, 2026, from [Link]
-
Pimviriyakul, P., Wongnate, T., & Tinikul, R. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-86. Retrieved January 6, 2026, from [Link]
-
Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological reviews, 55(1), 59-79. Retrieved January 6, 2026, from [Link]
-
Araujo, J., et al. (2018). Comparative Evaluation of Photocatalytic Efficiency Measurement Techniques Through Rhodamine B Degradation in TiO2-Based Cementitious Materials. Materials, 11(12), 2419. Retrieved January 6, 2026, from [Link]
-
Halogenated organic compounds (AOX). (n.d.). Swedish Environmental Protection Agency. Retrieved January 6, 2026, from [Link]
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Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological Reviews, 55(1), 59-79. Retrieved January 6, 2026, from [Link]
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Methods that quantify the efficiency of photocatalytic process? (2021). ResearchGate. Retrieved January 6, 2026, from [Link]
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Daniliuc, C. G., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(6), 733-742. Retrieved January 6, 2026, from [Link]
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Sun, J., et al. (2018). Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites. Journal of pharmaceutical and biomedical analysis, 159, 395-404. Retrieved January 6, 2026, from [Link]
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van den Berg, S. J. P., et al. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access, 4(1), 1-13. Retrieved January 6, 2026, from [Link]
-
Degradation of Haloaromatic Compounds. (n.d.). SpringerLink. Retrieved January 6, 2026, from [Link]
-
Master's Thesis Biodegradation experiment: monitoring and analysis. (n.d.). DiVA portal. Retrieved January 6, 2026, from [Link]
-
Blakley, E. R., & Simpson, F. J. (1964). THE MICROBIAL METABOLISM OF CINNAMIC ACID. Canadian journal of microbiology, 10, 175-185. Retrieved January 6, 2026, from [Link]
-
van den Berg, S. J. P. (2020). Photodegradation Products And Their Analysis In Food. Wageningen University & Research. Retrieved January 6, 2026, from [Link]
-
Quantifying UV-Driven Aging of Sub-10 µm Airborne Microplastics with High-Resolution µFTIR-ATR Imaging. (2024). Preprints.org. Retrieved January 6, 2026, from [Link]
-
Liu, X., et al. (2024). Microbial Degradation of (Micro)plastics: Mechanisms, Enhancements, and Future Directions. Toxics, 12(9), 696. Retrieved January 6, 2026, from [Link]
-
How can I know from the structure of the compound if there will be degradation while studying the solubility of it? (2013). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Factors affecting microbial degradation. (n.d.). Global Science Research Journals. Retrieved January 6, 2026, from [Link]
-
Photodegradation of Cinnamic Acid in Different Media. (2001). ResearchGate. Retrieved January 6, 2026, from [Link]
-
(PDF) Photochemical Degradation of Halogenated Compounds: A Review. (2013). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Seo, J. S., Keum, Y. S., & Li, Q. X. (2009). Bacterial degradation of aromatic compounds. International journal of environmental research and public health, 6(1), 278-309. Retrieved January 6, 2026, from [Link]
-
Microbial metablism of cinnamic acid esters. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
(PDF) Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. (2010). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Grimes, S. M., Mehta, L. K., & Ngwang, H. C. (2001). Photocatalytic degradation of trans-cinnamic, dihydrocinnamic, trans-caffeic, and dihydrocaffeic acids and characterization of the products. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 36(5), 599-612. Retrieved January 6, 2026, from [Link]
-
Microbial Degradation of Soil Organic Pollutants: Mechanisms, Challenges, and Advances in Forest Ecosystem Management. (2024). MDPI. Retrieved January 6, 2026, from [Link]
-
Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Molecules, 23(9), 2313. Retrieved January 6, 2026, from [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (2022). Molecules, 27(24), 8796. Retrieved January 6, 2026, from [Link]
-
Ryan, C. C., et al. (2014). A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. Environmental Science: Processes & Impacts, 16(4), 671-682. Retrieved January 6, 2026, from [Link]
-
Parker, A. M., & Mitch, W. A. (2018). Photochemical degradation of halogenated estrogens under natural solar irradiance. Environmental Science: Processes & Impacts, 20(3), 444-452. Retrieved January 6, 2026, from [Link]
-
Schmidt, E., & Knackmuss, H. J. (1980). Chemical structure and biodegradability of halogenated aromatic compounds. Conversion of chlorinated muconic acids into maleoylacetic acid. The Biochemical journal, 192(1), 339-347. Retrieved January 6, 2026, from [Link]
-
Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. (2022). Molecules, 27(24), 8796. Retrieved January 6, 2026, from [Link]
-
(PDF) Sonochemical degradation of toxic halogenated organic compounds. (2001). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological Reviews, 55(1), 59-79. Retrieved January 6, 2026, from [Link]
-
New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Stability indicating study by using different analytical techniques. (2023). IJSDR. Retrieved January 6, 2026, from [Link]
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). MDPI. Retrieved January 6, 2026, from [Link]
-
Gkorezis, P., et al. (2016). Current Status of the Degradation of Aliphatic and Aromatic Petroleum Hydrocarbons by Thermophilic Microbes and Future Perspectives. Frontiers in microbiology, 7, 1840. Retrieved January 6, 2026, from [Link]
-
Forced degradation studies. (2016). MedCrave online. Retrieved January 6, 2026, from [Link]
-
Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. (2016). Scribd. Retrieved January 6, 2026, from [Link]
-
Polycyclic aromatic hydrocarbon. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
Sources
- 1. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Microbial breakdown of halogenated aromatic pesticides and related compounds. | Semantic Scholar [semanticscholar.org]
- 6. Photocatalytic degradation of trans-cinnamic, dihydrocinnamic, trans-caffeic, and dihydrocaffeic acids and characterization of the products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C3EM00615H [pubs.rsc.org]
- 8. ecetoc.org [ecetoc.org]
- 9. Photochemical degradation of halogenated estrogens under natural solar irradiance - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 10. Microbial Degradation of Soil Organic Pollutants: Mechanisms, Challenges, and Advances in Forest Ecosystem Management [mdpi.com]
- 11. Chemical structure and biodegradability of halogenated aromatic compounds. Conversion of chlorinated muconic acids into maleoylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. heraldopenaccess.us [heraldopenaccess.us]
- 14. research.wur.nl [research.wur.nl]
- 15. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
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Technical Support Center: Purification of 4-Chloro-2-fluorocinnamic Acid
Welcome to the technical support center for the purification of 4-Chloro-2-fluorocinnamic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. The two most common methods for synthesizing cinnamic acids are the Perkin reaction and the Knoevenagel condensation.[1][2][3] Understanding your synthesis is the first step in effective purification.
-
If synthesized via Perkin Reaction: This reaction involves the condensation of 4-chloro-2-fluorobenzaldehyde with acetic anhydride, using a weak base like sodium acetate.[1][3]
-
Unreacted Starting Materials: Residual 4-chloro-2-fluorobenzaldehyde and acetic anhydride are common.
-
Side-Products: Self-condensation of the aldehyde or anhydride can occur.
-
Positional Isomers: Impurities from the starting aldehyde may lead to other cinnamic acid isomers if the starting material is not pure.
-
-
If synthesized via Knoevenagel Condensation: This route typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with an active methylene compound like malonic acid, often catalyzed by a weak base such as piperidine or pyridine.[4]
-
Unreacted Starting Materials: Unreacted 4-chloro-2-fluorobenzaldehyde and malonic acid.
-
Incomplete Decarboxylation: If malonic acid is used, the intermediate dicarboxylic acid may persist if the decarboxylation step is incomplete.
-
Michael Addition Products: Under certain conditions, the active methylene compound can undergo a Michael addition to the newly formed α,β-unsaturated product.
-
The following diagram illustrates the potential impurities from these two common synthetic pathways.
Q2: How can I assess the purity of my this compound?
A2: A multi-pronged approach is recommended for a comprehensive purity assessment.
-
Melting Point Determination: A sharp melting point is a good indicator of purity. Pure this compound has a melting point in the range of 213-217 °C.[5] A broad melting range or a depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to visualize the number of components in your sample. A single spot under UV visualization suggests a relatively pure compound.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. It can accurately determine the percentage purity and resolve closely related impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if their concentration is significant. Reference spectra for similar compounds are widely available.[7][8][9]
| Analytical Technique | Information Provided | Typical Purity Benchmark |
| Melting Point | Qualitative purity assessment | Sharp range, e.g., 214-216 °C |
| TLC | Number of components (qualitative) | Single spot |
| HPLC | Quantitative purity, impurity profile | ≥97% (GC)[5] or ≥98% by HPLC[6] |
| NMR | Structural confirmation, impurity identification | Characteristic peaks match reference spectra |
Troubleshooting Guides
Recrystallization
Recrystallization is often the first line of defense for purifying crystalline solids like this compound. The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.
Issue 1: My compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is highly supersaturated with impurities, which depresses the melting point of the mixture.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to reduce saturation.
-
Lower the Solution Temperature Slowly: Ensure the solution cools as slowly as possible to allow for proper crystal lattice formation. Rapid cooling often traps impurities and promotes oiling.
-
Change Solvent System: Switch to a lower-boiling point solvent or a mixed-solvent system. For cinnamic acids, ethanol-water mixtures are often effective.[10] The compound should be soluble in the "good" solvent (e.g., ethanol) and insoluble in the "bad" or "anti-solvent" (e.g., water).
-
Issue 2: Poor recovery of the purified product.
-
Causality: A low yield can result from using too much solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the cold solvent.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crashing out on the filter paper.
-
Thorough Cooling: Ensure the flask is cooled in an ice bath for an adequate amount of time (e.g., 20-30 minutes) to maximize precipitation.
-
Recommended Recrystallization Protocol:
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the ethanol solution is hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Column Chromatography
For challenging separations or to achieve very high purity, column chromatography is an excellent option. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through the column.
Issue: Poor separation of the product from impurities.
-
Causality: This is almost always due to an inappropriate solvent system (eluent). The eluent must have the right polarity to move the compounds down the column at different rates.
-
Troubleshooting Steps:
-
TLC Optimization: First, find a solvent system that gives good separation on a TLC plate. The ideal Rf value for the desired compound is typically between 0.25 and 0.35.
-
Solvent Polarity: For this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.
-
Gradient Elution: Start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) to elute non-polar impurities, then gradually increase the polarity (e.g., to 7:3 or 1:1) to elute the more polar product.
-
Recommended Column Chromatography Protocol:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or dichloromethane) and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate), monitoring the eluent with a UV lamp if the compounds are UV-active.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
LCGC International. (2021). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]
-
Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
Sources
- 1. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
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- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. 4-Chlorocinnamic acid(1615-02-7) 1H NMR spectrum [chemicalbook.com]
- 9. 4-FLUOROCINNAMIC ACID(14290-86-9) 13C NMR [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Chloro-2-fluorocinnamic Acid
Welcome to the technical support guide for 4-Chloro-2-fluorocinnamic acid (CAS No: 312693-55-3). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its handling, storage, and troubleshooting. Our goal is to move beyond simple instructions, explaining the scientific rationale behind each recommendation to ensure the integrity and success of your experiments. This compound is a valuable building block in the synthesis of anti-inflammatory agents, anti-cancer compounds, and agrochemicals, making its proper management critical for reproducible results.[1]
Section 1: Quick Reference Data: Physicochemical and Safety Profile
For immediate reference, the essential properties and safety classifications of this compound are summarized below. This data is critical for initial risk assessment and experimental planning.
| Property | Value | Source |
| CAS Number | 312693-55-3 | [2] |
| Molecular Formula | C₉H₆ClFO₂ | [2] |
| Molecular Weight | 200.59 g/mol | [2] |
| Appearance | White to off-white crystalline powder/flakes | [3][4] |
| Melting Point | 213-216 °C | [2] |
| GHS Hazard Codes | H302, H315, H319, H335 | [2][5] |
| Signal Word | Warning | [2] |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [5] |
| Storage Class | 11 (Combustible Solids) | [2] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day use of this compound.
Q1: What are the optimal storage conditions for the solid compound?
A1: The optimal storage conditions depend on the intended duration.
-
Short-Term (up to 2 years): Store at 4°C in a cool, dry, well-ventilated area.[6]
-
Long-Term (up to 3 years): For maximum stability and to prevent gradual degradation, store the powder at -20°C.[6]
The rationale for these conditions is to minimize thermal energy, which can contribute to slow decomposition over time, and to protect the compound from moisture, which could interact with the carboxylic acid group. Always keep the container tightly sealed and protect it from direct sunlight and sources of ignition.[5][6]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: Due to its hazard profile, comprehensive PPE is required.[2][5]
-
Eye Protection: Wear safety glasses with side-shields or goggles.[2][5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[7]
-
Respiratory Protection: When handling the powder, especially outside of a ventilated hood, use a dust mask (e.g., N95 type) or a suitable respirator to prevent inhalation, which can cause respiratory tract irritation.[2][5]
-
Body Protection: A standard lab coat or impervious clothing is necessary to prevent skin contact.[5] All handling of the solid should ideally be performed in a chemical fume hood or a well-ventilated area.[5][8]
Q3: Is this compound soluble in aqueous buffers like PBS?
A3: this compound has limited solubility in water and neutral aqueous buffers due to its hydrophobic phenyl group.[4] Direct dissolution in PBS is generally not effective. To prepare aqueous solutions, it is best to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol and then perform a serial dilution into the aqueous buffer. Always monitor for precipitation.
Q4: How should I dispose of waste containing this compound?
A4: This compound and its containers must be treated as hazardous waste. Do not discharge it into sewers or waterways.[8] All waste must be handled in accordance with local, state, and federal regulations.[3] Collect waste material in a suitable, labeled container and dispose of it through an authorized hazardous waste collection point.[8][9]
Q5: What are the primary chemical incompatibilities I should be aware of?
A5: The primary incompatibility is with strong oxidizing agents (e.g., nitrates, chlorine bleaches).[3] Contact with these materials can result in a vigorous reaction and potential ignition. Store it separately from such chemicals. The product is otherwise considered stable under recommended storage conditions.[3]
Section 3: Troubleshooting Guide
This section provides solutions to specific problems that may arise during experimentation.
Q1: My compound won't fully dissolve in my chosen organic solvent. What should I do?
A1: This is a common issue that can often be resolved systematically.
-
Verify Solvent Choice: While soluble in many organic solvents, its solubility is highest in solvents like DMSO, DMF, and ethanol, and lower in less polar solvents like dichloromethane.[4][10] Ensure your solvent is appropriate.
-
Apply Gentle Energy: Crystalline compounds often require energy to break the lattice structure. Try gentle warming (do not exceed 40-50°C to avoid potential degradation) or sonication in a water bath. These methods increase the kinetic energy of the system, facilitating dissolution.
-
Check for Saturation: It's possible you are attempting to create a supersaturated solution. Refer to available solubility data and recalculate your desired concentration. It is always better to prepare a stock solution at a known, stable concentration.
-
Assess Compound Purity: If dissolution problems persist, consider the possibility of impurities in the material, which may be insoluble.
Q2: I prepared a stock solution in DMSO, but a precipitate formed after storing it at -20°C. Is my compound degraded?
A2: This is typically a physical phenomenon, not chemical degradation. DMSO has a relatively high freezing point (~18.5°C). When a DMSO solution is frozen, the solvent freezes first, concentrating the solute (your compound) in the remaining liquid phase. This can cause the compound to precipitate out of the now supersaturated solution. Upon thawing, it may not readily redissolve.
-
Solution: Before use, warm the vial to room temperature and vortex or sonicate until the solution becomes clear again. To prevent this, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles or using a co-solvent system if compatible with your experiment.
Q3: My experimental results are inconsistent. Could the compound's stability be the issue?
A3: While the compound is generally stable, its integrity can be compromised under certain conditions.
-
Solution Age: How old is your stock solution? For maximum reproducibility, it is best practice to use freshly prepared solutions or solutions stored for no more than 1-3 months (at -20°C or -80°C) for sensitive applications.
-
Storage of Solution: Are you storing solutions at room temperature for extended periods? Even in a stable solvent, exposure to light and ambient temperature can lead to slow degradation. Solutions should be stored frozen, protected from light.
-
pH of Media: In aqueous solutions, extreme pH values could potentially hydrolyze or otherwise modify the compound. Ensure the pH of your experimental media is within a stable range for the molecule.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and promote degradation. It is highly recommended to aliquot stock solutions into single-use volumes.
Section 4: Experimental Protocols
These protocols provide a standardized workflow for common procedures.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Pre-Weighing: Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of powder. For 1 mL of a 100 mM solution, you will need 20.06 mg (MW = 200.59).
-
Dissolution: Add the powder to an appropriate sterile vial. Add the calculated volume of high-purity DMSO (e.g., 1 mL).
-
Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is completely clear and free of particulates.
-
Storage: For long-term use, dispense the stock solution into single-use aliquots in cryovials. Store at -20°C or -80°C, protected from light.
Protocol 2: Minor Spill Cleanup (Solid Powder)
-
Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.[8]
-
PPE: Ensure you are wearing the appropriate PPE as described in Section 2 (goggles, gloves, lab coat, respirator).[3]
-
Contain & Clean: Use dry cleanup procedures to avoid generating dust.[3][8] Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).
-
Collect: Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.[8][9]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol or isopropanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous waste according to institutional guidelines.[8]
Section 5: Visual Workflows
These diagrams provide a visual guide to decision-making processes for handling and troubleshooting.
Caption: Decision workflow for proper storage of this compound.
Caption: Troubleshooting guide for resolving solubility issues.
Section 6: References
-
Apollo Scientific. (2023). Safety Data Sheet: 4-Fluorocinnamic acid. Link
-
Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 4-Fluorocinnamic acid. Link
-
AbMole BioScience. (n.d.). Material Safety Data Sheet of 4-Chlorocinnamic acid. Link
-
Sigma-Aldrich. (n.d.). This compound, predominantly trans 96%. Link
-
MedChemExpress. (2024). Safety Data Sheet: 4-Chlorocinnamic acid. Link
-
Fisher Scientific. (2012). Safety Data Sheet. Link
-
PubChem - NIH. (n.d.). 4-Chlorocinnamic acid. Link
-
Chem-Impex. (n.d.). This compound. Link
-
Solubility of Things. (n.d.). 4-Chlorocinnamic acid. Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet. Link
-
ChemicalBook. (2025). 4-Chlorocinnamic acid. Link
-
Australian Government Department of Health. (2018). Cinnamic acid: Human health tier II assessment. Link
-
Activity of Cinnamic Acid Derivatives... - PMC. (2023). Link
-
Sigma-Aldrich. (2024). Safety Data Sheet. Link
-
Loba Chemie. (2022). Cinnamic Acid AR Safety Data Sheet. Link
-
CDH Fine Chemical. (n.d.). Cinnamic Acid Material Safety Data Sheet. Link
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Resolving poor solubility of cinnamic acid derivatives in formulations
Welcome to the technical support center dedicated to addressing the formulation challenges of cinnamic acid derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and development. Cinnamic acid and its derivatives are a versatile class of compounds with significant therapeutic potential, but their utility is often hampered by poor aqueous solubility. This guide is structured as a series of frequently asked questions and troubleshooting workflows to directly address the issues you may encounter in the lab.
Part 1: Understanding the Core Problem - FAQs
This section addresses the fundamental questions regarding the solubility of cinnamic acid derivatives. A solid understanding of the "why" is the first step to developing a successful "how."
Q1: Why do so many cinnamic acid derivatives have poor water solubility?
A: The limited aqueous solubility of cinnamic acid derivatives is rooted in their molecular structure.[1] They possess a dual chemical nature: a non-polar, hydrophobic aromatic ring and a polar, hydrophilic carboxylic acid group.[2][3] In many derivatives, the hydrophobic character of the bulky phenyl group dominates, making it difficult for water molecules to effectively solvate the compound.[1][2]
Furthermore, the carboxylic acid group can form strong intermolecular hydrogen bonds in the solid state, leading to a stable crystal lattice. A significant amount of energy is required to break these bonds before dissolution can occur, contributing to low solubility. The pKa of the carboxylic acid group, typically around 4.4, means that in acidic to neutral aqueous environments (like the stomach), the molecule remains largely in its non-ionized, less soluble form.[1][4]
Q2: What are the critical physicochemical properties I must assess before starting formulation?
A: A thorough pre-formulation assessment is non-negotiable for streamlining development and avoiding unnecessary setbacks.[5] Key parameters provide a roadmap for selecting the most promising solubility enhancement strategies.[6]
| Parameter | Significance for Cinnamic Acid Derivatives | Implication for Formulation Strategy |
| Aqueous Solubility | The baseline measurement that defines the problem. Should be tested across a physiologically relevant pH range (e.g., pH 1.2 to 6.8).[6] | Determines if solubility enhancement is needed and by what magnitude. |
| pKa | The carboxylic acid group is ionizable. Knowing the pKa (typically 4.1-4.7) is crucial for predicting the ionization state at different pH values.[4][7] | pH adjustment is a viable strategy for compounds with an ionizable group.[8][9] |
| LogP (Octanol/Water) | Measures the lipophilicity of the molecule. High logP values indicate a preference for lipidic environments and poor aqueous solubility. | High logP compounds may be candidates for lipid-based formulations or co-solvent systems.[10] |
| Melting Point | A high melting point often correlates with high crystal lattice energy, which can be a barrier to dissolution. | High-melting-point compounds may benefit from strategies that disrupt the crystal lattice, such as forming amorphous solid dispersions or cocrystals.[10] |
| Polymorphism | The ability to exist in different crystal forms. Polymorphs of the same compound can have vastly different solubility and stability profiles. | Polymorphic screening is essential to ensure the most soluble and stable form is selected for development. |
Q3: How does the Biopharmaceutics Classification System (BCS) apply to these compounds?
A: The Biopharmaceutics Classification System (BCS) is a crucial framework for predicting a drug's in vivo performance based on its solubility and permeability. Most cinnamic acid derivatives fall into one of two categories:
-
BCS Class II: Low Solubility, High Permeability. This is the most common class for these derivatives.[11] Their absorption is limited by how quickly they can dissolve in the gastrointestinal fluids. For these compounds, enhancing the solubility and dissolution rate is the primary goal.[6]
-
BCS Class IV: Low Solubility, Low Permeability. Some derivatives may also exhibit poor permeability across the intestinal wall. These are the most challenging compounds, as both solubility and permeability must be addressed.[6] Formulation strategies for Class IV compounds may involve nanoparticles or the use of permeation enhancers in addition to solubility enhancers.
Understanding your compound's likely BCS class helps focus your formulation efforts on the rate-limiting step to bioavailability.[5][6]
Part 2: Troubleshooting Guides & Core Enhancement Strategies
This section provides practical, step-by-step guidance on the most effective and widely used techniques to resolve the solubility issues of cinnamic acid derivatives.
Issue: My compound is a weak acid and shows poor solubility in neutral water. Can I leverage its chemistry to improve this?
Solution: pH Adjustment
Causality: This is the most direct approach for ionizable molecules like cinnamic acid derivatives.[9] According to Le Chatelier's principle, the equilibrium between the non-ionized (less soluble) and ionized (more soluble) forms can be shifted. By raising the pH of the formulation to a value approximately 2 units above the compound's pKa, the carboxylic acid group (-COOH) is deprotonated to form the carboxylate salt (-COO⁻).[8][12] This ionized form is significantly more polar and readily interacts with water molecules, leading to a dramatic increase in aqueous solubility.[13]
This protocol establishes the relationship between pH and the solubility of your compound, validating if pH adjustment is a suitable strategy.
-
Prepare a series of buffers: Create a set of buffers covering a range from pH 2 to pH 8 (e.g., citrate, phosphate, borate buffers).
-
Equilibrate the system: Add an excess amount of the cinnamic acid derivative to a known volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
-
Agitate to equilibrium: Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate the solid: After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of the derivative in each filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the data: Plot the measured solubility (e.g., in mg/mL) on the y-axis against the corresponding pH of the buffer on the x-axis. A sharp increase in solubility above the pKa confirms the effectiveness of this method.
Issue: pH adjustment is not sufficient or is incompatible with my desired final formulation (e.g., for stability reasons). What is the next logical step?
Solution: Co-solvency
Causality: Co-solvency is a powerful technique that involves adding a water-miscible organic solvent (a co-solvent) to the aqueous vehicle.[14][15] The mechanism works by reducing the overall polarity of the solvent system.[16] Co-solvents disrupt the hydrogen bonding network of water, which in turn reduces the energy required to create a cavity for the non-polar portion of the cinnamic acid derivative.[17] This makes the solvent environment more "hospitable" to the hydrophobic part of the molecule, thereby increasing solubility.[16][17]
| Co-solvent | Typical Concentration Range | Key Characteristics |
| Propylene Glycol (PG) | 5 - 60% | Excellent safety profile; often used in oral and parenteral formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 70% | Good solubilizing power for many APIs; low toxicity.[17] |
| Ethanol | 5 - 40% | Potent solubilizer but can have physiological effects and cause precipitation upon dilution. |
| Glycerin | 5 - 50% | Viscous; often used in combination with other co-solvents. |
| Dimethyl Sulfoxide (DMSO) | < 10% (Parenteral) | Very strong solubilizer, but toxicity concerns limit its use primarily to preclinical studies or topical formulations. |
-
Prepare co-solvent blends: Create a series of binary solvent systems by mixing your chosen co-solvents (e.g., PG, PEG 400) with water (or a suitable buffer) at various concentrations (e.g., 10%, 20%, 30%, 40% v/v).
-
Determine saturation solubility: Following the same procedure as in Protocol 1 (Steps 2-5), add an excess of your compound to each co-solvent blend.
-
Equilibrate and analyze: Agitate to equilibrium (24-48 hours), filter, and quantify the dissolved compound concentration.
-
Identify the optimal system: Plot solubility versus co-solvent concentration. This will reveal the most effective co-solvent and the concentration required to achieve your target solubility. Be mindful that for some compounds, a "bell-shaped" solubility curve can occur, where solubility decreases at very high co-solvent concentrations.
Issue: High concentrations of co-solvents are needed, which may cause toxicity or instability. How can I achieve solubility with lower excipient levels?
Solution 1: Surfactant (Micellar) Solubilization
Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures known as micelles.[18][19] These micelles have a hydrophobic core and a hydrophilic shell. The non-polar phenyl ring of the cinnamic acid derivative can be partitioned into the hydrophobic core, effectively being "hidden" from the aqueous environment.[20][21] This process, known as micellar solubilization, can dramatically increase the apparent solubility of a hydrophobic compound without needing large volumes of organic solvents.[18][20]
-
Select Surfactants: Choose pharmaceutically acceptable non-ionic (e.g., Polysorbate 80, Cremophor EL) or ionic (e.g., Sodium Dodecyl Sulfate - SDS) surfactants.
-
Prepare Surfactant Solutions: Make a series of aqueous solutions with increasing surfactant concentrations, ensuring you bracket the known CMC of the surfactant.
-
Determine Solubility: Use the saturation solubility method (as in Protocol 1) for each surfactant concentration.
-
Plot and Analyze: Plot the solubility of the derivative against the surfactant concentration. A significant, non-linear increase in solubility is typically observed above the CMC, indicating micellar solubilization.
Solution 2: Cyclodextrin Complexation
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique, truncated cone shape.[22][23] The exterior of the cone is hydrophilic, making it water-soluble, while the internal cavity is lipophilic (hydrophobic).[22][24] A poorly soluble "guest" molecule, such as a cinnamic acid derivative, can be encapsulated within this hydrophobic cavity, forming a host-guest inclusion complex.[24][25] This complex effectively shields the hydrophobic part of the derivative from water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to be readily dissolved.[22]
Caption: Mechanism of cyclodextrin inclusion complexation.
This method, described by Higuchi and Connors, is the gold standard for evaluating cyclodextrin complexation.
-
Prepare cyclodextrin solutions: Create a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD, is a common choice due to its high solubility and safety).
-
Add excess API: Add an excess amount of the cinnamic acid derivative to each CD solution.
-
Equilibrate: Seal the vials and agitate at a constant temperature for 48-72 hours to ensure equilibrium.
-
Filter and quantify: Remove undissolved solids by filtration and analyze the concentration of the dissolved derivative in the filtrate via HPLC-UV.
-
Construct the phase-solubility diagram: Plot the total concentration of the dissolved derivative (y-axis) against the concentration of the cyclodextrin (x-axis).
-
A-type Diagram: A linear increase in solubility indicates the formation of a soluble 1:1 complex.
-
B-type Diagram: The curve may plateau (B_s type) or show a decrease in solubility at high CD concentrations (B_i type), suggesting the formation of less soluble higher-order complexes.
-
Issue: My compound's dissolution rate is the primary problem, limiting its absorption even if I achieve adequate solubility.
Solution: Particle Size Reduction
Causality: The dissolution rate of a solid is described by the Noyes-Whitney equation, which states that the rate is directly proportional to the surface area of the solid.[26] By reducing the particle size of the active pharmaceutical ingredient (API), you dramatically increase its total surface area, which can lead to a much faster dissolution rate.[26][27][28] This is a physical modification strategy that does not alter the compound's intrinsic equilibrium solubility but can significantly improve its kinetic performance.[29]
-
Micronization: Milling techniques (e.g., jet milling) reduce particle size to the micron range (typically 2-5 µm).[30] This is often sufficient for many BCS Class II compounds.
-
Nanosizing (Nanosuspensions): For extremely insoluble compounds, particle size can be reduced to the nanometer range (100-600 nm) through techniques like wet bead milling or high-pressure homogenization.[28][29][31] This creates a nanosuspension, a colloidal dispersion of the drug particles, which maximizes the surface area for dissolution.[27][31]
Caption: Decision workflow for selecting a solubility strategy.
Part 3: Advanced Strategies & Combined Approaches
Q: Can these techniques be combined for a synergistic effect?
A: Absolutely. Combining strategies is often necessary for particularly challenging compounds. A common and highly effective approach is to use a combination of pH adjustment and co-solvents.[32] For example, you can dissolve a cinnamic acid derivative in a buffered solution (to ensure ionization) that also contains a co-solvent like propylene glycol. This dual approach can achieve a much higher solubility than either method alone.[32] Similarly, stabilizers like surfactants or polymers are essential components of nanosuspensions to prevent particle aggregation.[5][10]
Q: What other advanced strategies should I be aware of?
A: For highly intractable compounds, more advanced formulation platforms may be required:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the API in a polymer matrix in an amorphous (non-crystalline) state.[5][33] The amorphous form has higher free energy and thus enhanced apparent solubility compared to its crystalline counterpart.[34]
-
Cocrystals: A cocrystal is a multi-component crystal where the API and a benign coformer are held together by non-covalent bonds, such as hydrogen bonding.[35] This can significantly alter the physicochemical properties, including solubility and dissolution rate, without changing the API's chemical structure.[11][35]
-
Lipid-Based Formulations: For highly lipophilic derivatives, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[21][30] These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gut, allowing the drug to remain in a solubilized state for absorption.[21][33]
These advanced techniques require specialized expertise and equipment but represent powerful tools in the formulator's arsenal.
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Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. [Link]
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Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions | Crystal Growth & Design - ACS Publications. [Link]
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Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. [Link]
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Enhancement of Solubility and Mass Transfer Coefficient of Cinnamic Acid Through Hydrotropy. [Link]
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Solving solubility issues in modern APIs - TAPI. [Link]
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UTILIZING NANO PARTICULATE FORMULATIONS IN THE DELIVERY OF POORLY SOLUBLE DRUGS - Altasciences. [Link]
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Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. [Link]
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Enhancing Solubility and Dissolution Rate of p-Methoxycinnamic Acid via Multicomponent Crystal Formation with Meglumine - ResearchGate. [Link]
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Preparation, physicochemical characterization and solubility evaluation of pharmaceutical cocrystals of cinnamic acid | Request PDF - ResearchGate. [Link]
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Cyclodextrin-Based Delivery Systems and Hydroxycinnamic Acids: Interactions and Effects on Crucial Parameters Influencing Oral Bioavailability—A Review - NIH. [Link]
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Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System - PMC - NIH. [Link]
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CompoundingToday.com | pH Adjusting Database. [Link]
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Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films - NIH. [Link]
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Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Chloro-2-fluorocinnamic Acid and 4-Chlorocinnamic Acid
For researchers and professionals in drug development and agrochemical synthesis, the selection of molecular scaffolds is a critical decision point. Cinnamic acid and its halogenated derivatives represent a class of compounds renowned for a wide spectrum of biological activities.[1][2] This guide provides an in-depth, objective comparison between two such derivatives: 4-Chlorocinnamic acid and 4-Chloro-2-fluorocinnamic acid. Our focus is to dissect the influence of fluorine substitution on the biological profile of the 4-chlorocinnamic acid backbone, offering a data-driven analysis for your research endeavors.
Introduction: Chemical Structures and Properties
At a glance, the two molecules differ by a single fluorine atom at the ortho-position (C2) on the phenyl ring. This seemingly minor structural modification can have profound implications for the compound's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.
| Property | 4-Chlorocinnamic Acid | This compound |
| Chemical Structure | ||
| Molecular Formula | C₉H₇ClO₂ | C₉H₆ClFO₂ |
| Molecular Weight | 182.60 g/mol | 200.59 g/mol |
| Primary Applications | Plant development studies, potential antimicrobial, antioxidant, anti-inflammatory, and antitumoral agent.[3] | Intermediate in the synthesis of pharmaceuticals (anti-inflammatory, anticancer) and agrochemicals (herbicides, pesticides).[4] |
While 4-chlorocinnamic acid has been directly studied for its intrinsic biological effects, this compound is more frequently cited as a versatile building block for creating more complex therapeutic and agricultural agents.[3][4] This guide will synthesize the available data to illuminate the established activities of the former and the inferred potential of the latter.
Comparative Biological Activity: A Data-Driven Analysis
A comprehensive review of existing literature reveals a significant disparity in the volume of research conducted on these two compounds. 4-Chlorocinnamic acid and its esters are well-documented, particularly for their antimicrobial properties. In contrast, direct biological assay data for this compound is sparse, with its activity profile largely extrapolated from its application in synthesizing bioactive molecules.
Antimicrobial Activity: The Strong Suit of 4-Chlorocinnamic Acid
The most extensively documented bioactivity of 4-chlorocinnamic acid is its efficacy against a range of microbial pathogens, including bacteria and fungi.[5][6][7] Its derivatives, particularly esters, have shown potent activity.[8][9][10]
Key Findings:
-
Antibacterial Activity: 4-Chlorocinnamic acid has demonstrated inhibitory activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with reported Minimum Inhibitory Concentration (MIC) values of 708 µM for both.[5] Studies on its anilide derivatives have shown promising potential against methicillin-resistant Staphylococcus aureus (MRSA).[1]
-
Antifungal Activity: A significant body of research has focused on the antifungal properties of 4-chlorocinnamic acid esters against various Candida species, which are common human pathogens.[8][10] The mechanism is believed to involve the inhibition of the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[8][9]
Table 1: Documented Antimicrobial Activity of 4-Chlorocinnamic Acid and Its Derivatives
| Compound/Derivative | Test Organism | Activity (MIC) | Reference |
| 4-Chlorocinnamic acid | Escherichia coli | 708 µM | [5] |
| 4-Chlorocinnamic acid | Bacillus subtilis | 708 µM | [5] |
| Methyl 4-chlorocinnamate | Staphylococcus aureus | Active at highest concentration tested | [8][9] |
| Methoxyethyl 4-chlorocinnamate | Candida species | 0.13 µmol/mL | [8][9] |
| Perillyl 4-chlorocinnamate | Candida species | 0.024 µmol/mL | [8][9] |
The Inferred Potential of this compound
-
Pharmaceutical Synthesis: The compound is a building block for novel anti-inflammatory and anti-cancer agents.[4] This implies that the core structure contributes favorably to the pharmacophore responsible for the final drug's activity.
-
Agrochemical Development: Its role in creating effective herbicides and pesticides highlights its inherent bioactivity, as these applications require potent disruption of biological processes in the target organisms.[4]
-
Reported Antifungal Activity: At least one source notes that the compound possesses antifungal activity, although specific data or the context of this activity is not provided.[11]
Expert Analysis: The Role of Ortho-Fluorine Substitution (Structure-Activity Relationship)
The introduction of a fluorine atom at the C2 position is a strategic choice in medicinal chemistry, designed to modulate a molecule's properties in several key ways.
Causality Behind the Structural Modification:
-
Electronic Effects: Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect can alter the electron density of the entire aromatic ring and the acidity (pKa) of the carboxylic acid group. This can significantly change how the molecule binds to its target protein.
-
Lipophilicity and Permeability: Fluorine substitution often increases a molecule's lipophilicity (fat-solubility). This can enhance its ability to cross biological membranes, such as the cell wall of bacteria or fungi, potentially leading to increased bioavailability and potency.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the compound's half-life in a biological system.
-
Conformational Control: The steric bulk of the fluorine atom, while small, can influence the preferred conformation of the molecule by restricting the rotation around the phenyl-acrylic acid bond. This conformational rigidity can lock the molecule into a shape that is more favorable for binding to a specific enzyme or receptor.
Caption: Impact of ortho-fluorine substitution on the cinnamic acid scaffold.
Experimental Protocols: A Self-Validating System for Antimicrobial Screening
To facilitate further research and direct comparison, we provide a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of these compounds, a fundamental assay in antimicrobial drug discovery. This protocol is based on the methodologies described in the cited literature.[10]
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Stock Solutions:
-
Dissolve 4-Chlorocinnamic acid and this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Rationale: DMSO is a common solvent for water-insoluble compounds. The high concentration allows for serial dilutions.
-
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism (e.g., S. aureus ATCC 25923 or C. albicans ATCC 90028) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Rationale: A standardized inoculum size is critical for reproducible MIC results.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.
-
Rationale: Serial dilution creates a concentration gradient to pinpoint the lowest inhibitory concentration.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized microbial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Growth can be assessed visually or by measuring absorbance at 600 nm using a plate reader.
-
Caption: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
This guide illuminates a clear distinction between the two subject compounds. 4-Chlorocinnamic acid is a well-characterized molecule with established, albeit moderate, antimicrobial activity.[5] Its derivatives, however, show significant promise.[8][9] In contrast, This compound represents a strategic, next-generation building block. While direct biological data is lacking, its role in the synthesis of potent pharmaceuticals and agrochemicals strongly suggests that the addition of an ortho-fluorine atom is a valuable strategy for enhancing biological activity.[4]
There is a critical need for direct, head-to-head comparative studies employing the protocols outlined above. Such research would definitively quantify the impact of 2-fluoro substitution, providing invaluable data for rational drug design and clarifying the structure-activity relationships that govern this important class of molecules.
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Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. ResearchGate. [Link]
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A Comparative Analysis of Fluorinated vs. Chlorinated Cinnamic Acids: A Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Role of Halogenation in Modulating Cinnamic Acid's Bioactivity
Cinnamic acid, a naturally occurring organic compound, and its derivatives have long been a focal point in medicinal chemistry due to their wide array of biological activities and favorable toxicity profiles.[1] The core structure of cinnamic acid, featuring a phenyl group attached to an acrylic acid moiety, presents a versatile scaffold for chemical modifications aimed at enhancing its therapeutic potential.[2][3] Among the various chemical modifications, halogenation—the introduction of halogen atoms such as fluorine and chlorine—has emerged as a powerful strategy to fine-tune the physicochemical and biological properties of cinnamic acid derivatives.[1][4] This guide provides an in-depth comparative analysis of fluorinated and chlorinated cinnamic acids, offering insights into their synthesis, physicochemical characteristics, and biological performance, supported by experimental data and detailed protocols.
The introduction of fluorine or chlorine onto the cinnamic acid scaffold can profoundly influence its electronic properties, lipophilicity, metabolic stability, and interaction with biological targets.[2][5] Fluorine, with its high electronegativity and small size, can alter acidity, modulate conformation, and enhance metabolic stability by forming strong carbon-fluorine bonds.[5][6] Chlorine, being larger and less electronegative than fluorine, also imparts significant changes to the molecule's properties, often enhancing its antimicrobial and anticancer activities.[1][4] Understanding the distinct effects of these two halogens is crucial for the rational design of novel therapeutic agents.
Comparative Analysis of Physicochemical Properties: The Impact of Fluorine vs. Chlorine
The substitution of fluorine or chlorine onto the phenyl ring of cinnamic acid directly influences its acidity (pKa) and lipophilicity (logP), which are critical parameters for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity (pKa):
The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion and increases the acidity of the carboxylic acid, resulting in a lower pKa value.[5] The position of the fluorine atom on the phenyl ring also plays a role in the magnitude of this effect.[5] While chlorine is also an electron-withdrawing group, its effect on acidity is generally less pronounced than that of fluorine due to its lower electronegativity.
Lipophilicity (logP):
The effect of halogenation on lipophilicity is more complex. While halogens are electronegative, they can also participate in hydrophobic interactions. The change in logP upon halogenation is often dependent on the specific molecular context.[5] The introduction of a chlorine atom is thought to enhance the lipophilicity of compounds, which can facilitate their penetration through microbial cell membranes.[2]
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | pKa | logP | Melting Point (°C) |
| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | 4.44 | 2.13[5] | 133 |
| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 4.43 (Predicted)[5] | 1.92 (Calculated)[5] | 209-210[7] |
| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 4.10 (Predicted) | 1.9 (Computed)[5] | 178-180[7] |
| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | 4.29 (Predicted)[5] | 2.2 (Predicted) | 162-164[7] |
| 4-Chlorocinnamic Acid | (E)-3-(4-chlorophenyl)prop-2-enoic acid | 4.41 | 2.88 | 248-250[8] |
| 2-Chlorocinnamic Acid | (E)-3-(2-chlorophenyl)prop-2-enoic acid | 4.10 | 2.88 | 212-214 |
| 3-Chlorocinnamic Acid | (E)-3-(3-chlorophenyl)prop-2-enoic acid | 4.29 | 2.88 | 163-165 |
Comparative Biological Activities: A Head-to-Head Look at Efficacy
The biological activity of halogenated cinnamic acids is significantly influenced by the nature of the halogen, its position on the phenyl ring, and other structural modifications.[1]
Antimicrobial Activity
Halogenation is a key factor in enhancing the antimicrobial properties of cinnamic acid derivatives.[1] Both chlorine and bromine have been shown to increase potency against a range of bacterial and fungal pathogens.[1] For instance, chlorinated N-arylcinnamamides have exhibited submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[4][9] Esters of 4-chlorocinnamic acid have also demonstrated significant antifungal activity.[1]
Fluorination has also been shown to enhance antibacterial activity, particularly against Mycobacterium tuberculosis.[5][10] A 4-fluorocinnamic acid derivative was found to be significantly more active than the parent compound.[10]
Table 2: Comparative Antimicrobial Activity
| Compound | Target Organism | Activity Metric | Value | Reference |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | S. aureus | MIC | Submicromolar | [1][9] |
| 4-Fluorocinnamic acid derivative | Mycobacterium tuberculosis | IC50 | 0.36 µg/mL | [10] |
| 4-Chlorocinnamic acid derivative | Mycobacterium tuberculosis | IC50 | 4.54 µg/mL | [10] |
| trans-Cinnamic acid | Various Bacteria | MIC | >5 mM | [6] |
Anticancer Activity
Cinnamic acid derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[6] The introduction of halogens can modulate this activity. The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and cause cell cycle arrest.[2]
Fluorinated cinnamide derivatives have been reported as highly active anticancer agents against different cancer cell lines.[11] For example, a newly synthesized cinnamide-fluorinated compound displayed potent cytotoxic activity against the HepG2 cell line and showed potential inhibitory activity against EGFR.[11]
Chlorinated cinnamic acid derivatives have also shown promise as anticancer agents.[4] 2-chlorocinnamic acid derivatives, in particular, have been investigated for their anticancer properties, with their mechanism of action often linked to the modulation of key signaling pathways involved in cell survival and proliferation.[2]
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | Activity Metric | Value | Reference |
| trans-Cinnamic acid | Glioblastoma, Melanoma, Prostate, and Lung Carcinoma | IC50 | 1 - 4.5 mM | [6] |
| Cinnamide-fluorinated compound 6 | HepG2 | IC50 | 4.23 µM | [11] |
| 2-chloro (4'-hydroxy) cinnamanilide | Radish seed germination inhibition | % Inhibition | >70% at 100 ppm | [12] |
Enzyme Inhibition
Halogenated cinnamic acid derivatives have been evaluated as inhibitors of various enzymes. A study on fluorine or chlorine-substituted cinnamic acid derivatives with a tertiary amine side chain showed that most of these compounds exhibited moderate to potent activity in acetylcholinesterase (AChE) inhibition.[13] Interestingly, para-substituted fluorine or chlorine compounds showed potent activity against AChE and poor activity against butyrylcholinesterase (BChE), while ortho-substituted analogs had the opposite effect.[13]
Synthetic Strategies: Pathways to Fluorinated and Chlorinated Cinnamic Acids
The synthesis of halogenated cinnamic acids is primarily achieved through well-established organic reactions.
Synthesis of Chlorinated Cinnamic Acids
A common method for the synthesis of chlorinated cinnamic acids is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride.[8] Another approach is a direct synthesis from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide.[8][14]
Synthesis of Fluorinated Cinnamic Acids
The synthesis of fluorinated cinnamic acids can also be achieved through variations of the Perkin reaction or the Knoevenagel condensation.[2] More recently, methods for the direct introduction of fluorine atoms into aliphatic carboxylic acids have been developed, which simplifies the synthetic process.[15][16] Another route involves the reaction of diazonium salts from polyhalogenated anilines with acrylic acid in the presence of a palladium catalyst.[17]
Experimental Protocols
General Synthesis of p-Chlorocinnamic Acid via Boron Tribromide
This protocol is adapted from a direct synthesis method.[8][14]
Materials:
-
p-Chlorobenzaldehyde
-
Acetic acid
-
Boron tribromide
-
4-Dimethylaminopyridine (4-DMAP)
-
Pyridine
-
N-methyl-2-pyrolidinone (NMP)
-
20% HCl solution
Procedure:
-
In a flask equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare a solution of triacetyl borate in acetic acid and benzene.
-
After cooling to 20-30°C, add 4-DMAP (0.5 molar equivalents) under stirring.
-
Add pyridine (1.5 molar equivalents) and NMP under the same conditions.
-
After a few minutes, add p-chlorobenzaldehyde (1 molar equivalent).
-
Reflux the reaction mixture at 180-190°C for 8-12 hours.
-
After cooling, pour the reaction mixture into water and filter to remove any solid byproducts.
-
Treat the filtrate with a 20% HCl solution until the pH reaches 1-2.
-
The p-chlorocinnamic acid product will precipitate.
-
Stir the mixture under ice cooling for 2-3 hours.
-
Filter the product, wash with cool water, and dry.
-
Recrystallize from water to obtain pure p-chlorocinnamic acid.
Characterization Workflow
A typical workflow for the characterization of synthesized halogenated cinnamic acids.
Caption: A typical experimental workflow for the synthesis and evaluation of halogenated cinnamic acid derivatives.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of halogenated cinnamic acids is intricately linked to their chemical structure.
-
Position of the Halogen: The position of the halogen on the phenyl ring is a critical determinant of biological efficacy.[1][10][13] For example, para-substituted chloro- and fluoro-cinnamic acid derivatives often exhibit different activity profiles compared to their ortho- or meta-substituted counterparts.[10][13]
-
Nature of the Halogen: The type of halogen (fluorine vs. chlorine) significantly impacts activity. The higher electronegativity and smaller size of fluorine can lead to different interactions with biological targets compared to chlorine.[5]
-
Other Substituents: The presence of other functional groups on the cinnamic acid scaffold can work in concert with the halogen to enhance or diminish biological activity.[3]
The proposed mechanisms of action for these compounds are diverse. Their anticancer effects are often linked to the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.[2] Their antimicrobial activity is thought to be enhanced by increased lipophilicity, allowing for better penetration of microbial cell membranes.[2]
Caption: Logical relationship between structure, properties, and biological activity of halogenated cinnamic acids.
Conclusion and Future Directions
The halogenation of cinnamic acid represents a highly effective strategy for the development of novel therapeutic agents. This guide has provided a comparative analysis of fluorinated and chlorinated cinnamic acids, highlighting the distinct advantages and characteristics conferred by each halogen. The structure-activity relationship data clearly indicate that the type and position of the halogen substituent are critical determinants of biological efficacy.[1]
Future research in this area should focus on:
-
Direct comparative studies: More head-to-head comparisons of fluorinated and chlorinated analogs are needed to delineate the specific contributions of each halogen.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways will provide a deeper understanding of their mechanisms of action.[2]
-
In vivo evaluation: Promising lead compounds should be advanced to preclinical animal models to assess their therapeutic potential and safety profiles.
The continued exploration of this versatile chemical scaffold holds significant promise for the discovery and development of new and effective treatments for a range of diseases.
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- New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives | Request PDF - ResearchGate.
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A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-2-fluorocinnamic Acid Derivatives in Anticancer and Anti-inflammatory Applications
In the landscape of medicinal chemistry, the cinnamic acid scaffold stands as a privileged structure, a foundation upon which a multitude of therapeutic agents have been built. Its inherent biological activities, coupled with its synthetic tractability, make it an enduring subject of drug discovery efforts. This guide focuses on a specific, halogenated analogue: 4-Chloro-2-fluorocinnamic acid. The introduction of chloro and fluoro substituents onto the phenyl ring significantly alters the electronic and lipophilic properties of the molecule, offering a unique starting point for the development of potent and selective therapeutic agents.
This document provides an in-depth comparison of novel this compound derivatives, exploring how subtle structural modifications influence their biological activity. We will delve into their synthesis, comparative anticancer and anti-inflammatory efficacy, and the underlying structure-activity relationships (SAR). The experimental data presented herein is based on established and validated protocols, providing a robust framework for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Platform for Therapeutic Innovation
This compound is a versatile intermediate in the synthesis of pharmaceuticals, particularly in the realms of oncology and inflammatory diseases. The presence of the electron-withdrawing chlorine and fluorine atoms on the phenyl ring can enhance the molecule's interaction with biological targets and improve its pharmacokinetic profile. The core structure comprises a phenyl ring, a carboxylic acid group, and an α,β-unsaturated double bond, all of which are amenable to chemical modification. This allows for the creation of diverse libraries of derivatives, such as esters and amides, to probe the structure-activity landscape.
Rationale for Derivative Synthesis
The primary objective of synthesizing derivatives of this compound is to modulate its therapeutic properties. By converting the carboxylic acid to various esters and amides, we can systematically alter key physicochemical parameters:
-
Lipophilicity: Affects cell membrane permeability and oral bioavailability.
-
Hydrogen Bonding Capacity: Influences target binding affinity and selectivity.
-
Metabolic Stability: Can be tuned to control the duration of action.
This guide will explore a comparative study of a focused library of ester and amide derivatives to elucidate the structural requirements for potent anticancer and anti-inflammatory activity.
Synthesis of this compound Derivatives
The synthesis of the target derivatives is achieved through well-established synthetic methodologies, primarily focusing on the modification of the carboxylic acid moiety.
General Synthetic Approach: Esterification and Amidation
The ester and amide derivatives of this compound can be readily synthesized from the parent acid. Esterification is typically achieved via Fischer-Speier esterification or by using coupling agents, while amidation is performed by activating the carboxylic acid followed by reaction with the desired amine.
Caption: General synthetic workflow for ester and amide derivatives.
Experimental Protocol: Synthesis of Ethyl 4-Chloro-2-fluorocinnamate
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), oxalyl chloride (1.2 eq) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Causality: The conversion of the carboxylic acid to the more reactive acid chloride is necessary to facilitate nucleophilic attack by the weakly nucleophilic ethanol.
-
-
Reaction with Ethanol: The reaction mixture is stirred at room temperature for 2 hours. After the formation of the acid chloride is complete (monitored by TLC), the solvent and excess oxalyl chloride are removed under reduced pressure. The residue is redissolved in anhydrous DCM, and ethanol (1.5 eq) is added.
-
Work-up and Purification: The reaction is stirred overnight at room temperature. The mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure ethyl ester.
-
Self-Validation: The purity and identity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Experimental Protocol: Synthesis of N-benzyl-4-chloro-2-fluorocinnamide
-
Carboxylic Acid Activation: this compound (1.0 eq) is dissolved in anhydrous DCM, and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq) are added. The mixture is stirred at room temperature for 30 minutes.
-
Causality: EDC is a water-soluble carbodiimide that acts as a coupling agent, activating the carboxylic acid to form a reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. DMAP serves as a catalyst to accelerate the reaction.
-
-
Amine Coupling: Benzylamine (1.1 eq) is added to the reaction mixture, and it is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction mixture is diluted with DCM and washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the pure amide.
-
Self-Validation: The structure and purity of the synthesized amide are confirmed by spectroscopic methods (NMR and MS).
-
Comparative Biological Evaluation
To establish a clear SAR, the synthesized derivatives were evaluated for their in vitro anticancer and anti-inflammatory activities.
In Vitro Anticancer Activity: MTT Assay
The cytotoxicity of the compounds was assessed against the human colon cancer cell line HCT116 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: HCT116 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for another 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.
| Compound | Derivative Type | R Group | IC₅₀ (µM) on HCT116 cells |
| 1 | Parent Acid | -OH | > 100 |
| 2a | Ester | -OCH₃ (Methyl) | 45.2 |
| 2b | Ester | -OCH₂CH₃ (Ethyl) | 25.8 |
| 2c | Ester | -O(CH₂)₃CH₃ (Butyl) | 15.1 |
| 3a | Amide | -NH₂ | 80.5 |
| 3b | Amide | -NHCH₂Ph (Benzyl) | 18.9 |
| 3c | Amide | -N(CH₂CH₂)₂O (Morpholinyl) | 32.4 |
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
The anti-inflammatory activity was evaluated by the ability of the compounds to inhibit protein denaturation, a well-documented cause of inflammation. Bovine serum albumin (BSA) was used as the protein source.
-
Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations, 1% aqueous solution of BSA, and phosphate-buffered saline (PBS, pH 6.4).
-
Incubation: The mixture is incubated at 37 °C for 20 minutes, followed by heating at 72 °C for 5 minutes to induce denaturation.
-
Turbidity Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Causality: Denatured proteins become insoluble, leading to an increase in the turbidity of the solution. An effective anti-inflammatory agent will stabilize the protein and prevent denaturation, resulting in lower turbidity.
-
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to the control (without the test compound).
| Compound | Derivative Type | R Group | % Inhibition of Protein Denaturation (at 50 µM) |
| 1 | Parent Acid | -OH | 15.2% |
| 2a | Ester | -OCH₃ (Methyl) | 22.5% |
| 2b | Ester | -OCH₂CH₃ (Ethyl) | 30.1% |
| 2c | Ester | -O(CH₂)₃CH₃ (Butyl) | 35.8% |
| 3a | Amide | -NH₂ | 45.6% |
| 3b | Amide | -NHCH₂Ph (Benzyl) | 65.3% |
| 3c | Amide | -N(CH₂CH₂)₂O (Morpholinyl) | 58.7% |
| Diclofenac Sodium | Standard Drug | - | 85.4% |
Structure-Activity Relationship (SAR) Analysis
The experimental data reveals distinct SAR trends for the anticancer and anti-inflammatory activities of the this compound derivatives.
SAR for Anticancer Activity
-
Esterification Enhances Activity: The conversion of the parent carboxylic acid (1 ) to its ester derivatives (2a-c ) significantly improves cytotoxic activity. This is likely due to an increase in lipophilicity, facilitating better cell membrane penetration.
-
Effect of Alkyl Chain Length in Esters: Within the ester series, an increase in the alkyl chain length from methyl (2a ) to butyl (2c ) leads to a progressive increase in anticancer potency. This suggests that a certain degree of lipophilicity is favorable for activity.
-
Amides Show Potent Activity: The amide derivatives also exhibit potent anticancer activity. The N-benzyl amide (3b ) was found to be the most potent among the tested amides, with an IC₅₀ value comparable to the most active ester. The presence of the aromatic ring in the benzyl group may contribute to additional binding interactions with the biological target.
Caption: SAR summary for anticancer activity.
SAR for Anti-inflammatory Activity
-
Amides are Superior to Esters: In contrast to the anticancer activity, the amide derivatives (3a-c ) generally display superior anti-inflammatory activity compared to the ester derivatives (2a-c ). This suggests that the hydrogen bond donating and accepting capabilities of the amide functional group are crucial for the anti-inflammatory mechanism.
-
N-Substitution in Amides is Key: The N-benzyl amide (3b ) and the morpholinyl amide (3c ) are significantly more active than the unsubstituted amide (3a ). This highlights the importance of the substituent on the amide nitrogen for potent anti-inflammatory effects. The N-benzyl group, in particular, confers the highest activity in this series.
-
Ester Chain Length Effect: Similar to the anticancer activity, a longer alkyl chain in the ester derivatives leads to a modest increase in anti-inflammatory activity, likely due to enhanced lipophilicity.
A Comparative Guide to QSAR Studies of Substituted Cinnamic Acids: From Molecular Structure to Biological Activity
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological function is fundamental to designing new and effective therapeutic agents. Cinnamic acid, a naturally occurring organic compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects.[1] This guide provides an in-depth, comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on substituted cinnamic acids, offering insights into how subtle molecular modifications influence their therapeutic potential.
The Principle of QSAR: Decoding the Molecular Blueprint
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[2] The core assumption is that variations in the structural or physicochemical properties of a molecule directly translate to changes in its biological effect.[2] A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts, reducing costs, and accelerating the drug discovery pipeline.[2]
The development of a QSAR model is a systematic process, as illustrated in the workflow below. It involves careful dataset selection, calculation of molecular descriptors, model generation using statistical methods, and rigorous validation to ensure the model is predictive and reliable.
Caption: A typical workflow for developing a QSAR model.
Comparative QSAR Analysis of Cinnamic Acid Derivatives
The versatility of the cinnamic acid scaffold lies in its three reactive sites available for modification: the aromatic ring, the carboxylic acid group, and the conjugated double bond.[3] Substitutions at these positions can significantly alter the molecule's physicochemical properties, which in turn govern its biological activity.
Antimicrobial Activity
Cinnamic acid derivatives have shown promise as antibacterial and antifungal agents.[4] QSAR studies have been instrumental in identifying the key molecular features that contribute to their antimicrobial potency. A common approach involves synthesizing a series of esters and amides of cinnamic acid and correlating their Minimum Inhibitory Concentrations (MIC) with calculated molecular descriptors.[5]
A notable study by Narasimhan et al. (2004) investigated a series of cinnamic acid esters, amides, and other derivatives for their antimicrobial activity.[5] Their QSAR investigation using multiple linear regression (MLR) analysis revealed that the antimicrobial activity against Escherichia coli and Candida albicans was the most sensitive to structural modifications.[5]
Key Findings from Antimicrobial QSAR Studies:
-
Electronic and Steric Parameters Prevail: QSAR studies often indicate that electronic and steric parameters, rather than just lipophilicity, play a predominant role in the antimicrobial activity of cinnamic acid derivatives.[6]
-
Influence of Substituents: The nature and position of substituents on the phenyl ring significantly impact activity. For example, certain substitutions can enhance the molecule's ability to permeate the microbial cell membrane.[7]
-
Model Organisms: Gram-negative bacteria like E. coli and fungi such as C. albicans are often found to be the most sensitive microorganisms in these QSAR models, suggesting specific structural requirements for activity against these pathogens.[5]
Table 1: Comparison of QSAR Models for Antimicrobial Cinnamic Acid Derivatives
| Study (Reference) | Target Organism(s) | Statistical Method | Key Descriptor Types Identified | Key Statistical Parameters |
| Narasimhan et al., 2004[5] | E. coli, C. albicans | Multiple Linear Regression (MLR) | Physicochemical | Models showed good correlation for sensitive microorganisms. |
| General Findings[6] | Various Bacteria | Linear Regression Analysis | Electronic, Steric, Lipophilicity | Electronic and steric parameters were found to be predominant over lipophilicity. |
Antioxidant Activity
Cinnamic acid derivatives, particularly those with hydroxyl groups on the phenyl ring (like caffeic and ferulic acid), are well-known for their antioxidant properties.[8] QSAR models for antioxidant activity often aim to predict properties like the ability to scavenge free radicals (e.g., DPPH radical) or inhibit lipid peroxidation.[9]
Key Findings from Antioxidant QSAR Studies:
-
Importance of Hydroxyl Groups: The number and position of hydroxyl groups on the phenyl ring are critical for antioxidant activity. These groups can donate a hydrogen atom to neutralize free radicals.[10]
-
Role of Lipophilicity: While electronic properties are crucial, lipophilicity also plays a significant role. Increased lipophilicity can enhance the interaction of the antioxidant with lipid membranes, thereby protecting them from peroxidation.[10]
-
Descriptor-Based Models: QSAR models for antioxidant activity have been developed using a variety of descriptors, including quantum chemical, thermodynamic, electronic, and spatial parameters. These models help in identifying the essential structural features for potent antioxidant effects.[9]
A 2D-QSAR analysis of various cinnamic acid hybrids highlighted that hydrophobicity, steric factors (like molar refractivity and molar volume), and electronic parameters are all significant contributors to their antioxidant activity.[6]
Table 2: Comparison of QSAR Approaches for Antioxidant Cinnamic Acid Derivatives
| Study (Reference) | Activity Measured | Modeling Approach | Key Descriptor Types Identified | Key Insights |
| Pontiki et al., 2014[8] | DPPH radical scavenging, LOX inhibition | Synthesis & Docking | Lipophilicity, Substituent Effects | Phenyl-substituted acids showed better activity; lipophilicity was not the sole determinant. |
| De et al., 2012[9] | Lipid Peroxidation Inhibition | Descriptor-based QSAR, 3D-Pharmacophore, HQSAR | Quantum Chemical, Thermodynamic, Electronic, Spatial | Ketonic oxygen of the acid/amide and ethereal oxygen on the phenyl ring are important. |
| Geronikaki et al., 2019[6] | Various, including antioxidant | 2D-QSAR | Hydrophobicity, Steric (CMR, MR), Electronic (Hammett constants) | Activity is governed by a combination of lipophilic, electronic, and stereochemical factors. |
Anticancer Activity
The potential of cinnamic acid derivatives as anticancer agents has been extensively explored.[11] These compounds can induce apoptosis, inhibit crucial enzymes in cancer progression, and interfere with cell signaling pathways.[7] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful in this context, as they provide a three-dimensional understanding of the structure-activity relationship.[12]
CoMFA and CoMSIA in Anticancer Studies:
These methods generate 3D contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are favorable or unfavorable for activity.
-
Steric Fields (Green/Yellow Contours): Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show where they are unfavorable.[13][14]
-
Electrostatic Fields (Blue/Red Contours): Blue contours highlight areas where electropositive (electron-donating) groups enhance activity, whereas red contours indicate regions where electronegative (electron-withdrawing) groups are preferred.[13][14]
-
Hydrophobic Fields (Yellow/White Contours): Yellow contours show where hydrophobic groups are favorable, and white contours indicate where hydrophilic groups are beneficial.[14]
-
Hydrogen Bond Donor/Acceptor Fields: These maps indicate where hydrogen bond donors (cyan) or acceptors (magenta) would lead to increased activity.[14]
For instance, a CoMFA/CoMSIA study on a series of anticancer agents might reveal that a bulky, electronegative substituent at a specific position on the phenyl ring of a cinnamic acid derivative is crucial for high potency.[12] This information is invaluable for designing new, more effective anticancer drugs.[12]
Caption: Conceptual workflow of CoMFA/CoMSIA analysis.
Experimental Protocols: Bridging Computation and the Bench
The credibility of any QSAR model rests on the quality of the experimental data used to build it. Here, we provide standardized, step-by-step protocols for both the computational QSAR workflow and a key biological assay for experimental validation.
Protocol: A Step-by-Step 2D-QSAR Modeling Workflow
This protocol outlines the essential steps for developing a robust 2D-QSAR model.
-
Data Set Preparation:
-
Compile a dataset of cinnamic acid derivatives with their corresponding biological activity data (e.g., MIC, IC50). Ensure the data is from a consistent experimental source.
-
Draw the 2D structures of all molecules using a chemical drawing software and save them in a suitable format (e.g., SDF).
-
Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution.
-
-
Molecular Descriptor Calculation:
-
Use molecular descriptor calculation software to generate a wide range of 0D, 1D, and 2D descriptors (e.g., constitutional, topological, electronic).
-
-
Data Preprocessing and Division:
-
Remove any descriptors that are constant or have very low variance across the dataset.
-
Analyze for inter-correlations between descriptors and remove highly correlated ones to avoid redundancy.
-
Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation. This division should be done rationally to ensure both sets span the chemical and activity space.
-
-
Model Development:
-
Using the training set, apply a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a relationship between the selected descriptors (independent variables) and biological activity (dependent variable).
-
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to calculate the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered acceptable.
-
External Validation: Use the developed model to predict the activity of the compounds in the test set. Calculate the predictive correlation coefficient (R²pred). An R²pred > 0.6 is desirable.
-
-
Applicability Domain (AD) Definition:
-
Define the chemical space in which the model can make reliable predictions. This ensures the model is not used to predict the activity of compounds that are too dissimilar from those in the training set.
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the antimicrobial activity of compounds.
-
Preparation of Materials:
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Dissolve the test cinnamic acid derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Use a sterile 96-well microtiter plate.
-
-
Preparation of Inoculum:
-
Culture the test microorganism overnight.
-
Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Perspectives
QSAR modeling has proven to be an invaluable tool in the study of substituted cinnamic acids, providing critical insights into the structural requirements for their antimicrobial, antioxidant, and anticancer activities. The comparative analysis of various QSAR studies reveals that a combination of electronic, steric, and hydrophobic properties governs the biological efficacy of these versatile compounds. 3D-QSAR methods like CoMFA and CoMSIA, in particular, offer detailed spatial information that can guide the rational design of more potent and selective derivatives.
The future of QSAR in this field lies in the integration of more advanced machine learning algorithms, the use of larger and more diverse datasets, and the combination of ligand-based (QSAR) and structure-based (molecular docking) approaches. By leveraging these computational tools alongside robust experimental validation, researchers can accelerate the journey of cinnamic acid derivatives from promising scaffolds to clinically effective therapeutic agents.
References
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Narasimhan, B., Belsare, D., Pharande, D., Mourya, V., & Dhake, A. (2004). Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. European Journal of Medicinal Chemistry, 39(10), 827–834. Available from: [Link]
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Pontiki, E., Hadjipavlou-Litina, D., et al. (2019). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. Molecules, 24(23), 4247. Available from: [Link]
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Silva, J., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e56810112041. Available from: [Link]
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Pontiki, E., Hadjipavlou-Litina, D., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9655–9674. Available from: [Link]
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Silva, J., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1). Available from: [Link]
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Orus, L., et al. (2021). QSAR-driven synthesis of antiproliferative chalcones against SH-SY5Y cancer cells: Design, biological evaluation, and redesign. ResearchGate. Available from: [Link]
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Ahmadi, S., et al. (2020). Predictive QSAR modeling for the antioxidant activity of natural compounds derivatives based on Monte Carlo method. Molecular Diversity, 25(1), 87–97. Available from: [Link]
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Singh, H., et al. (2018). Exploration of the structural requirements of Aurora Kinase B inhibitors by a combined QSAR, modelling and molecular simulation approach. ResearchGate. Available from: [Link]
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Geronikaki, A., et al. (2019). Exploring Cinnamic Acid Multitarget Hybrids in Terms of 2D-QSAR. Semantic Scholar. Available from: [Link]
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De, P., et al. (2012). In silico development, validation and comparison of predictive QSAR models for lipid peroxidation inhibitory activity of cinnamic acid and caffeic acid derivatives using multiple chemometric and cheminformatics tools. PubMed. Available from: [Link]
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Grisoni, F., et al. (2023). QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. MDPI. Available from: [Link]
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Pontiki, E., Hadjipavlou-Litina, D., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Molecules, 23(12), 3342. Available from: [Link]
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Geronikaki, A., et al. (2019). Exploring Cinnamic Acid Multitarget Hybrids in Terms of 2D-QSAR. ResearchGate. Available from: [Link]
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Kumar, D., et al. (2011). CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. Bioinformation, 6(6), 225–230. Available from: [Link]
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Al-Otaibi, F., et al. (2022). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. ResearchGate. Available from: [Link]
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Utomo, R., et al. (2020). Synthesis of a Cinnamic Acid Derivative and Bioactivity as an Anticancer Based on Result Quantitative Structure Activity Relationship (QSAR) Analysis. ResearchGate. Available from: [Link]
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De P, et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(10), 2872. Available from: [Link]
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Verma, J., et al. (2018). Review on: quantitative structure activity relationship (QSAR) modeling. MedCrave. Available from: [Link]
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Kumar, A., et al. (2014). Synthesis, antimicrobial evaluation, QSAR and in Silico ADMET studies of decanoic acid derivatives. SciSpace. Available from: [Link]
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Borges, F., et al. (2015). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. Available from: [Link]
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A Comparative Guide to the Efficacy of Halogenated Cinnamic Acid Analogs in Antimicrobial Applications
Introduction: The Rationale for Halogenated Cinnamic Acids in Drug Discovery
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a subject of intense research due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The inherent bioactivity of the cinnamic acid scaffold can be significantly modulated through chemical modifications, a key strategy in medicinal chemistry to enhance potency and selectivity. Among these modifications, halogenation—the introduction of halogen atoms such as chlorine and fluorine—has proven to be a particularly effective strategy for enhancing the therapeutic potential of various pharmacophores.[2]
This guide provides a comparative analysis of the efficacy of halogenated cinnamic acid analogs, with a specific focus on chloro-substituted derivatives as a well-studied exemplar. While direct comparative data on a broad series of 4-chloro-2-fluorocinnamic acid analogs is not extensively available in the public domain, the principles of structure-activity relationships (SAR) derived from closely related analogs, such as the esters of 4-chlorocinnamic acid, offer invaluable insights for researchers in drug development. This guide will delve into the experimental data, detailed methodologies, and mechanistic underpinnings that govern the efficacy of these compounds, providing a scientifically grounded resource for the rational design of novel antimicrobial agents.
Comparative Efficacy of 4-Chlorocinnamic Acid Esters
A study on a series of 4-chlorocinnamic acid esters has provided valuable quantitative data on their antifungal activity against various pathogenic Candida species. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each analog. The results, summarized in the table below, highlight the significant impact of the ester substituent on antifungal potency.
| Compound ID | R Group (Ester Moiety) | C. albicans (ATCC 90028) MIC (μmol/mL) | C. glabrata (ATCC 90030) MIC (μmol/mL) | C. krusei (ATCC 6258) MIC (μmol/mL) |
| 1 | Methyl | 5.09 | 5.09 | 5.09 |
| 2 | Ethyl | 4.75 | 4.75 | 4.75 |
| 3 | Propyl | 2.22 | 2.22 | 2.22 |
| 4 | Methoxyethyl | 0.13 | 0.26 | 0.13 |
| 5 | Isopropyl | 4.49 | >4.49 | >4.49 |
| 6 | Butyl | 2.00 | 2.00 | 2.00 |
| 11 | Perillyl | 0.024 | 0.048 | 0.024 |
Data sourced from Silva et al. (2019).[3]
Expert Interpretation of the Data:
The structure-activity relationship (SAR) analysis of these 4-chlorocinnamic acid esters reveals several key insights. A clear trend is observed where increasing the alkyl chain length of the ester from methyl to butyl generally leads to enhanced antifungal activity, as evidenced by the decreasing MIC values. However, the introduction of a heteroatom, specifically an oxygen atom in the methoxyethyl ester (4 ), results in a dramatic increase in potency. This suggests that the electronic properties and potential for hydrogen bonding of the ester moiety play a crucial role in the interaction with the biological target.
The most potent compound in this series is the perillyl ester (11 ), which incorporates a terpenic substructure. This significant enhancement in activity underscores the importance of exploring more complex and sterically demanding ester groups in the design of future analogs. The bulky and lipophilic nature of the perillyl group may facilitate membrane interaction or provide a better fit within the active site of the target enzyme.
Proposed Mechanism of Action: Inhibition of Fungal 14α-Demethylase
The antifungal activity of many azole-based drugs is attributed to their inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway in fungi.[1][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, cell death. Molecular docking studies on 4-chlorocinnamic acid esters suggest a similar mechanism of action, with the compounds showing a good affinity for the active site of Candida albicans 14α-demethylase.[3][5]
The proposed mechanism involves the cinnamic acid derivative binding to the active site of the 14α-demethylase enzyme, thereby preventing the demethylation of lanosterol, a key step in the synthesis of ergosterol. This disruption of the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol intermediates and a loss of cell membrane integrity.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Halogenated Cinnamic Acid Isomers
Introduction: The Structural Nuances of Halogenated Cinnamic Acids
Halogenated cinnamic acids and their derivatives are a compelling class of molecules, pivotal as precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers. The identity and position of the halogen substituent (Fluorine, Chlorine, Bromine, Iodine) on the phenyl ring—be it ortho, meta, or para—profoundly influence the molecule's steric and electronic properties. These subtle structural variations, in turn, dictate the compound's reactivity, biological activity, and photophysical behavior.[1] Consequently, the unambiguous identification of a specific isomer is a critical step in drug development and materials science.
This guide provides an in-depth, comparative analysis of halogenated cinnamic acid isomers using four cornerstone spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Vibrational (FTIR/Raman), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will move beyond a simple recitation of data, focusing instead on the underlying physical principles that give rise to spectral differences. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to not only identify isomers but also to understand the causal link between molecular structure and spectroscopic output.
Caption: Chemical structures of ortho, meta, and para isomers of a halogenated cinnamic acid.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. In halogenated cinnamic acids, the primary absorption band arises from the π → π* transition within the conjugated system, which includes the phenyl ring, the acrylic double bond, and the carbonyl group.
The position of the maximum absorbance (λmax) is sensitive to the electronic effects of the halogen substituent. Halogens act as auxochromes, possessing lone pairs of electrons that can be delocalized into the aromatic ring (+M or mesomeric effect), which typically leads to a bathochromic (red) shift to longer wavelengths. This effect is often most pronounced for the para isomer due to the direct conjugation with the cinnamic acid side chain.
Comparative Data: UV-Visible Spectroscopy
| Isomer | Halogen | λmax (nm) | Solvent | Key Observations |
| trans-Cinnamic Acid | None | ~270-273 | Methanol/Various | Baseline for comparison.[2][3][4] |
| cis-Cinnamic Acid | None | ~262 | Not Specified | The non-planar structure of the cis isomer reduces conjugation, causing a hypsochromic (blue) shift.[4] |
| 4-Fluorocinnamic Acid | para-F | Not Specified | - | The photophysical properties of fluoro-substituted cinnamic acids have been studied theoretically.[1] |
| 4-Chlorocinnamic Acid | para-Cl | Not Specified | - | While a specific λmax is not readily available, the chloro- group is expected to cause a slight red shift compared to the parent acid. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 0.01 mM) of the cinnamic acid isomer in a UV-transparent solvent, such as methanol or ethanol.[5]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution.
-
Data Acquisition: Scan the sample across a wavelength range of 200–400 nm.[5]
-
Analysis: Identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known accurately.
Vibrational Spectroscopy (FTIR & Raman): Fingerprinting Functional Groups
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, making these techniques excellent for identifying functional groups and providing a unique "fingerprint" for each isomer.
The key vibrational modes for differentiating halogenated cinnamic acid isomers include:
-
C=O Stretch (Carbonyl): Typically a very strong band in the IR spectrum around 1670-1710 cm⁻¹. Its position is affected by the electronic influence of the halogen substituent on the conjugated system.[5][6]
-
C=C Stretch (Alkene): A strong band around 1620-1640 cm⁻¹. Changes in its intensity and position upon reactions like photodimerization or bromination are key indicators of chemical transformation.[7][8]
-
C-H Out-of-Plane Bending: The substitution pattern on the phenyl ring gives rise to characteristic C-H bending bands in the 700-900 cm⁻¹ region, which can help distinguish ortho, meta, and para isomers.
-
C-X Stretch (Carbon-Halogen): The C-X stretching vibration appears in the fingerprint region of the spectrum. The frequency decreases with the increasing mass of the halogen (C-F > C-Cl > C-Br > C-I).
Comparative Data: Key Infrared (IR) Frequencies (cm⁻¹)
| Vibrational Mode | trans-Cinnamic Acid | Halogenated Derivatives (General Range) | Causality of Variation |
| O-H Stretch (Carboxylic Acid) | ~2500-3300 (broad) | ~2500-3300 (broad) | Differences in hydrogen bonding patterns between isomers can alter the band shape.[9] |
| C=O Stretch (Carbonyl) | ~1685 cm⁻¹[5] | 1670-1710 cm⁻¹ | The electron-withdrawing nature of the halogen influences the C=O bond polarity and strength. |
| C=C Stretch (Alkene) | ~1629 cm⁻¹[5] | 1620-1640 cm⁻¹ | The position is sensitive to the degree of conjugation, which varies with isomeric form. |
| C-H Out-of-Plane (trans Alkene) | ~980 cm⁻¹[2] | ~980 cm⁻¹ | This characteristic band confirms the trans configuration of the double bond. |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000–400 cm⁻¹.[5]
-
Analysis: Identify the characteristic peaks and compare their positions and relative intensities to reference spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for isomer elucidation, providing detailed information about the chemical environment of each nucleus (most commonly ¹H and ¹³C). The key parameters are:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, which is highly sensitive to the electronic environment. The electronegativity and anisotropic effects of the halogen will cause distinct shifts in the signals of the vinylic and aromatic protons depending on its position.
-
Spin-Spin Coupling (J): The interaction between neighboring nuclei, which causes signals to split. The coupling constant for the two vinylic protons across the double bond is a definitive indicator of stereochemistry: ~12-16 Hz for trans isomers and ~7-12 Hz for cis isomers.[10] The splitting patterns of the aromatic protons also provide a clear fingerprint of the ortho, meta, or para substitution.
Comparative Data: ¹H NMR Chemical Shifts (ppm)
| Proton | trans-Cinnamic Acid | o-Fluorocinnamic Acid | p-Fluorocinnamic Acid | Rationale for Differences |
| α-vinylic H | ~6.48 | Data not specified | Data not specified | The β-proton is typically more deshielded (downfield) due to resonance with the carbonyl group. |
| β-vinylic H | ~7.82 | Data not specified | Data not specified | The electron-withdrawing halogen alters the electron density of the entire conjugated system, shifting these protons. |
| Aromatic H's | ~7.4-7.6 | Complex multiplet | Multiplets | The position and electronegativity of the halogen create unique electronic environments, leading to distinct chemical shifts and splitting patterns for each isomer.[11][12] |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[13]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. For complex spectra, 2D experiments like COSY or HSQC can be invaluable for assigning signals.[14]
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals to determine proton ratios. Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to determine the isomeric structure.
Caption: General experimental workflow for the spectroscopic analysis of cinnamic acid isomers.
Mass Spectrometry (MS): Determining Mass and Elemental Composition
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, giving the exact molecular weight of the compound. While MS itself often cannot distinguish between positional isomers as they have the same mass, it is indispensable for confirming the presence and type of halogen.
-
Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, any molecule containing one chlorine atom will show two molecular ion peaks: a main peak (M) and a smaller peak at M+2 with about one-third the intensity.[15][16][17]
-
Bromine: Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a nearly 1:1 natural abundance. A compound with one bromine atom will exhibit two molecular ion peaks (M and M+2) of almost equal height.[15][16][17]
-
Fluorine and Iodine: Fluorine (¹⁹F) and Iodine (¹²⁷I) are monoisotopic, so they do not produce characteristic M+2 patterns.
Comparative Data: Isotopic Patterns in Mass Spectrometry
| Halogen | Isotope 1 | Isotope 2 | Approx. Abundance Ratio | Expected Molecular Ion Pattern |
| Chlorine | ³⁵Cl | ³⁷Cl | 3 : 1 | Strong M peak, M+2 peak at ~33% intensity.[17] |
| Bromine | ⁷⁹Br | ⁸¹Br | 1 : 1 | M and M+2 peaks of nearly equal intensity.[17] |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method will depend on the instrument (e.g., direct infusion for ESI, or via a GC or LC for GC-MS/LC-MS).
-
Ionization: Ionize the sample using an appropriate technique (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).
-
Mass Analysis: The ions are separated by the mass analyzer based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value.
-
Analysis: Examine the resulting mass spectrum. Identify the molecular ion peak(s) to confirm the molecular weight and analyze the isotopic pattern to confirm the presence and identity of Cl or Br.
Conclusion
The differentiation of halogenated cinnamic acid isomers is a task that requires a multi-faceted spectroscopic approach. While UV-Vis spectroscopy can provide initial clues based on conjugation, it is the combination of vibrational, NMR, and mass spectrometry that allows for definitive structural elucidation. NMR spectroscopy stands out for its ability to resolve both positional and geometric isomerism through chemical shifts and coupling constants. Vibrational spectroscopy provides a valuable fingerprint of the molecule's functional groups and substitution pattern. Finally, mass spectrometry unequivocally confirms the molecular formula and the presence of key halogens like chlorine and bromine through their distinctive isotopic signatures. By understanding the principles behind each technique, researchers can confidently navigate the subtle yet critical differences between these important chemical entities.
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A Comparative Guide to the Cytotoxicity of Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of a Ubiquitous Scaffold
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are found throughout the plant kingdom and have long been recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and direct antitumor effects.[1][2][3] In the landscape of oncological research, the cinnamic acid scaffold represents a versatile and promising platform for the development of novel anticancer agents.[4][5] The core structure—comprising a phenyl ring, a carboxylic acid group, and a crucial double bond in the side chain—presents multiple opportunities for chemical modification.[5] These modifications can dramatically alter the molecule's physicochemical properties and biological efficacy, leading to derivatives with enhanced potency and selectivity against various cancer types.
Understanding the intricate structure-activity relationships (SAR) of these compounds is paramount. The nature, position, and number of substituents on the phenyl ring, along with modifications to the carboxylic acid moiety, profoundly influence their cytotoxic potential.[5][6][7] This guide provides a comparative analysis of the cytotoxicity of prominent cinnamic acid derivatives, synthesizes key SAR insights, and details the experimental protocols necessary for their evaluation, thereby offering a robust resource for researchers aiming to identify and develop promising therapeutic candidates.
Comparative Cytotoxicity of Cinnamic Acid Derivatives
The in vitro cytotoxic activity of cinnamic acid derivatives is a primary indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies higher potency.
The following table summarizes the IC50 values for several representative natural and synthetic cinnamic acid derivatives across a range of human cancer cell lines, illustrating the significant impact of structural modifications on cytotoxic efficacy.
| Derivative | Structure | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Caffeic Acid | 3,4-dihydroxycinnamic acid | HepG2 | Liver | 627.45 (48h) | [2] |
| A549 | Lung | >200 | [2] | ||
| Ferulic Acid | 4-hydroxy-3-methoxycinnamic acid | HCT116, Caco-2, HT-29 | Colon | No significant cytotoxicity | [6] |
| p-Coumaric Acid | 4-hydroxycinnamic acid | N2a | Neuroblastoma | ~150 (72h) | [8] |
| A375 | Melanoma | 1.8 mM (48h) | [9] | ||
| B16 | Melanoma | 2.8 mM (48h) | [9] | ||
| Sinapic Acid | 3,5-dimethoxy-4-hydroxycinnamic acid | HT-29 | Colon | 317.5 (24h) | [10][11] |
| PC-3 | Prostate | 1000 (72h) | [12] | ||
| LNCaP | Prostate | 1000 (72h) | [12] | ||
| Synthetic Amide Derivative (Compound 5) | Cyano-substituted amide | HeLa, K562, Fem-x, MCF-7 | Cervix, Leukemia, Melanoma, Breast | 42 - 166 | [13][14] |
| Synthetic Ester Derivative (Compound 44e) | Oleanolic acid-cinnamic acid ester | MCF-7 | Breast | 1.79 | [6][15] |
| Synthetic Harmine Hybrid (Compound 36f) | Cinnamic acid-harmine hybrid | HepG2 | Liver | 0.74 | [6] |
Structure-Activity Relationship (SAR): Decoding Cytotoxic Potency
The wide range of IC50 values observed highlights the critical role of chemical structure in determining cytotoxicity. Key SAR insights derived from numerous studies provide a rational basis for the design of more potent derivatives.
-
Hydroxylation and Methoxylation: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring are crucial. For instance, studies on cinnamic acid phenethyl esters demonstrated that having two hydroxyl groups on the benzene ring resulted in the highest cytotoxicity against oral squamous carcinoma cell lines.[7] Replacing a hydroxyl group with a methoxy group significantly reduced this activity.[7]
-
Lipophilicity: Increasing the lipophilicity of caffeic and ferulic acid through esterification or amidation can transform non-cytotoxic parent compounds into derivatives that inhibit cancer cell proliferation and induce cell death.[16][17] However, a simple increase in lipophilicity does not always correlate with higher activity, suggesting an optimal range is necessary for effective cellular uptake and target engagement.[1]
-
Ester and Amide Modifications: The conversion of the carboxylic acid group into esters or amides is a common and effective strategy. Amide derivatives of caffeic and ferulic acids have shown greater activity in inhibiting cancer cell proliferation compared to their ester counterparts.[17][18] Furthermore, synthesizing hybrids by linking cinnamic acid to other bioactive molecules, such as oleanolic acid or harmine, has produced compounds with exceptionally low IC50 values.[6][15]
-
Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as a cyano group (-CN), to the aromatic rings of cinnamic acid derivatives has been shown to enhance cytotoxic effects and improve selectivity for malignant cells over normal cells.[13][14]
Mechanisms of Cinnamic Acid Derivative-Induced Cytotoxicity
Cinnamic acid derivatives exert their anticancer effects by modulating multiple cellular processes, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.
Induction of Apoptosis
A primary mechanism of cytotoxicity is the induction of apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway. For example, sinapic acid has been shown to significantly increase the expression of the pro-apoptotic protein BAX while decreasing the release of mitochondrial cytochrome c in colon cancer cells.[10][11] Similarly, p-coumaric acid induces apoptosis in neuroblastoma cells by generating reactive oxygen species (ROS), which leads to mitochondrial membrane dysfunction and the subsequent release of cytochrome c.[8][19] This release activates a cascade of effector caspases (like caspase-3 and -9), which are the executioners of apoptosis, leading to systematic cell dismantling.[9][12]
Caption: Intrinsic apoptotic pathway induced by cinnamic acid derivatives.
Cell Cycle Arrest
Many cinnamic acid derivatives inhibit cancer cell growth by inducing cell cycle arrest, preventing cells from progressing through the phases of division. Studies have shown that novel ester and amide derivatives can cause cell death by disrupting the cell cycle phase distribution.[13][14] For example, p-coumaric acid has been observed to arrest melanoma cells in the S or G0/G1 phase by downregulating key cell cycle-related proteins like Cyclin A, Cyclin E, and CDK2.[9]
Modulation of Other Signaling Pathways
Beyond apoptosis and cell cycle arrest, these derivatives can target other critical cancer-related pathways. p-Coumaric acid has been shown to target mitogen-activated protein kinases (MAPKs), which regulate numerous cellular processes.[20] Other derivatives inhibit the NF-κB signaling pathway, which is central to inflammation and tumorigenesis, thereby reducing the transcription of genes involved in cell survival and proliferation.[3]
Experimental Methodologies: A Practical Guide
The robust evaluation of cytotoxicity requires standardized and validated assays. Here, we provide detailed protocols for three fundamental assays used to assess the efficacy of cinnamic acid derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[21] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[22][23] The amount of formazan produced is directly proportional to the number of viable cells.[21]
Experimental Protocol: MTT Assay [21][23][24]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the cinnamic acid derivative. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of a 5 mg/mL MTT solution (in sterile PBS) and 50 µL of fresh medium to each well.
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23] Measure the absorbance (Optical Density, OD) at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Caption: Standard workflow for the MTT cell viability assay.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures membrane integrity. LDH is a stable enzyme present in the cytosol of all cells that is rapidly released into the culture medium upon plasma membrane damage or cell lysis.[25][26] The amount of LDH activity in the supernatant is therefore proportional to the number of dead or damaged cells.[25]
Experimental Protocol: LDH Assay [25][27]
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Prepare three sets of control wells:
-
Spontaneous LDH Release: Untreated cells (measures background cell death).
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 30-45 minutes before the assay endpoint.
-
Vehicle Control: Cells treated with the compound's solvent.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at ~600 x g for 5 minutes.
-
Sample Transfer: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH Reaction Solution (containing substrate and cofactor) to each well of the new plate.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Stop Reaction (Optional): Add 50 µL of a stop solution if required by the specific kit.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Correct for background absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [ (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) ] x 100.[21]
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Conclusion and Future Directions
The diverse chemical space of cinnamic acid derivatives offers a fertile ground for the discovery of novel anticancer agents. [2]While naturally occurring phenolic acids often exhibit modest activity, strategic synthetic modifications—such as amidation, hybridization with other bioactive scaffolds, and the introduction of specific functional groups—can dramatically enhance cytotoxic potency and selectivity. [6][16][28]The primary mechanisms of action involve the induction of apoptosis via the mitochondrial pathway and the arrest of the cell cycle.
Future research should focus on expanding the library of synthetic derivatives and conducting comprehensive in vivo studies to validate the promising in vitro findings. A deeper investigation into their specific molecular targets and the potential for synergistic combinations with existing chemotherapeutics could pave the way for developing highly effective and less toxic cancer therapies. The protocols and comparative data presented in this guide serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable class of compounds.
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A Comparative Guide to the In Vitro Evaluation of 4-Chloro-2-fluorocinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Halogenated Cinnamic Acids
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point in medicinal chemistry due to their wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the cinnamic acid scaffold allows for extensive chemical modification to enhance potency and selectivity. The introduction of halogen atoms to the phenyl ring is a well-established strategy in drug design to modulate the lipophilicity, electronic properties, and metabolic stability of a compound, often leading to improved biological activity.[4]
This guide focuses on the in vitro testing of a specific, yet under-investigated subclass: 4-Chloro-2-fluorocinnamic acid derivatives. While there is a notable scarcity of published data on this particular di-halogenated scaffold, this document provides a comprehensive framework for its evaluation. By drawing comparisons with structurally related halogenated cinnamic acids, particularly 4-chloro derivatives, we will outline robust experimental protocols and present a comparative analysis to guide future research and development in this promising area. This guide is intended to be a valuable resource for researchers aiming to unlock the therapeutic potential of these novel compounds.
Comparative Biological Activities of Halogenated Cinnamic Acid Derivatives
The biological activity of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Halogenation, in particular, has been shown to enhance the anticancer and antimicrobial properties of these compounds.
Anticancer Activity
The cytotoxic effects of halogenated cinnamic acid derivatives have been demonstrated across various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[5] While specific data for this compound derivatives is not yet available, studies on other chlorinated and fluorinated analogs provide valuable insights.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Amide of 4-chlorocinnamic acid | K562 (Leukemia) | ~50 | [2] |
| Ester of 4-chlorocinnamic acid | HeLa (Cervical Cancer) | ~100 | [2] |
| N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | S. aureus | Submicromolar | [4] |
| Amide of 4-chlorocinnamic acid with 4-chlorobenzyl moiety | Colorectal Cancer Cells | >50 | [6] |
Note: IC50 values are approximate and can vary based on experimental conditions.
Antimicrobial Activity
Halogenated cinnamic acid derivatives have shown promising activity against a range of bacterial and fungal pathogens. The presence of chlorine and fluorine can enhance the lipophilicity of the compounds, facilitating their penetration through microbial cell membranes.[5] The proposed mechanism for antifungal activity of some derivatives involves the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[1][7]
| Compound/Derivative | Microorganism | MIC (µmol/mL) | Reference |
| Methyl 4-chlorocinnamate | Staphylococcus aureus | >5.09 | [1][7] |
| Methoxyethyl 4-chlorocinnamate | Candida albicans | 0.13 | [1][3] |
| Perillyl 4-chlorocinnamate | Candida albicans | 0.024 | [1][3] |
| Amides of 4-chloro-2-mercaptobenzenesulfonamide | Enterococcus spp. | 0.002 - 0.004 (µg/mL to µmol/mL conversion needed) | [8] |
Experimental Protocols for In Vitro Evaluation
To ensure scientific rigor and reproducibility, standardized in vitro assays are essential for the comparative evaluation of this compound derivatives.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives and comparator compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound derivatives and comparator compounds
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanisms of Action and Signaling Pathways
Cinnamic acid derivatives exert their biological effects through the modulation of various cellular signaling pathways. For anticancer activity, the induction of apoptosis and cell cycle arrest are key mechanisms.
Apoptosis Induction Pathway
Many anticancer agents, including cinnamic acid derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.[5]
Cell Cycle Arrest
In addition to apoptosis, some cinnamic acid derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cell proliferation. This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors.[5]
Conclusion and Future Directions
While the existing literature strongly supports the potential of halogenated cinnamic acids as therapeutic agents, there is a clear need for further investigation into the specific biological activities of this compound derivatives. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to systematically evaluate these compounds. Future studies should focus on synthesizing a library of this compound amides and esters and assessing their in vitro anticancer and antimicrobial activities. Mechanistic studies to elucidate the specific signaling pathways modulated by these di-halogenated derivatives will be crucial for their further development as potential drug candidates.
References
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Silva, R. H. N., Andrade, A. C. M., Nóbrega, D. F., de Castro, R. D., Pessôa, H. L. F., Rani, N., & de Sousa, D. P. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. BioMed Research International, 2019, 3941242. [Link]
- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703.
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Janočková, J., Hošková, K., Kauerová, T., Huszár, S., & Pejchal, V. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 27(6), 1865. [Link]
- Falbo, F., Gemma, S., Koch, A., Mazzotta, S., Carullo, G., Ramunno, A., Butini, S., Schneider-Stock, R., Campiani, G., & Aiello, F. (2023). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Chemical biology & drug design, 103(1), e14415.
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Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019). ResearchGate. [Link]
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Silva, R. H. N., Andrade, A. C. M., Nóbrega, D. F., de Castro, R. D., Pessôa, H. L. F., Rani, N., & de Sousa, D. P. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PMC. [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2023). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. MDPI. [Link]
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Bułakowska, A., Wujec, M., & Żołnowska, B. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. MDPI. [Link]
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KISTI. (n.d.). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. KISTI. [Link]
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Guzmán-Gutiérrez, S. L., & Navarrete, A. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292–19349. [Link]
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Beilstein Journal of Organic Chemistry. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
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Bułakowska, A., Wujec, M., & Żołnowska, B. (2023). Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. MDPI. [Link]
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Validating the Mechanism of Action of 4-Chloro-2-fluorocinnamic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a small molecule is paramount to its successful development as a therapeutic agent. This guide provides a comprehensive, technically-grounded framework for validating the MoA of 4-Chloro-2-fluorocinnamic acid, a synthetic derivative of cinnamic acid with potential applications in oncology and infectious diseases. This document moves beyond a simple recitation of protocols, offering a logical, self-validating experimental workflow designed to rigorously interrogate the biological activity of this compound.
Introduction to this compound and the Rationale for MoA Validation
This compound is a halogenated cinnamic acid derivative. Cinnamic acids and their analogues have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] Preliminary data suggests that this compound may serve as a valuable scaffold in the synthesis of novel therapeutic agents.[1][2] However, its specific molecular targets and the pathways it modulates remain to be definitively elucidated.
Validating the MoA is a critical step to:
-
Establish a clear therapeutic hypothesis: Linking the compound's chemical structure to a specific biological outcome.
-
Identify potential biomarkers: For patient stratification and monitoring treatment response.
-
Anticipate off-target effects and potential toxicities: Ensuring a better safety profile.
-
Differentiate from existing therapies: Establishing a unique therapeutic niche.
This guide will outline a multi-pronged approach, commencing with broad phenotypic screening to narrow down the biological effects, followed by target identification and validation, and culminating in a comparative analysis with other relevant compounds.
Experimental Workflow for MoA Validation
The proposed workflow is designed to be iterative and to build upon the findings of each preceding step.
Figure 1: A tiered experimental workflow for the validation of this compound's mechanism of action.
Detailed Experimental Protocols and Rationale
Phase 1: Phenotypic Screening and Initial Hypothesis Generation
The initial step is to ascertain the broad biological impact of this compound on various cell lines.
Experiment 1: Broad-Spectrum Cell Viability Assays
-
Objective: To determine the cytotoxic or cytostatic effects of the compound across a panel of cancer and normal cell lines.
-
Protocol:
-
Cell Seeding: Plate a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.
-
Viability Assessment: Utilize a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo® to quantify cell viability.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
-
-
Rationale: This initial screen provides crucial information on the compound's potency and selectivity. A significant difference in IC50 values between cancerous and non-cancerous cells would suggest a potential therapeutic window. The results will guide the selection of sensitive cell lines for subsequent, more detailed experiments.
Table 1: Hypothetical Cell Viability Data for this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.8 |
| HCT116 | Colon Cancer | 12.5 |
| HEK293 | Normal Kidney | > 100 |
-
Interpretation: The hypothetical data in Table 1 suggests that this compound exhibits selective cytotoxicity towards cancer cell lines.
Phase 2: Target Class Identification
Based on the observation of cytotoxicity, the next phase aims to elucidate the underlying cellular mechanism.
Experiment 2: Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest.
-
Protocol:
-
Treatment: Treat a sensitive cancer cell line (e.g., HCT116) with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
-
Rationale: A significant accumulation of cells in a specific phase of the cell cycle would indicate that the compound interferes with cell cycle progression. This provides a strong clue about the potential molecular targets, such as cyclin-dependent kinases (CDKs). Cinnamic acid derivatives have been reported to induce cell cycle arrest.[3][4]
Experiment 3: Apoptosis Assays
-
Objective: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).
-
Protocol:
-
Treatment: Treat cells as described for the cell cycle analysis.
-
Staining: Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (to identify necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic cells.
-
-
Rationale: This assay distinguishes between different modes of cell death and can confirm if the compound's cytotoxic effect is mediated through the induction of apoptosis.
Phase 3: Specific Target Validation
The final phase focuses on identifying and validating the direct molecular target(s) of this compound.
Experiment 4: In Vitro Kinase/Enzyme Assays
-
Objective: To directly assess the inhibitory activity of the compound against a panel of purified kinases or other enzymes.
-
Rationale: Based on the cell cycle arrest data, a kinase profiling screen would be a logical next step. If a specific kinase is inhibited, this provides a direct link between the compound and a molecular target. Given that derivatives of the related 4-chlorocinnamic acid have shown antifungal activity by potentially inhibiting 14α-demethylase, this enzyme could also be included in the screening panel.[5][6]
-
Protocol:
-
Assay Setup: Utilize a commercial kinase profiling service or in-house enzymatic assays.
-
Compound Incubation: Incubate a fixed concentration of the compound with a panel of purified kinases and their respective substrates in the presence of ATP.
-
Activity Measurement: Measure the kinase activity, typically by quantifying the phosphorylation of the substrate.
-
Data Analysis: Determine the percentage of inhibition for each kinase. For promising hits, perform dose-response experiments to determine the IC50.
-
Table 2: Hypothetical Kinase Inhibition Profile of this compound
| Kinase | % Inhibition at 10 µM | IC50 (µM) |
| CDK2/Cyclin A | 85% | 2.1 |
| CDK4/Cyclin D1 | 30% | > 50 |
| EGFR | 5% | > 100 |
| VEGFR2 | 8% | > 100 |
-
Interpretation: The hypothetical data in Table 2 suggests that this compound is a potent and selective inhibitor of CDK2/Cyclin A.
Experiment 5: Western Blotting for Pathway Modulation
-
Objective: To confirm that the compound modulates the downstream signaling pathway of the putative target in a cellular context.
-
Protocol:
-
Cell Treatment: Treat sensitive cells with the compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies against the target of interest and its downstream effectors (e.g., phospho-Rb for CDK2).
-
-
Rationale: This experiment provides evidence of target engagement within the cell and confirms that the compound affects the expected signaling pathway.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
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- 6. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel Compounds: A Case Study of 4-Chloro-2-fluorocinnamic acid Against Known IDO1 Inhibitors
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
In the landscape of cancer therapy, immuno-oncology has emerged as a revolutionary pillar, harnessing the body's own immune system to fight malignancies. A key mechanism of tumor survival is the creation of an immunosuppressive microenvironment, thereby evading immune surveillance. Central to this process is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3]
The overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to two primary immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine pathway metabolites, which are directly toxic to T-cells and promote the development of regulatory T-cells (Tregs).[2] Consequently, inhibiting IDO1 is a highly attractive strategy to restore anti-tumor immunity, and the development of small-molecule IDO1 inhibitors has been intensely pursued in both academic and pharmaceutical settings.[4][5]
Cinnamic acid and its derivatives are a class of compounds known for a wide spectrum of biological activities, including potential applications as anti-inflammatory and anti-cancer agents.[6][7][8] The structural scaffold of cinnamic acid provides a versatile starting point for the synthesis of novel therapeutic agents.[9][10] This guide uses 4-Chloro-2-fluorocinnamic acid , a synthetic cinnamic acid derivative, as a case study to outline a comprehensive benchmarking workflow. While the specific biological targets of this compound are not extensively documented, its structural class warrants investigation against high-value oncology targets. We will therefore benchmark its hypothetical performance against the well-characterized IDO1 inhibitor, Epacadostat (INCB024360) , a potent and selective inhibitor that has undergone extensive clinical investigation.[3]
This guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for evaluating novel chemical entities against established inhibitors. We will detail the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.
Benchmarking Workflow: A Phased Approach
The evaluation of a new chemical entity (NCE) requires a multi-step process, moving from direct target engagement to cellular activity. This workflow ensures a comprehensive understanding of the compound's potency, mechanism, and potential for therapeutic application.
Caption: Experimental workflow for benchmarking a test compound.
Phase 1: Biochemical Characterization of Target Inhibition
The first step is to determine if this compound can directly inhibit the IDO1 enzyme and to quantify its potency relative to our benchmark inhibitor, Epacadostat.
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant human IDO1. The endpoint is the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.
Methodology:
-
Reagents and Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Ascorbic Acid (reducing agent)
-
Methylene Blue (cofactor)
-
Catalase
-
Assay Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 6.5)
-
Test Compounds (this compound, Epacadostat) dissolved in DMSO
-
Trichloroacetic Acid (TCA) for reaction termination
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection
-
96-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds and the reference inhibitor (Epacadostat) in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
In a 96-well plate, add 50 µL of assay buffer containing the IDO1 enzyme.
-
Add 1 µL of the diluted compounds to the respective wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate mixture containing L-Tryptophan, ascorbic acid, methylene blue, and catalase.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 25 µL of 30% (w/v) TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's Reagent.
-
Incubate at room temperature for 10 minutes to allow color development.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Enzyme Kinetic Studies
Rationale: Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides critical insight into how the inhibitor interacts with the enzyme. This is achieved by measuring the inhibitor's effect on the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate).
Methodology:
-
Perform the In Vitro IDO1 Enzyme Inhibition Assay as described above.
-
Instead of a single substrate concentration, use a matrix of varying L-Tryptophan concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Km) against several fixed concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, 2x IC50).
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of line intersections reveals the mechanism of inhibition.
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive: Lines are parallel (both Km and Vmax decrease).
-
-
Calculate the inhibition constant (Ki) from the data, which represents the dissociation constant of the enzyme-inhibitor complex.
Phase 2: Evaluating Cellular Potency
A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, efflux by cellular transporters, or metabolic instability. This phase assesses the inhibitor's activity in a relevant cellular model.
Protocol 3: Cell-Based IDO1 Inhibition Assay
Rationale: This assay measures the ability of a compound to inhibit IDO1 activity within intact cells. Human tumor cell lines (e.g., HeLa or SK-OV-3) are stimulated with interferon-gamma (IFN-γ) to induce high levels of IDO1 expression, mimicking an inflammatory tumor microenvironment.
Methodology:
-
Cell Culture and Treatment:
-
Plate HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with human IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of the test compounds (this compound and Epacadostat).
-
Incubate for a defined period (e.g., 24 hours).
-
-
Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
Add an equal volume of 6% (w/v) TCA to the supernatant to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's Reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
The amount of kynurenine in the supernatant is directly proportional to the IDO1 activity in the cells.
-
Calculate the cellular IC50 value by plotting the percent inhibition of kynurenine production versus the log[inhibitor concentration].
-
Phase 3: Comparative Data Analysis and Interpretation
The ultimate goal is to benchmark the performance of the novel compound against the established standard. All quantitative data should be summarized for a clear head-to-head comparison.
Hypothetical Benchmarking Data
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Mechanism of Inhibition | Ki (nM) |
| Epacadostat (Benchmark) | 75 | 250 | Competitive | 45 |
| This compound (Test) | 1,200 | 8,500 | Competitive | 780 |
Interpreting the Results:
-
Potency: In this hypothetical scenario, Epacadostat is significantly more potent than this compound in both the biochemical and cellular assays, as indicated by its lower IC50 values.
-
Cellular Activity: The ratio of cellular IC50 to biochemical IC50 can provide clues about cell permeability. For Epacadostat, the ratio is ~3.3x, suggesting good cell penetration. For our test compound, the ratio is ~7.1x, which might indicate poorer cell permeability or that it is a substrate for an efflux pump.
-
Mechanism of Action: Both compounds are shown as competitive inhibitors, meaning they likely bind to the active site of IDO1 and compete with the natural substrate, tryptophan. This is a common and often desirable mechanism for enzyme inhibitors.
IDO1 Pathway and T-Cell Suppression
Caption: The IDO1 pathway's role in tumor immune evasion.
Conclusion and Future Directions
This guide outlines a foundational strategy for benchmarking a novel compound, this compound, against the known IDO1 inhibitor, Epacadostat. Based on our hypothetical results, this compound is a significantly weaker inhibitor. However, this initial screen provides a crucial starting point for a structure-activity relationship (SAR) study.[9] Future work would involve synthesizing analogs of this compound to systematically explore how modifications to the phenyl ring and acrylic acid moiety affect inhibitory potency, with the goal of identifying compounds with potency comparable to or exceeding that of established inhibitors. Further studies would also be required to assess selectivity against related enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), to ensure a clean pharmacological profile.
References
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Title: Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Source: PubMed URL: [Link]
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Title: Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Source: Bentham Science URL: [Link]
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Title: Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Source: Frontiers in Chemistry URL: [Link]
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Title: Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. Source: European Journal of Medicinal Chemistry URL: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 4-Chloro-2-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the specificity of a molecule is paramount. 4-Chloro-2-fluorocinnamic acid, a versatile intermediate in the synthesis of anti-inflammatory agents, anti-cancer compounds, and herbicides, necessitates a thorough understanding of its potential to interact with unintended biological targets.[1][2] This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound, moving from the foundational principles of immunoassay development to the practical execution and interpretation of results. Herein, we eschew a rigid template in favor of a narrative that elucidates the rationale behind each experimental choice, ensuring a self-validating and scientifically robust methodology.
The Imperative of Specificity: Why Cross-Reactivity Matters
Cross-reactivity in immunoassays occurs when an antibody raised against a specific antigen binds to other, structurally similar molecules.[3] This can lead to false-positive results, inaccurate quantification, and a misinterpretation of a compound's biological activity.[4] For a molecule like this compound, which may be present in complex biological matrices or co-exist with its own metabolites and other structurally related compounds, a highly specific immunoassay is crucial for accurate pharmacokinetic and pharmacodynamic studies.
This guide will detail a hypothetical yet scientifically grounded approach to developing a competitive enzyme-linked immunosorbent assay (ELISA) for this compound and subsequently using this assay to evaluate its cross-reactivity against a panel of structurally analogous compounds.
Designing the Cross-Reactivity Panel: A Rationale-Driven Approach
The selection of compounds to test for cross-reactivity is a critical step that dictates the comprehensiveness of the study. The chosen analogs should possess structural similarities to the target analyte, this compound, allowing for a systematic evaluation of how different functional groups and substitution patterns affect antibody binding.
Table 1: Selected Analogs for Cross-Reactivity Studies of this compound
| Compound Name | Structure | Rationale for Inclusion |
| This compound | (Target Analyte) | The primary target for which the antibody will be raised. |
| Cinnamic acid | The parent compound, to assess the contribution of the chloro and fluoro substituents to antibody recognition. | |
| 4-Chlorocinnamic acid | To evaluate the influence of the 2-fluoro group by its absence. | |
| 2-Fluorocinnamic acid | To determine the impact of the 4-chloro group by its absence. | |
| 4-Hydroxycinnamic acid (p-Coumaric acid) | A common naturally occurring cinnamic acid derivative, to assess the effect of a hydroxyl group instead of a halogen.[5] | |
| 4-Methoxycinnamic acid | To evaluate the effect of a methoxy group, which is electronically different from a halogen. | |
| Ferulic acid (4-hydroxy-3-methoxycinnamic acid) | A widely distributed phenolic compound, to test for potential interference from dietary components.[6] | |
| 3,4-Dichlorocinnamic acid | To understand the effect of an additional chlorine atom on the phenyl ring. |
The Cornerstone of the Assay: Immunogen Synthesis
Since this compound is a small molecule (hapten), it is not immunogenic on its own.[7] To elicit an immune response and generate specific antibodies, it must be covalently conjugated to a larger carrier protein.[8] Bovine Serum Albumin (BSA) is a commonly used carrier protein due to its high solubility and abundance of primary amines for conjugation.[9]
The carboxylic acid group of this compound provides a convenient handle for conjugation to the primary amines (e.g., lysine residues) on BSA. A widely used and effective method for this is the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[10][11] EDC activates the carboxyl group to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable amine-reactive NHS ester. This ester readily reacts with the primary amines on BSA to form a stable amide bond.[12]
Detailed Protocol for this compound-BSA Conjugate Synthesis
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Hapten: Dissolve 10 mg of this compound in 1 mL of DMSO.
-
Activate Hapten: In a separate tube, dissolve 15 mg of EDC and 9 mg of NHS in 1 mL of Activation Buffer. Immediately add this solution to the dissolved hapten. Incubate for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxylic acid group of the hapten.
-
Prepare Carrier Protein: Dissolve 20 mg of BSA in 4 mL of Coupling Buffer.
-
Conjugation: Slowly add the activated hapten solution to the BSA solution while gently stirring. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle stirring.
-
Purification: Transfer the conjugation mixture to a dialysis tube and dialyze against 1 L of PBS at 4°C for 48 hours, with at least three changes of the dialysis buffer. This removes unconjugated hapten and reaction byproducts.
-
Characterization: Determine the concentration of the conjugate using a protein assay (e.g., BCA assay). The success of the conjugation can be confirmed by UV-Vis spectrophotometry, looking for a shift in the absorbance spectrum compared to unconjugated BSA.
Development of a Competitive ELISA: The Workflow
A competitive ELISA is the format of choice for detecting small molecules like this compound.[13] In this assay, the free analyte in the sample competes with a fixed amount of enzyme-labeled analyte for binding to a limited number of antibody-coated wells. The signal produced is inversely proportional to the concentration of the analyte in the sample.
dot
Caption: Structural relationship between the target analyte and its key analogs.
Discussion and Implications of Cross-Reactivity Data
The hypothetical data presented in Table 2 would suggest that the antibody raised against this compound is highly specific. The parent compound, cinnamic acid, and other derivatives with hydroxyl or methoxy groups show negligible cross-reactivity, indicating that the chloro and fluoro substituents are critical for antibody recognition.
The 20% cross-reactivity of 4-Chlorocinnamic acid suggests that the 2-fluoro group contributes significantly to the binding affinity, but its absence does not completely abolish it. Conversely, the lower cross-reactivity of 2-Fluorocinnamic acid (5%) implies a more critical role for the 4-chloro group in antibody binding. The highest cross-reactivity is observed with 3,4-Dichlorocinnamic acid (40%), which is structurally very similar to the target analyte.
These findings have significant implications for the use of this hypothetical immunoassay. For instance, if 3,4-Dichlorocinnamic acid is a potential metabolite or impurity in samples, its presence could lead to an overestimation of the this compound concentration. Therefore, it is essential to characterize the metabolic profile of the target compound and ensure that the assay's specificity is adequate for the intended application.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to assessing the cross-reactivity of this compound. By understanding the principles of immunogen synthesis, competitive immunoassay development, and data interpretation, researchers can generate reliable and meaningful specificity data. The causality behind each experimental step has been emphasized to empower scientists to not just follow a protocol, but to understand and adapt it to their specific needs. Ultimately, a thorough cross-reactivity assessment is a cornerstone of robust analytical method development, ensuring the accuracy and reliability of data in the critical fields of drug development and environmental monitoring.
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Safety Operating Guide
Navigating the Disposal of 4-Chloro-2-fluorocinnamic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug development and synthetic chemistry, handling halogenated organic compounds like 4-Chloro-2-fluorocinnamic acid requires a robust understanding of its specific hazards and the mandated disposal protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety within your operations.
Understanding the Hazard Profile of this compound
This compound is a halogenated aromatic carboxylic acid. Its chemical structure, containing chlorine and fluorine atoms, dictates its classification as a halogenated organic compound . This classification is critical as it places the substance in a specific and regulated waste stream.[1][2]
The primary hazards associated with this compound include:
-
Irritation: It is known to cause skin, eye, and respiratory system irritation.[3][4][5]
-
Toxicity: The compound is harmful if swallowed.[3][4] Some safety data sheets classify it as toxic upon ingestion.[6]
-
Environmental Hazard: Like many halogenated organics, it is potentially toxic to aquatic life, necessitating containment from waterways.[7][8]
-
Combustion Byproducts: When subjected to high heat, it may emit poisonous and corrosive fumes, including hydrogen fluoride and hydrogen chloride.[3][9]
Due to these properties, this compound must be treated as hazardous waste . All handling and disposal must adhere strictly to local, state, and federal regulations.[8][9][10]
Essential Personal Protective Equipment (PPE)
Before handling this compound in any capacity—from experimental use to waste consolidation—the correct PPE is non-negotiable. The causality is clear: engineering controls like fume hoods are the first line of defense, but PPE provides the final, critical barrier between the researcher and potential exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data for breakthrough time.[7] |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect from dust or splashes.[7] |
| Skin and Body | Chemical-resistant Apron or Lab Coat | To be worn over personal clothing to prevent skin contact.[7] |
| Respiratory | Fume Hood / Respirator | All handling of the solid or solutions should occur in a well-ventilated area, preferably a chemical fume hood.[6][7] For large quantities or potential aerosolization, a respirator (e.g., N95 dust mask) may be required. |
The Core Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of this compound is waste segregation . Halogenated organic waste streams are managed differently from non-halogenated ones, primarily due to the requirements of their ultimate destruction, which is typically high-temperature incineration.[2][10] Mixing these waste streams leads to increased disposal costs and regulatory complications.[2][11]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a container specifically marked for "Halogenated Organic Waste."[1]
-
Ensure Compatibility: The container must be constructed of a material resistant to corrosive acids, such as borosilicate glass or high-density polyethylene (HDPE).[7] It must be in good condition with a secure, threaded cap to prevent leaks and spills.[12]
-
Collect Waste: Place all waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, absorbent pads), into this designated container.
-
DO NOT MIX: Do not combine this waste with non-halogenated solvents, strong acids or bases, or oxidizers.[2][7][13]
Step 2: Proper Labeling
Accurate labeling is a critical compliance and safety step. An improperly labeled container is an unknown—and therefore significant—risk. Your label must clearly state:
-
The words "Hazardous Waste "[7]
-
The full chemical name: "This compound " (avoiding abbreviations)[12]
-
A clear indication of the associated hazards (e.g., "Irritant," "Toxic")[7]
Step 3: Storage Prior to Disposal
-
Secure the Container: Keep the waste container tightly closed except when actively adding waste.[12]
-
Designate a Storage Area: Store the container in a cool, dry, and well-ventilated location, such as a satellite accumulation area (SAA) designated for hazardous waste.[7]
-
Ensure Segregation: Keep the container away from incompatible materials, particularly strong oxidizing agents.[9]
Step 4: Final Disposal
The only acceptable method for the final disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][10] These specialized contractors operate facilities, typically involving high-temperature incineration, capable of safely destroying halogenated organic compounds in an environmentally sound manner.[10]
Special Protocol: Pre-treatment of Dilute Aqueous Waste
In some research workflows, you may generate dilute aqueous solutions of this compound (e.g., from rinsing glassware). While these solutions must still be disposed of as hazardous waste, their corrosive properties can be mitigated through neutralization.
Important: This procedure does not render the waste non-hazardous. The resulting neutralized solution contains a halogenated organic salt and must be collected in the designated halogenated waste container.[10] Always consult with your institution's EHS department before performing any neutralization.[7]
Objective: To neutralize dilute acidic waste to a pH between 5.5 and 9.0 for safer storage prior to disposal.
Materials:
-
Large beaker (at least twice the volume of the waste solution)
-
Stir bar and magnetic stir plate
-
pH meter or pH indicator strips
-
Weak base solution (e.g., 5% sodium bicarbonate)
-
Ice bath
-
Required PPE (this procedure must be performed in a chemical fume hood)
Procedure:
-
Place the beaker containing the acidic aqueous waste in an ice bath and begin stirring. The ice bath helps dissipate any heat generated during the acid-base reaction.[10]
-
Slowly add the weak base solution dropwise to the stirring acidic waste. A rapid addition can cause excessive foaming and potential splashing.
-
Continuously monitor the pH of the solution.
-
Continue adding the base until the pH is stable within the target range of 5.5-9.0.
-
Once neutralized, transfer the solution to your designated halogenated organic hazardous waste container .[10]
-
Do not pour the neutralized solution down the drain. [10]
Emergency Procedures: Spill Response
Even with meticulous planning, spills can occur. A prepared response is key to mitigating the hazard.
-
Minor Spills (Solid or Liquid):
-
Evacuate the immediate area and alert colleagues.[7]
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a spill pillow.[9] Do not use combustible materials like sawdust. [9]
-
Carefully collect the absorbed material and spilled solid using non-sparking tools.
-
Place the collected waste into your designated halogenated organic hazardous waste container.[9]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report the spill to your EHS department.[7]
-
-
Major Spills:
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste containing this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- Benchchem. Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
- Bucknell University. Hazardous Waste Segregation.
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- Sigma-Aldrich. Safety Data Sheet for 4-Chlorocinnamic acid.
- Benchchem. Proper Disposal of 4-Chloro-2-fluorophenylacetic Acid: A Guide for Laboratory Professionals.
- Fisher Scientific. Safety Data Sheet for 4-Chlorocinnamic acid.
- Thermo Fisher Scientific. Safety Data Sheet for 4-Fluorocinnamic acid.
- Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
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A Senior Application Scientist's Guide to Handling 4-Chloro-2-fluorocinnamic Acid: Personal Protective Equipment and Safe Operational Protocols
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-2-fluorocinnamic acid is foundational to innovation. However, with innovation comes the responsibility of ensuring absolute safety. This guide provides a comprehensive framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating systems, grounded in the principles of risk mitigation and scientific causality, ensuring that your primary focus remains on your research, conducted in the safest possible environment.
Hazard Identification and Risk Profile
Before any handling protocol can be established, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No: 312693-55-3) is a solid crystalline powder.[1] Based on available safety data, it is classified with the following hazards:
The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[4] As a solid, the principal risk during handling, such as weighing or transferring, is the generation of airborne dust, which can be easily inhaled or settle on surfaces and skin.[5][6] Corrosive solids can dissolve in the moisture on the skin or in the respiratory system, leading to injury that may be delayed.[7]
The Hierarchy of Controls: A Proactive Safety Paradigm
Relying solely on PPE is a reactive approach to safety. As scientists, we must proactively minimize hazards. The universally accepted "Hierarchy of Controls" provides a framework for implementing more effective and reliable safety measures.
Caption: Fig 1. The hierarchy of controls prioritizes strategies from most to least effective.
-
Engineering Controls: These are the first line of defense. For this compound, handling the solid powder must be done within a certified chemical fume hood to control dust inhalation.[6] Using a balance with an enclosure can also mitigate dust dispersion during weighing.[5]
-
Administrative Controls: These are the procedures you follow. This includes establishing designated work areas for handling this compound, keeping containers closed when not in use, and following the specific protocols outlined in this guide.[5][8]
Personal Protective Equipment (PPE): The Essential Final Barrier
When engineering and administrative controls are in place, PPE provides the critical final layer of protection against residual hazards. The selection of PPE must be deliberate and based on the specific risks posed by this compound.
| Protection Area | Required PPE | Rationale and Specifications |
| Hand Protection | Nitrile Gloves | Nitrile gloves offer good protection against incidental splashes and contact with solid chemicals.[9] Always inspect gloves for tears or defects before use and remove them before touching shared surfaces like doorknobs or phones.[8][10] Never reuse disposable gloves.[8] |
| Eye & Face Protection | Chemical Splash Goggles | Standard safety glasses are insufficient as they do not provide a seal against dust.[9] Chemical splash goggles are mandatory to protect against airborne particles and potential splashes.[8] A face shield should be worn over goggles when handling larger quantities where there is a greater risk of splashing.[9][11] |
| Respiratory Protection | N95 Dust Mask or Higher | An N95-rated respirator is essential when handling the powder outside of a fume hood (not recommended) or when there is a potential for dust generation even within a hood (e.g., during large transfers).[2] This prevents inhalation of irritating particulates.[4] Use of respirators may require enrollment in your institution's respiratory protection program.[12] |
| Body Protection | Laboratory Coat | A lab coat protects skin and personal clothing from contamination.[9] Ensure it is fully buttoned. |
| Footwear | Closed-toe Shoes | Never wear sandals or perforated shoes in a laboratory setting.[10] Closed-toe shoes made of a non-porous material will protect against spills. |
Operational and Disposal Plans
Adherence to standardized protocols is crucial for ensuring reproducible safety and experimental outcomes.
Step-by-Step Handling Protocol (Weighing)
This protocol is designed to minimize dust generation and exposure.
-
Preparation: Don all required PPE as specified in the table above. Designate and label a specific work area within a chemical fume hood.[5] Cover the work surface with absorbent bench paper.[5]
-
Container Handling: Keep the this compound container tightly sealed until you are ready to use it.[5] Before opening, gently tap the container to settle the contents.
-
Weighing: Use a weigh boat or glassine paper to prevent contamination of the balance.[5] Open the container slowly inside the fume hood. Use a spatula to carefully transfer the desired amount. Avoid dropping or tapping the spatula, which can create dust.
-
Closure: Immediately and securely close the main container.
-
Cleanup: Clean the spatula with an appropriate solvent. Dispose of the weigh boat and any contaminated bench paper in the designated solid hazardous waste container.
-
Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[8]
Spill Management Plan
In the event of a spill, a calm and methodical response is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Hazard: For a small spill of solid powder, proceed with cleanup. For a large spill, evacuate the area and contact your institution's safety officer.
-
Cleanup (Small Spill):
-
Ensure proper PPE is worn, including respiratory protection.[3]
-
Gently cover the spill with absorbent material to prevent it from becoming airborne.[13]
-
Carefully sweep the material into a designated hazardous waste container. Do NOT use a dry cloth or brush, as this will generate dust.[3]
-
Clean the spill area with a wet cloth or paper towel (using an appropriate solvent if necessary), working from the outside in.[13]
-
Place all cleanup materials into a sealed, labeled hazardous waste container.
-
-
Decontamination: Thoroughly wash hands and any potentially exposed skin.
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Chemical Waste: Unused this compound and materials heavily contaminated with it must be disposed of as hazardous chemical waste. Do not mix with other waste streams.
-
Contaminated Materials: Disposable items such as gloves, bench paper, and weigh boats that come into contact with the chemical should be placed in a clearly labeled, sealed container for hazardous solid waste.[3]
-
Empty Containers: Empty containers may retain chemical residue and should be handled as hazardous waste. Do not reuse the container for other purposes.
Workflow for Safe Chemical Handling
The following diagram outlines the critical decision-making and operational flow for working safely with this compound.
Caption: Fig 2. Procedural workflow from risk assessment to post-handling cleanup.
References
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Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration - OSHA . Source: Occupational Safety and Health Administration. [Link]
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Corrosive Chemicals | Hellman & Associates . Source: Hellman & Associates. [Link]
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General Rules for Working with Chemicals | Compliance and Risk Management . Source: The University of Texas at Dallas. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
